molecular formula C14H14N2O6S2 B014768 4,4'-Diamino-2,2'-stilbenedisulfonic acid CAS No. 81-11-8

4,4'-Diamino-2,2'-stilbenedisulfonic acid

Katalognummer: B014768
CAS-Nummer: 81-11-8
Molekulargewicht: 370.4 g/mol
InChI-Schlüssel: REJHVSOVQBJEBF-OWOJBTEDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

4,4'-Diamino-2,2'-stilbenedisulfonic acid (DSD Acid), also known as Amsonic acid, is an organic compound with the formula C₁₄H₁₄N₂O₆S₂ and a molecular weight of 370.39 g/mol . It is characterized as a white to cream-colored, crystalline powder that is water-soluble . This compound is a versatile reagent with significant applications across multiple research fields. In environmental science, DSD Acid serves as a highly effective fluorescent sensor for detecting heavy metal ions. Recent research has demonstrated its selective sensing capability for Sn²⁺ ions over other metals via a photo-induced electron transfer (PET) mechanism, making it valuable for monitoring water contamination . In biomedical research, DSD Acid shows promising multifaceted pharmacological activities. In-vitro studies indicate it is a potent enzyme inhibitor, exhibiting dose-dependent responses against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant to Alzheimer's disease research . Furthermore, it has displayed significant anticancer efficacy against various cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer), as determined by MTT assays . Additional research value lies in its anti-inflammatory and antimicrobial properties . As an intermediate, it is historically utilized in the synthesis of optical brighteners for detergents and paper, as well as in the production of azo dyes . From a safety perspective, this compound is toxic by ingestion and may cause irritation to the eyes, skin, and respiratory tract . It is incompatible with strong oxidizing agents and iron .

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

5-amino-2-[(E)-2-(4-amino-2-sulfophenyl)ethenyl]benzenesulfonic acid
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InChI

InChI=1S/C14H14N2O6S2/c15-11-5-3-9(13(7-11)23(17,18)19)1-2-10-4-6-12(16)8-14(10)24(20,21)22/h1-8H,15-16H2,(H,17,18,19)(H,20,21,22)/b2-1+
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InChI Key

REJHVSOVQBJEBF-OWOJBTEDSA-N
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Canonical SMILES

C1=CC(=C(C=C1N)S(=O)(=O)O)C=CC2=C(C=C(C=C2)N)S(=O)(=O)O
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Isomeric SMILES

C1=CC(=C(C=C1N)S(=O)(=O)O)/C=C/C2=C(C=C(C=C2)N)S(=O)(=O)O
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Molecular Formula

C14H14N2O6S2
Record name 4,4'-DIAMINO-2,2'-STILBENEDISULFONIC ACID
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Related CAS

25394-13-2 (unspecified hydrochloride salt), 7336-20-1 (di-hydrochloride salt)
Record name 4,4'-Diamino-2,2'-stilbenedisulfonic acid
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DSSTOX Substance ID

DTXSID60182371
Record name 4,4'-Diamino-2,2'-stilbenedisulfonic acid, (E)-
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Molecular Weight

370.4 g/mol
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Physical Description

4,4'-diamino-2,2'-stilbenedisulfonic acid appears as odorless yellowish microscopic needles or cream-colored powder. pH approximately 4.3 at 30 g/L water (suspension). (NTP, 1992), Dry Powder, Yellow solid; [Merck Index]
Record name 4,4'-DIAMINO-2,2'-STILBENEDISULFONIC ACID
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Record name Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-amino-
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Solubility

less than 1 mg/mL at 73 °F (NTP, 1992), VERY SLIGHTLY SOL IN WATER, SOL IN ALCOHOL & ETHER
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Color/Form

YELLOW NEEDLES

CAS No.

81-11-8, 28096-93-7
Record name 4,4'-DIAMINO-2,2'-STILBENEDISULFONIC ACID
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Record name Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-amino-
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Record name 4,4'-diaminostilbene-2,2'-disulphonic acid
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Melting Point

greater than 617 °F (NTP, 1992)
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4,4'-Diamino-2,2'-stilbenedisulfonic Acid (DAS)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of 4,4'-Diamino-2,2'-stilbenedisulfonic Acid

This compound (DAS), a water-soluble organic compound with the chemical formula C₁₄H₁₄N₂O₆S₂, is a cornerstone intermediate in the chemical industry.[1][2][3] Often referred to by its synonyms DSD acid, DASDA, or amsonic acid, this yellowish crystalline powder is of paramount importance in the production of fluorescent whitening agents (FWAs), also known as optical brighteners.[1][4][5] These agents are integral components in laundry detergents, paper, and textiles, where they function by absorbing ultraviolet light and re-emitting it as visible blue light, counteracting yellow tints and creating an appearance of enhanced whiteness.[1][5] Beyond this primary application, DAS serves as a vital precursor in the synthesis of a wide range of direct dyes and pigments.[1][2][6]

The industrial synthesis of DAS is a multi-step process that demands precise control over reaction conditions to ensure high yield and purity. This guide provides a detailed examination of the predominant synthesis pathway, delving into the mechanistic rationale behind each step, presenting detailed experimental protocols, and comparing the primary methodologies for the critical final reduction step.

Part 1: The Core Synthesis Pathway: A Three-Step Journey

The commercial production of this compound is not a single reaction but a sequence of three distinct chemical transformations. The pathway begins with a common industrial feedstock, 4-nitrotoluene, and proceeds through an intermediate, 4,4'-dinitrostilbene-2,2'-disulfonic acid (DNDS), before arriving at the final product.

Synthesis_Pathway cluster_0 Step 1: Sulfonation cluster_1 Step 2: Oxidative Condensation cluster_2 Step 3: Reduction A 4-Nitrotoluene B 4-Nitrotoluene-2-sulfonic acid (NTS) A->B + SO₃ (Oleum) Electrophilic Aromatic Substitution C 4,4'-Dinitrostilbene-2,2'-disulfonic acid (DNDS) B->C x2 + Oxidizing Agent (e.g., NaOCl) + NaOH (aq) Stilbene Bridge Formation D This compound (DAS) C->D + Reducing Agent (e.g., H₂/Catalyst or Fe/H⁺) Nitro Group Reduction

Caption: Overall synthesis pathway for DAS.

Step 1: Sulfonation of 4-Nitrotoluene

The synthesis commences with the sulfonation of 4-nitrotoluene. This is a classic electrophilic aromatic substitution reaction where sulfur trioxide (SO₃), typically from oleum (fuming sulfuric acid), acts as the electrophile.[7][8][9] The electron-withdrawing nitro group (-NO₂) deactivates the aromatic ring, but directs the incoming sulfonic acid group (-SO₃H) to the ortho position, yielding 4-nitrotoluene-2-sulfonic acid (NTS).

  • Causality of Experimental Choice: Precise temperature control during this step is critical. Exceeding the optimal temperature range can lead to unwanted side reactions, such as the formation of sulfones, or even explosive decomposition of the reaction mixture. The use of a solvent like dichloroethane can help moderate the reaction temperature and ensure safety and high yields.

Step 2: Oxidative Condensation to 4,4'-Dinitrostilbene-2,2'-disulfonic Acid (DNDS)

This is the key bond-forming step where the stilbene backbone is created. Two molecules of 4-nitrotoluene-2-sulfonic acid (NTS) undergo an oxidative condensation reaction in an aqueous alkaline medium.[4][10] Strong bases, such as sodium hydroxide, facilitate the abstraction of a proton from the methyl group of NTS, forming a resonance-stabilized carbanion. This nucleophilic intermediate is then oxidized, leading to the coupling of two molecules and the formation of the characteristic carbon-carbon double bond of the stilbene structure.

  • Causality of Experimental Choice: The choice of oxidizing agent is pivotal. Sodium hypochlorite (NaOCl) is a common and effective choice.[8] Alternatively, air or pure oxygen can be used, often in the presence of a transition metal catalyst.[10] The reaction is performed in an aqueous alkaline solution because the basic conditions are necessary for the initial deprotonation of the methyl group, which is the rate-determining step. A significant challenge is the limited solubility of NTS in aqueous alkali; to overcome this, organic co-solvents can be introduced to create a more homogeneous reaction mixture, thereby improving reaction speed and yield.[11]

Step 3: Reduction of DNDS to this compound (DAS)

The final step involves the reduction of the two nitro groups on the DNDS intermediate to primary amino groups, yielding the target DAS molecule.[3][4] This transformation is central to the overall process, and two primary methods dominate industrial applications: catalytic hydrogenation and the Béchamp reduction.

  • Method A: Catalytic Hydrogenation: This modern approach involves the reduction of the nitro groups using hydrogen gas in the presence of a metal catalyst. While Raney nickel is a common hydrogenation catalyst, it presents a significant challenge in this specific reaction by lacking chemoselectivity.[5] It can reduce not only the nitro groups but also the stilbene carbon-carbon double bond, leading to the formation of the undesired byproduct 4,4'-diaminodibenzyl-2,2'-disulfonic acid.[5][12]

    • Expert Insight: Cobalt-based catalysts, particularly Raney cobalt, have proven to be far more effective.[5][13] They exhibit high selectivity for the nitro groups, leaving the stilbene double bond intact. This process, carried out under controlled temperature (100-160°C), hydrogen pressure (20-120 bar), and a near-neutral pH (6.0-8.5), can achieve yields exceeding 95% with high product purity.[13]

  • Method B: Béchamp Reduction: This is a historically significant and robust method for reducing aromatic nitro compounds using iron metal as the reducing agent in a weakly acidic to weakly alkaline medium (pH 4-10).[14][15][16] The iron is oxidized to iron(II,III) oxide (Fe₃O₄) in the process.[16]

    • Expert Insight: While effective, the Béchamp reduction has fallen out of favor in many modern applications due to its significant environmental drawback: the co-generation of large quantities of iron oxide sludge.[16] This byproduct presents a disposal challenge, making catalytic hydrogenation a cleaner and more atom-economical alternative.[14]

Part 2: Validated Experimental Protocols

The following protocols are presented as self-validating systems, providing detailed, step-by-step methodologies for the synthesis of DAS.

Protocol 2.1: Synthesis of 4,4'-Dinitrostilbene-2,2'-disulfonic Acid (DNDS)

This protocol describes the oxidative condensation of 4-nitrotoluene-2-sulfonic acid using sodium hypochlorite.

  • Preparation: In a temperature-controlled reaction vessel, prepare a 30-50% aqueous solution of 4-nitrotoluene-2-sulfonic acid.[4]

  • Alkalinization: Slowly add a concentrated solution of sodium hydroxide (NaOH) while stirring vigorously. Maintain the temperature below 30°C. The pH of the solution should be strongly alkaline.

  • Oxidation: Gradually add a solution of sodium hypochlorite (NaOCl) to the reaction mixture. The addition rate should be controlled to maintain the reaction temperature between 35-45°C.

  • Reaction Monitoring: The reaction progress can be monitored by techniques such as HPLC to track the consumption of the starting material and the formation of the DNDS product. The reaction is typically complete within 4-6 hours.

  • Isolation: Upon completion, the product, disodium 4,4'-dinitrostilbene-2,2'-disulfonate, may precipitate from the solution. It can be isolated by filtration. Alternatively, the reaction mixture can be acidified to precipitate the free acid, which is then filtered and washed with cold water.[17]

Protocol 2.2: Synthesis of DAS via Catalytic Hydrogenation (Cobalt Catalyst)

This protocol details the high-selectivity reduction of DNDS using a cobalt catalyst.

Hydrogenation_Workflow start Start autoclave Charge Autoclave: - DNDS aqueous solution - Raney Cobalt Catalyst start->autoclave seal Seal and Purge with N₂ autoclave->seal pressurize Pressurize with H₂ (5-150 bar) seal->pressurize heat Heat to Reaction Temp (70-180 °C) pressurize->heat react Maintain Temp & Pressure with Vigorous Stirring heat->react monitor Monitor H₂ uptake and sample for HPLC analysis react->monitor cool Cool to < 50°C and Vent monitor->cool Reaction Complete filter Filter to remove catalyst cool->filter precipitate Adjust pH to precipitate This compound filter->precipitate isolate Isolate by Filtration, Wash, and Dry precipitate->isolate end End isolate->end

Caption: Experimental workflow for catalytic hydrogenation.

  • Vessel Charging: Charge a high-pressure autoclave with an aqueous solution of 4,4'-dinitrostilbene-2,2'-disulfonic acid (as its alkali salt) and a Raney cobalt catalyst.[13]

  • Inerting: Seal the reactor and purge several times with an inert gas, such as nitrogen, to remove all oxygen.

  • Pressurization & Heating: Pressurize the autoclave with hydrogen gas to the target pressure (e.g., 20-120 bars) and begin heating to the reaction temperature (e.g., 100-160°C) with vigorous stirring.[13]

  • pH Control: The pH of the aqueous medium must be maintained between 6.0 and 8.5 throughout the reaction to ensure optimal yield and purity.[13]

  • Reaction: Maintain the temperature and pressure until hydrogen uptake ceases, indicating the completion of the reduction.

  • Work-up: Cool the reactor, vent the excess hydrogen pressure, and purge with nitrogen.

  • Product Isolation: Filter the reaction mixture to remove the cobalt catalyst. The resulting aqueous solution contains the DAS product. The free acid can be precipitated by careful acidification, followed by filtration, washing with water, and drying.

Part 3: Comparative Data Analysis

The choice of reduction methodology in Step 3 is a critical decision in the process design, balancing factors of efficiency, cost, and environmental impact.

ParameterCatalytic Hydrogenation (Co Catalyst)Béchamp Reduction (Fe)
Primary Reagent Hydrogen Gas (H₂)Iron Powder (Fe)
Reaction Medium Aqueous (pH 6.0-8.5)Weakly Acidic to Alkaline (pH 4-10)
Typical Yield > 95%[13]Generally high, but can be variable
Product Purity High; minimal byproducts[13]Good; requires separation from iron sludge
Key Byproducts Minimal with cobalt catalystIron Oxide Sludge (Fe₃O₄)[16]
Operational Safety Requires handling of high-pressure H₂Generates less hazardous reaction conditions
Environmental Impact Cleaner process; catalyst can be recycledSignificant solid waste (iron sludge) generation
Reference [13][14][15][16]

Conclusion

The synthesis of this compound is a well-established industrial process, refined over decades to optimize efficiency and product quality. The three-step pathway, involving sulfonation, oxidative condensation, and reduction, remains the most viable route. While traditional methods like the Béchamp reduction are still functional, modern chemical engineering principles favor cleaner, more selective technologies. The use of cobalt-catalyzed hydrogenation for the final reduction step represents a significant advancement, offering superior yields, higher purity, and a substantially lower environmental footprint by avoiding the production of solid waste. For researchers and drug development professionals, understanding the nuances of this synthesis pathway—from the mechanistic rationale to the practical execution—is crucial for leveraging this versatile intermediate in the creation of advanced materials and functional molecules.

References

physicochemical properties of 4,4'-Diamino-2,2'-stilbenedisulfonic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 4,4'-Diamino-2,2'-stilbenedisulfonic Acid

Introduction: Unveiling a Cornerstone Industrial Intermediate

This compound (CAS No. 81-11-8), often referred to by its common name, Amsonic Acid, is a pivotal organic compound whose industrial significance far outweighs its common recognition.[1][2][3] As a stilbene derivative, its rigid, planar structure and conjugated system are prerequisites for its most valuable property: fluorescence. This guide provides a comprehensive exploration of the core physicochemical properties, synthesis, analysis, and safety considerations of this compound, tailored for researchers, scientists, and professionals in drug development and industrial chemistry. While its primary role has been cemented as an indispensable intermediate in the synthesis of fluorescent whitening agents (FWAs) and direct dyes, emerging research is beginning to uncover its potential in advanced materials and pharmacological applications.[4][5][6]

Chemical Identity and Molecular Structure

A precise understanding of a compound begins with its fundamental identity. This compound is a symmetrical molecule featuring a central ethene bridge connecting two substituted benzene rings. Each ring is functionalized with an amino group and a sulfonic acid group, positioned to impart specific chemical reactivity and physical properties.

Caption: Chemical structure of this compound.

The key identifiers for this compound are summarized in the table below.

IdentifierValue
CAS Number 81-11-8[1][7]
Molecular Formula C₁₄H₁₄N₂O₆S₂[1][8]
Molecular Weight 370.40 g/mol [1][8]
IUPAC Name 5-amino-2-[(E)-2-(4-amino-2-sulfophenyl)ethenyl]benzenesulfonic acid[3]
Synonyms Amsonic acid, Flavonic acid, DSD acid[2][3][9]
InChI Key REJHVSOVQBJEBF-OWOJBTEDSA-N[1]
SMILES Nc1ccc(\C=C\c2ccc(N)cc2S(O)(=O)=O)c(c1)S(O)(=O)=O[1]

Core Physicochemical Properties

The utility of this compound in various applications is a direct consequence of its physical and chemical properties. These are summarized below.

PropertyValue / DescriptionSource(s)
Appearance Light yellow to cream-colored or yellow-brown crystalline powder or microscopic needles.[3][10]ChemicalBook, Guidechem
Melting Point >300 °C (decomposes).[1][7][8]OECD SIDS, Sigma-Aldrich
Boiling Point Data not available; decomposes at high temperatures.[7]OECD SIDS
Density ~1.65 g/cm³ (estimate).[8]ChemicalBook
Water Solubility Very low solubility; <0.1 g/100 mL at 23 °C.[8] Soluble in aqueous bases.[2]ChemicalBook, TCI
Solubility (Other) Soluble in alcohol and ether.[2][3]TCI Chemicals, Guidechem
pKa -1.58 ± 0.50 (Predicted).[8]ChemicalBook
Vapor Pressure < 130 Pa at 25 °C.[7]OECD SIDS
Partition Coefficient (Log P) Unmeasurable.[7]OECD SIDS
Stability Stable under normal conditions.[8] Combustible.[10] Incompatible with iron and strong oxidizing agents.[8][10]ChemicalBook
pH A suspension of 30 g/L in water has a pH of approximately 4.3.[10]ChemicalBook

Synthesis and Purification Pathways

The industrial production of this compound is a well-established process, critical for supplying the raw material for the dye and pigment industries. The primary and most economically viable route involves the reduction of its dinitro precursor.

3.1 Primary Synthesis Route: Reduction of 4,4'-Dinitrostilbene-2,2'-disulfonic acid (DNSDA)

The conversion of DNSDA to the target diamino compound is the cornerstone of its industrial production.[5] This reduction can be achieved through several methods, with catalytic hydrogenation being a modern, high-yield approach.

Synthesis_Workflow cluster_0 Synthesis of DNSDA Precursor cluster_1 Reduction to Final Product start 4-Nitrotoluene-2-sulfonic acid oxidize Oxidative Coupling (e.g., with NaOH, air) start->oxidize dnsda 4,4'-Dinitrostilbene-2,2'-disulfonic acid (DNSDA) oxidize->dnsda reduce Reduction of Nitro Groups (e.g., Catalytic Hydrogenation) dnsda->reduce product This compound reduce->product

Caption: High-level workflow for the synthesis of DSD acid.

Historically, reduction was performed using iron filings in an acidic medium.[11] However, this method presents challenges with waste disposal and product isolation. Modern processes favor catalytic hydrogenation using catalysts like Raney cobalt, platinum, or palladium under controlled pH, temperature, and pressure.[11][12]

3.2 Example Experimental Protocol: Catalytic Hydrogenation

The following protocol is a representative example of the synthesis via catalytic hydrogenation, adapted from established patent literature.[11][12]

  • Preparation: An aqueous solution of the alkali metal salt of 4,4'-dinitrostilbene-2,2'-disulfonic acid is prepared.

  • pH Adjustment: The pH of the solution is carefully adjusted to a range of 6.0 to 8.5, often using carbon dioxide.[12] This is a critical step, as the final diamino product is soluble in this pH range, allowing for easy separation from the solid catalyst.[5][11]

  • Catalyst Introduction: A suitable catalyst, such as Raney cobalt or platinum on carbon, is added to the reaction vessel as an aqueous slurry.[11][12]

  • Hydrogenation: The mixture is heated to a temperature between 70°C and 180°C under a hydrogen pressure of 5 to 150 bar.[12] The reaction is typically carried out with continuous agitation.

  • Catalyst Removal: Upon completion of the reaction (monitored by hydrogen uptake), the hot solution is filtered to remove the solid catalyst. The alkaline pH ensures the product remains in the filtrate.[5]

  • Product Precipitation: The filtrate is then acidified (e.g., with hydrochloric acid). This lowers the solubility of the this compound, causing it to precipitate.[5]

  • Isolation: The precipitated product is isolated by filtration, washed, and dried, yielding a high-purity final product.[13]

Analytical Characterization Workflow

Confirming the identity, purity, and concentration of this compound is essential for both quality control in industrial settings and for its application in research. A multi-step analytical approach is typically employed.

Analytical_Workflow cluster_separation Separation & Quantification cluster_identification Structural Elucidation sample Sample Preparation (Dissolution in aqueous base) hplc HPLC (Reversed-Phase) sample->hplc tlc TLC sample->tlc uv_vis UV-Vis Spectroscopy hplc->uv_vis Diode-Array Detector purified hplc->purified tlc->purified ftir FT-IR Spectroscopy nmr NMR Spectroscopy purified->ftir purified->nmr

Caption: General analytical workflow for DSD acid characterization.

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for both qualitative and quantitative analysis. Reversed-phase HPLC systems are effective for separating the target compound from its precursors (like DNSDA) and potential by-products.[14]

  • Thin-Layer Chromatography (TLC): TLC is a rapid, qualitative method used to monitor the progress of synthesis reactions and for preliminary purity assessments.[15]

  • Spectroscopic Methods: For definitive structural confirmation, a suite of spectroscopic techniques is used.[15]

    • UV-Visible Spectroscopy: The stilbene chromophore gives a characteristic UV absorption spectrum, which is also the basis for its fluorescent properties.

    • FT-IR Spectroscopy: Provides information on the functional groups present, such as N-H stretches from the amino groups and S=O stretches from the sulfonic acid groups.

    • NMR Spectroscopy (¹H and ¹³C): Used to elucidate the precise arrangement of atoms in the molecule, confirming the final structure.

Applications in Research and Industry

While its industrial foundation is secure, the unique properties of this compound are being leveraged in new areas of scientific research.

  • Fluorescent Whitening Agents (FWAs): This is the compound's largest application by volume.[5] It serves as the key building block for a class of FWAs used extensively in the paper, textile, and laundry detergent industries to make materials appear whiter and brighter.[5][6]

  • Dye Synthesis: It acts as a "middle component" in the synthesis of direct dyes, particularly disazo dyes, which are used for coloring cellulosic fibers like cotton.[10][15]

  • Heavy Metal Ion Sensing: Recent studies have demonstrated its potential as a fluorescent sensor. Its fluorescence can be selectively quenched by certain heavy metal ions, with a notable efficacy for detecting Sn²⁺ ions.[4]

  • Pharmacological Research: Emerging research is exploring the biological activities of this compound. Studies have shown it to possess anticancer properties against various cell lines (including HeLa and MCF-7), as well as antioxidant and antimicrobial activity.[4] This opens a new avenue for its potential use as a scaffold in drug development.

Safety, Toxicology, and Handling

As with any chemical intermediate, proper handling and an awareness of its toxicological profile are paramount.

Safety AspectDescription and DataSource(s)
GHS Hazard Classification Acute Toxicity 4 (Oral, Dermal, Inhalation); Skin Irritation 2; Eye Irritation 2.[1][16]Sigma-Aldrich, Fisher Scientific
Signal Word Warning[1][16]Sigma-Aldrich, Fisher Scientific
Acute Oral Toxicity (LD₅₀) >5,000 mg/kg (Rat).[7]OECD SIDS
Ecotoxicity - Fish (LC₅₀): >1000 mg/L (non-toxic). - Daphnia (EC₅₀): 210 mg/L. - Algae (EC₅₀): 76 mg/L.[7][10]OECD SIDS, ChemicalBook
Biodegradability Not readily biodegradable.[7]OECD SIDS
Recommended PPE Safety glasses/eyeshields, chemical-resistant gloves, N95 dust mask or higher-level respiratory protection.[1][9]Sigma-Aldrich, Cole-Parmer
Storage Conditions Keep in a dark place, under an inert atmosphere, at room temperature.[8]ChemicalBook

Handling Precautions: Causes skin and eye irritation.[9][16] Harmful if swallowed, inhaled, or in contact with skin.[16][17] Avoid creating dust. Use in a well-ventilated area. Wash hands thoroughly after handling.

Conclusion

This compound is a compound of significant industrial stature, primarily serving as the foundational molecule for a vast array of fluorescent whitening agents and dyes. Its physicochemical properties—high melting point, characteristic solubility profile dependent on pH, and inherent fluorescence—are directly responsible for its utility. While its synthesis and analysis are well-established, new frontiers in research are demonstrating its potential as a versatile platform for developing advanced materials like chemical sensors and as a lead compound in pharmacological studies. This guide provides the core technical data and procedural insights necessary for scientists and researchers to effectively and safely utilize this important chemical building block.

References

4,4'-Diamino-2,2'-stilbenedisulfonic acid CAS 81-11-8 properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4,4'-Diamino-2,2'-stilbenedisulfonic Acid (CAS 81-11-8)

Executive Summary

This compound, often referred to as DSD acid or Amsonic acid, is a pivotal chemical intermediate with the CAS number 81-11-8.[1] Its unique molecular architecture, featuring a stilbene backbone with amino and sulfonic acid functional groups, imparts crucial fluorescent properties. This guide provides a comprehensive technical overview of its synthesis, physicochemical properties, core applications, and safety considerations. Primarily, DSD acid serves as a foundational building block for the majority of commercial fluorescent whitening agents (FWAs) and a significant class of direct dyes.[2][3] We will explore the mechanistic underpinnings of its applications, detail relevant analytical protocols, and provide expert insights into its handling and environmental fate, offering a holistic resource for researchers and chemical industry professionals.

Physicochemical Characteristics

DSD acid is typically encountered as a light yellow or cream-colored powder or as microscopic needles.[4][5] Its physical and chemical properties are dictated by the presence of both basic amino groups and strongly acidic sulfonic acid groups, making it an amphoteric compound, though its overall character in suspension is acidic.[4] The disulfonic acid groups confer limited water solubility, a critical factor in its industrial synthesis and purification processes.

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 81-11-8[1][6]
Molecular Formula C₁₄H₁₄N₂O₆S₂[1][4]
Molecular Weight 370.40 g/mol [1][6]
Appearance Odorless yellowish microscopic needles or cream-colored powder[4][5]
Melting Point >300 °C (decomposes)[5]
Water Solubility Insoluble to sparingly soluble. <0.1 g/100 mL at 23 °C.[5] The disodium salt is water-soluble.[7][4][5]
pH Approx. 4.3 (30 g/L aqueous suspension)[4][5]
IUPAC Name 5-amino-2-[(E)-2-(4-amino-2-sulfophenyl)ethenyl]benzenesulfonic acid[1]

Synthesis and Manufacturing Principles

The industrial production of DSD acid is a well-established, multi-step process that demands precise control over reaction conditions to ensure high purity and yield. The primary feedstock is 4-nitrotoluene-2-sulfonic acid.[8] The synthesis follows a two-stage logic: first, the formation of the stilbene backbone via oxidative coupling, and second, the reduction of the nitro groups to the desired amino functionalities.

Stage 1: Oxidative Coupling to 4,4'-Dinitrostilbene-2,2'-disulfonic Acid (DNSDA)

The initial step involves the oxidative condensation of two molecules of 4-nitrotoluene-2-sulfonic acid. This reaction is typically performed in an aqueous alkaline medium, using an oxidizing agent such as sodium hypochlorite or even atmospheric oxygen in the presence of a strong base.[8][9] The alkaline conditions are crucial as they facilitate the deprotonation of the methyl group, forming a carbanion intermediate which is susceptible to oxidation and subsequent dimerization to form the stable trans-stilbene double bond.

Stage 2: Reduction to this compound

The reduction of the intermediate, 4,4'-dinitrostilbene-2,2'-disulfonic acid, is the most critical step. Historically, this was achieved using Béchamp reduction (iron filings in an acidic medium).[10] However, this method generates large quantities of iron sludge, posing environmental and disposal challenges.[10]

Modern industrial synthesis overwhelmingly favors catalytic hydrogenation. This approach offers higher purity, eliminates iron waste, and provides a more sustainable process. The choice of catalyst is paramount to prevent the reduction of the central carbon-carbon double bond. While nickel catalysts can be used, they often lead to over-reduction, yielding the undesired 4,4'-diaminodibenzyl-2,2'-disulfonic acid.[10] Cobalt-based catalysts, particularly Raney cobalt, have been found to be highly selective for the nitro groups while preserving the stilbene double bond.[10]

The hydrogenation is carried out in an aqueous medium under controlled pH (typically 6.0-8.5), elevated temperature (70–180°C), and hydrogen pressure (5–150 bar).[10] Maintaining the pH is critical; deviations can lead to side reactions and impurities. This selective catalytic process results in high yields (>95%) of DSD acid with the purity required for downstream applications.[10]

Synthesis_Pathway cluster_start Starting Material cluster_intermediate Intermediate cluster_final Final Product PNT 4-Nitrotoluene- 2-sulfonic acid DNSDA 4,4'-Dinitrostilbene- 2,2'-disulfonic acid PNT->DNSDA Oxidative Coupling (e.g., O₂, NaOH) DSD 4,4'-Diamino-2,2'- stilbenedisulfonic acid DNSDA->DSD Selective Reduction (e.g., H₂, Co Catalyst)

Figure 1: General synthesis pathway of DSD acid.

Core Applications and Mechanisms of Action

The utility of DSD acid is almost entirely as an intermediate, leveraging its reactive amino groups and its fluorescent stilbene core.[2]

Fluorescent Whitening Agents (FWAs)

The primary application of DSD acid is in the manufacturing of FWAs, also known as optical brightening agents (OBAs).[2][3] These agents function by absorbing invisible ultraviolet (UV) light (typically 340-370 nm) and re-emitting it as visible blue light (420-470 nm) through fluorescence.[3] Most materials like paper and textiles have a natural yellowish tint due to the absorption of blue light. The blue light emitted by the FWA compensates for this, making the material appear whiter and brighter to the human eye.[3][11]

DSD acid itself is the core fluorophore, but it is rarely used directly. Instead, its two primary amino groups are reacted, most commonly with cyanuric chloride, to build larger, more substantive molecules that can be tailored for specific applications (e.g., detergents, paper, textiles).[12][13] These subsequent reactions create di- or tetra-sulfonated triazinyl-aminostilbene derivatives, which are the workhorses of the FWA industry.[13]

Fluorescence_Mechanism UV_Light UV Light Absorption (340-370 nm) GroundState Ground State (S₀) of DSD Core ExcitedState Excited State (S₁) GroundState->ExcitedState Excitation ExcitedState->GroundState Relaxation Blue_Light Blue Light Emission (Fluorescence, 420-470 nm) ExcitedState->Blue_Light Emission

Figure 2: Mechanism of fluorescence in FWA applications.

Intermediate for Azo Dyes

The two primary aromatic amine groups on the DSD acid molecule can be readily diazotized using nitrous acid (generated in situ from sodium nitrite and a mineral acid).[14] The resulting bis-diazonium salt is a reactive intermediate that can be coupled with various aromatic compounds (coupling components) such as phenols or anilines to form disazo dyes.[14] The extended conjugation provided by the stilbene backbone and the two azo linkages results in intensely colored compounds. The sulfonic acid groups ensure water solubility, making them suitable as direct dyes for cellulosic materials like cotton and paper.[14]

Emerging Research Applications

Recent studies have explored the utility of DSD acid beyond its traditional industrial roles. Its inherent fluorescence and reactive nature make it a candidate for:

  • Fluorescent Labeling and Sensors: It can be used as a fluorescent probe for detecting heavy metal ions, such as Sn²⁺, due to the inhibition of photo-induced electron transfer upon binding.[5][15]

  • Pharmacological Research: Investigations have shown DSD acid to possess various biological activities, including enzyme inhibition (e.g., acetylcholinesterase, butyrylcholinesterase) and anticancer effects against certain cell lines in vitro.[15] It has also been studied for its potential estrogenic effects.[5]

Analytical and Quality Control Protocol

Ensuring the purity of DSD acid is critical, as impurities can affect the performance and color of the final dyes or FWAs. High-Performance Liquid Chromatography (HPLC) is the standard method for both qualitative and quantitative analysis.[16]

Protocol: Purity Analysis of DSD Acid by Reverse-Phase HPLC

This protocol provides a framework for separating DSD acid from its common precursors and by-products, such as 4,4'-dinitrostilbene-2,2'-disulfonic acid (DNSDS) and 4-amino-4'-nitrostilbene-2,2'-disulfonic acid (NASDS).[16]

1. Objective: To determine the purity of a DSD acid sample and quantify key impurities.

2. Materials & Equipment:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)

  • DSD acid sample and reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Buffer (e.g., phosphate or acetate buffer, pH adjusted)

  • Volumetric flasks, pipettes, and autosampler vials

3. Chromatographic Conditions (Example):

  • Mobile Phase: A gradient elution is often preferred for optimal separation. For example:

    • Solvent A: Aqueous buffer (e.g., 20 mM sodium phosphate, pH 7.0)

    • Solvent B: Acetonitrile

    • Gradient: Start with a low percentage of B (e.g., 10%), ramp up to a higher percentage (e.g., 70%) over 20-30 minutes to elute all components.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Set to the λmax of DSD acid (around 350 nm) and other wavelengths if necessary to detect impurities.

  • Injection Volume: 10-20 µL

4. Procedure:

  • Standard Preparation: Accurately weigh a known amount of DSD acid reference standard and dissolve it in a suitable solvent (e.g., mobile phase A or a water/methanol mix) to create a stock solution. Prepare a series of dilutions to generate a calibration curve.

  • Sample Preparation: Accurately weigh the DSD acid sample to be tested and dissolve it in the same solvent as the standard to a known concentration.

  • Analysis: Inject the standards and sample solutions into the HPLC system.

  • Data Processing:

    • Identify the DSD acid peak in the sample chromatogram by comparing its retention time with the standard.

    • Generate a calibration curve by plotting the peak area of the standards against their concentration.

    • Calculate the concentration of DSD acid in the sample using the calibration curve.

    • Purity is typically expressed as a percentage area, calculated as: (Peak Area of DSD / Total Peak Area of all components) * 100%.

5. System Validation: The protocol is self-validating through the use of a reference standard and calibration curve, ensuring accuracy and reproducibility. System suitability parameters (e.g., peak symmetry, resolution between critical pairs) should be monitored to ensure the system is performing correctly.

Toxicology and Environmental Profile

Human Health

DSD acid exhibits low acute toxicity, with an oral LD50 in rats reported to be over 5,000 mg/kg.[2] However, it is classified as an irritant, capable of causing skin and serious eye irritation.[17][18] Inhalation of dust may also cause respiratory tract irritation.[17] Chronic toxicity studies in rats and mice showed no significant adverse effects on organ weight or pathology, though high doses were associated with marginally decreased body weights.[2] It has shown no genotoxic effects in bacterial assays or in vitro chromosomal aberration tests.[2]

Environmental Fate

DSD acid is not readily biodegradable.[2] In a standard 28-day test, degradation was minimal (0-4%).[2] However, it is susceptible to direct photodegradation due to its ability to absorb UV light, with an estimated half-life of about one week in the environment.[2]

Ecotoxicity:

  • Fish: LC50 > 1000 mg/L (non-toxic)[2][4]

  • Daphnia: EC50 = 210 mg/L (slightly toxic)[2][4]

  • Algae: EC50 = 76 mg/L; NOEC = 32 mg/L (slightly toxic)[2][4]

The overall environmental risk is considered low, primarily because it is used as an intermediate within closed industrial systems, minimizing direct release.[2] The Predicted Environmental Concentration (PEC) is generally lower than the Predicted No-Effect Concentration (PNEC) derived from ecotoxicity data.[2][4]

Safety and Handling

As a Senior Application Scientist, adherence to strict safety protocols is non-negotiable when working with DSD acid.

  • Personal Protective Equipment (PPE): Wear chemical safety goggles, protective gloves (e.g., nitrile), and a lab coat.[17][18] When handling the powder and there is a risk of dust generation, use a NIOSH-approved respirator with a particulate filter.[7]

  • Engineering Controls: Handle in a well-ventilated area, preferably within a fume hood, especially when weighing or transferring the powder.[18] Eyewash stations and safety showers must be readily accessible.[18]

  • Handling: Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[19] Minimize dust generation.

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[18] It is incompatible with strong oxidizing agents and iron.[4][7]

  • Spill Response: For small spills, dampen the solid material with water to prevent dust from becoming airborne, then transfer to a suitable container for disposal.[7]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a cornerstone intermediate chemical, indispensable to the dye and fluorescent whitener industries. Its value is derived from a unique combination of a fluorescent stilbene core and reactive amine functionalities. While its synthesis requires careful control, particularly during the selective reduction step, modern catalytic methods provide an efficient and relatively clean production route. Its toxicological and environmental profiles are well-characterized, indicating low risk when handled within the controlled industrial settings for which it is designed. A thorough understanding of its properties, synthesis, and analytical methods is essential for any professional involved in the research, development, or application of fluorescent materials and direct dyes.

References

quantum yield of 4,4'-Diamino-2,2'-stilbenedisulfonic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Quantum Yield of 4,4'-Diamino-2,2'-stilbenedisulfonic acid (DSDSA)

Introduction: The Photochemical Significance of DSDSA

This compound (DSDSA) is a derivative of trans-stilbene, a molecule renowned for its unique photochemical properties.[1] While its primary industrial application is as a key intermediate in the synthesis of fluorescent whitening agents and dyes, its intrinsic fluorescence makes it a subject of interest for various research applications.[2][3] These whitening agents function by absorbing ultraviolet light and re-emitting it in the blue region of the visible spectrum, masking yellowish tints in materials like textiles and paper.[2]

The efficiency of this light conversion process is quantified by the fluorescence quantum yield (Φ_F), a critical parameter that dictates the performance of any fluorophore.[4] The quantum yield is defined as the ratio of the number of photons emitted as fluorescence to the number of photons absorbed.[5][6] A high quantum yield is essential for applications requiring bright fluorescence, such as in high-throughput screening assays or as fluorescent probes.[4] This guide provides a comprehensive overview of the theoretical underpinnings of DSDSA's quantum yield, detailed methodologies for its accurate measurement, and an analysis of the key factors that influence its emissive properties.

Part 1: The Theoretical Framework of Fluorescence Quantum Yield

When a molecule like DSDSA absorbs a photon, it transitions to an electronically excited state. The molecule can then return to the ground state through several competing deactivation pathways. The quantum yield is a measure of the probability that the deactivation will occur through fluorescence.[6]

The main deactivation processes are:

  • Fluorescence (Radiative Decay): The molecule loses energy by emitting a photon.

  • Non-Radiative Decay: The molecule loses energy without emitting a photon. These processes compete with fluorescence and lower the quantum yield.[7] Major non-radiative pathways include:

    • Internal Conversion & Vibrational Relaxation: Energy is lost as heat to the surrounding environment.[6] Increased molecular flexibility and bond rotations can enhance this process, thereby quenching fluorescence.[8]

    • Intersystem Crossing: A transition to a triplet excited state, which can lead to phosphorescence or non-radiative decay. The presence of heavy atoms can promote this pathway.[8]

    • Quenching: Interaction with other molecules in the solution (quenchers) can deactivate the excited state. Dissolved oxygen is a common quencher.[9]

The quantum yield (Φ_F) is therefore determined by the relative rates of radiative decay (k_f) versus the sum of all non-radiative decay rates (k_nr).

Φ_F = k_f / (k_f + Σk_nr)

A high quantum yield (approaching 1) indicates that fluorescence is the dominant deactivation pathway.[7]

Part 2: A Practical Guide to Measuring Quantum Yield

Two primary methods exist for measuring fluorescence quantum yield: the absolute method and the relative method.[4][10] The absolute method directly measures all photons emitted by a sample using specialized equipment like an integrating sphere, offering high accuracy.[5][10] However, the relative method is more commonly employed due to its accessibility and simplicity.[4] It involves comparing the fluorescence of the test sample to a well-characterized standard with a known quantum yield.[6]

The Relative Method: A Step-by-Step Protocol

This protocol outlines the comparative method for determining the fluorescence quantum yield of DSDSA. The underlying principle is that if a standard and a sample solution absorb the same number of photons (i.e., have identical absorbance values at the excitation wavelength), the ratio of their integrated fluorescence intensities is directly proportional to the ratio of their quantum yields.[4]

Step 1: Selection of an Appropriate Standard

  • Choose a quantum yield standard whose absorption and emission spectra overlap significantly with DSDSA. DSDSA, as a stilbene derivative, is expected to absorb in the UV range (approx. 340-350 nm).[11] Quinine sulfate in 0.1M perchloric acid (Φ_F = 0.60) is a reliable standard in this region and shows minimal temperature dependence.[7]

Step 2: Preparation of Solutions

  • Prepare stock solutions of both DSDSA (the "test" sample) and the chosen standard (e.g., quinine sulfate) in the same solvent. Given the sulfonic acid groups, high-purity water is a suitable solvent for DSDSA.

  • From the stock solutions, prepare a series of 5-6 dilutions for both the test sample and the standard. The concentrations should be carefully chosen so that the absorbance at the excitation wavelength falls within the range of 0.01 to 0.1.[12] Crucially, keeping absorbance below 0.1 minimizes inner filter effects, where re-absorption of emitted light can lead to inaccurate measurements. [6]

Step 3: Absorbance Measurements

  • Using a UV-Vis spectrophotometer, record the absorbance spectrum for each dilution of the test sample and the standard. Use the pure solvent as a blank reference.

  • From the spectra, determine the precise absorbance value at the chosen excitation wavelength for every solution.

Step 4: Fluorescence Measurements

  • Using a spectrofluorometer, record the fluorescence emission spectrum for each of the prepared solutions.

  • It is critical that all instrument settings (e.g., excitation wavelength, slit widths, detector voltage) remain identical for all measurements of both the test sample and the standard. [12]

  • Record the emission spectrum of a solvent-only blank.

Step 5: Data Analysis and Calculation

  • Correct Spectra: Subtract the solvent's emission spectrum from each of the sample and standard emission spectra.

  • Integrate Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each corrected spectrum.

  • Plot Data: For both the test sample and the standard, create a plot of integrated fluorescence intensity (Y-axis) versus absorbance at the excitation wavelength (X-axis).

  • Determine Gradients: Perform a linear regression for each data set. The plots should be linear and pass through the origin. The slope of each line is the gradient (Grad).[4]

  • Calculate Quantum Yield: The quantum yield of the test sample (Φ_X) is calculated using the following equation:[6]

    Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)

    Where:

    • Φ_ST is the quantum yield of the standard.

    • Grad_X and Grad_ST are the gradients from the plots for the test sample and standard, respectively.

    • η_X and η_ST are the refractive indices of the solvents used for the test sample and standard. (If the same solvent is used, this term becomes 1).

Experimental Workflow for Relative Quantum Yield Determination

G cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition cluster_analysis 3. Data Analysis prep_std Prepare Standard Stock prep_dil Create Dilution Series (Abs < 0.1) prep_std->prep_dil prep_spl Prepare DSDSA Stock prep_spl->prep_dil abs_meas Measure Absorbance at Excitation λ prep_dil->abs_meas flu_meas Measure Fluorescence (Identical Settings) abs_meas->flu_meas plot_data Plot Integrated Intensity vs. Absorbance flu_meas->plot_data calc_grad Calculate Gradients (Grad_X, Grad_ST) plot_data->calc_grad calc_qy Calculate Quantum Yield (Φ_X) calc_grad->calc_qy

Caption: Workflow for the relative measurement of fluorescence quantum yield.

Part 3: Factors Influencing the Quantum Yield of DSDSA

The quantum yield of DSDSA is not an immutable constant. It is highly sensitive to its molecular structure and local environment. Understanding these factors is crucial for optimizing its performance in any application.

Inherent Molecular Structure
  • Conjugated System: The stilbene backbone provides a conjugated π-electron system, which is fundamental for strong fluorescence.[13]

  • Functional Groups: The two electron-donating amino groups (-NH₂) significantly enhance fluorescence intensity. Conversely, electron-withdrawing groups tend to decrease or quench fluorescence.[13]

  • Structural Rigidity: Molecules with greater structural rigidity often exhibit higher quantum yields because it limits energy loss through non-radiative vibrational movements.[9][14]

Environmental Factors
  • pH: The amino and sulfonic acid groups make DSDSA's fluorescence highly pH-dependent. In acidic solutions, the amino groups become protonated (-NH₃⁺), transforming them into electron-withdrawing groups that are likely to quench fluorescence.[13] The optimal fluorescence is expected in neutral to alkaline solutions where the amino groups are in their neutral, electron-donating form.

  • Solvent Polarity: Many fluorescent molecules, particularly stilbene derivatives, exhibit solvatochromism, where the emission wavelength and quantum yield change with solvent polarity.[11][15] This is due to differential stabilization of the ground and excited states by the solvent molecules.

  • Temperature: Increasing the temperature generally decreases the quantum yield.[9] This is because higher temperatures increase the frequency of collisions between molecules, providing an efficient pathway for non-radiative energy loss as heat.[9][14]

  • Quenchers: The presence of quenching species can dramatically reduce quantum yield. Recent studies have shown that DSDSA's fluorescence is quenched upon binding to certain heavy metal ions like Sn²⁺, indicating its potential use as a fluorescent sensor.[16] Dissolved oxygen is also a known quencher of fluorescence.[9]

Key Influencers on DSDSA Fluorescence

G cluster_intrinsic Molecular Structure cluster_extrinsic Environmental Factors center_node DSDSA Quantum Yield rigidity Structural Rigidity rigidity->center_node + functional_groups Amino Groups (-NH₂) functional_groups->center_node + ph pH ph->center_node -/+ solvent Solvent Polarity solvent->center_node modulates temp Temperature temp->center_node - quenchers Quenchers (e.g., O₂, Metal Ions) quenchers->center_node -

Caption: Factors influencing the quantum yield of DSDSA.

Data Presentation

When reporting quantum yield data, a structured table is essential for clarity and comparison.

Sample IDSolventStandard UsedAbsorbance at λ_exIntegrated Fluorescence Intensity (a.u.)Gradient (Intensity/Abs)Calculated Quantum Yield (Φ_F)
DSDSA Dilution 1Deionized H₂OQuinine Sulfate0.021150,000
DSDSA Dilution 2Deionized H₂OQuinine Sulfate0.045325,000\multirow{2}{}{7.18E+06}\multirow{2}{}{[Value]}
...............
Standard Dil. 10.1M HClO₄-0.023250,000
Standard Dil. 20.1M HClO₄-0.048520,000\multirow{2}{}{1.08E+07}\multirow{2}{}{0.60 (Known)}
...............

Note: Data shown is illustrative for formatting purposes.

Conclusion

While this compound is primarily recognized as a precursor molecule, its inherent fluorescence warrants careful characterization for any research or development application. Its quantum yield is not a fixed value but a dynamic property governed by a sensitive interplay between its molecular structure and its chemical environment, particularly pH and the presence of quenching agents. By employing the rigorous, comparative methodology detailed in this guide, researchers can reliably determine the fluorescence quantum yield of DSDSA under specific experimental conditions. This enables the optimization of protocols, the development of novel applications such as fluorescent sensors, and a deeper understanding of the fundamental photophysics of this important stilbene derivative.

References

Navigating the Synthesis and Characterization of Novel DASDA Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Potential of Stilbene Scaffolds in Modern Drug Discovery

The stilbene scaffold, a diarylethene structure, has long captured the interest of medicinal chemists. Its presence in a variety of natural products with significant biological activities, such as resveratrol, has established it as a "privileged structure" in the field of drug discovery.[1][2][3][4] Among the synthetic stilbene derivatives, 4,4'-diamino-2,2'-stilbenedisulfonic acid (DASDA) has proven to be a highly versatile building block.[5][6][7][8][9] Its distinct structural characteristics, including a rigid backbone, two strategically positioned amino groups, and two sulfonic acid moieties, offer a rich platform for chemical modification. This allows for the creation of new derivatives with customized pharmacological profiles, making it a valuable intermediate in the preparation of optical brighteners and other specialized chemicals.[5][10]

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of novel DASDA derivatives, designed for researchers, scientists, and professionals in drug development.[11][12][13] It aims to go beyond simple protocols by offering insights into the reasoning behind experimental decisions, thereby promoting a robust and reproducible methodology for working with this promising class of molecules.[1][3]

Part 1: Synthetic Strategies for Novel DASDA Derivatives

The creation of new DASDA derivatives typically centers on modifying its primary amino groups. The selection of a synthetic pathway is influenced by the target molecular structure, the reactivity of the chosen chemical agents, and the purity requirements for the final product. A widely used and effective method is the acylation of the amino groups, which facilitates the introduction of a diverse range of substituents.[14][15][16][17]

General Synthetic Workflow: Acylation of DASDA

Acylation of DASDA is a robust and versatile method for generating a library of novel derivatives. The general workflow involves reacting DASDA with an acylating agent, such as an acid chloride or anhydride, in the presence of a suitable base.[14][15][16][17]

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Characterization DASDA DASDA ReactionVessel Reaction Vessel (Inert Atmosphere, Controlled Temp.) DASDA->ReactionVessel Solvent Aprotic Solvent (e.g., DMF, DMAc) Solvent->ReactionVessel Base Base (e.g., Pyridine, Triethylamine) Base->ReactionVessel AcylatingAgent Acylating Agent (R-COCl or (R-CO)2O) AcylatingAgent->ReactionVessel Quenching Quenching (e.g., Water, Ice) ReactionVessel->Quenching Precipitation Precipitation/Filtration Quenching->Precipitation Washing Washing (e.g., Water, Ethanol) Precipitation->Washing Drying Drying Washing->Drying Purification Purification (e.g., Recrystallization, Chromatography) Drying->Purification Characterization Characterization (NMR, MS, FT-IR, HPLC) Purification->Characterization

Caption: General workflow for the synthesis of novel DASDA derivatives via acylation.

This protocol outlines the synthesis of a representative bis-amide derivative of DASDA using an acid chloride as the acylating agent.

Materials:

  • This compound (DASDA)

  • Acyl chloride (e.g., benzoyl chloride)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Pyridine

  • Deionized water

  • Ethanol

  • Argon or Nitrogen gas

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolution of DASDA: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), dissolve DASDA (1.0 eq) in anhydrous DMF. The volume of DMF should be sufficient to completely dissolve the starting material, typically yielding a 0.1-0.5 M solution.

  • Addition of Base: Add pyridine (2.2 eq) dropwise to the stirred solution at room temperature. The pyridine acts as a base to neutralize the HCl generated during the acylation reaction.[18][19][20][21][22]

  • Addition of Acylating Agent: Cool the reaction mixture to 0 °C in an ice bath. Slowly add the acyl chloride (2.2 eq) to the solution. The dropwise addition helps to control the exothermic reaction.

  • Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress using thin-layer chromatography (TLC) by observing the disappearance of the DASDA spot.

  • Work-up: Once the reaction is complete, pour the mixture into a beaker of ice-cold deionized water to precipitate the crude product.

  • Isolation: Collect the precipitate by vacuum filtration. Wash the solid sequentially with deionized water and cold ethanol to remove unreacted starting materials and by-products.

  • Drying: Dry the product under vacuum at a temperature below 60 °C.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[23][24][25][26]

Causality Behind Experimental Choices:

  • Inert Atmosphere: An inert atmosphere is crucial to prevent the acyl chloride from reacting with atmospheric moisture, which would hydrolyze it to the corresponding carboxylic acid and lower the yield of the desired amide.

  • Aprotic Solvent: DMF is an ideal solvent due to its high polarity, which facilitates the dissolution of the polar DASDA, and its aprotic nature, which prevents it from reacting with the acyl chloride.

  • Stoichiometry of Reagents: A slight excess of the acylating agent and base is typically used to drive the reaction to completion and ensure all the DASDA is consumed.

Part 2: Comprehensive Characterization of Novel DASDA Derivatives

Thorough characterization is essential to confirm the identity, purity, and structural integrity of the newly synthesized DASDA derivatives. A combination of analytical techniques is necessary for unambiguous structure elucidation.

Logical Flow of Characterization

The characterization process should follow a logical sequence, beginning with techniques that provide general structural information and progressing to more detailed analyses.

G cluster_0 Initial Screening cluster_1 Structural Elucidation cluster_2 Purity & Quantification TLC TLC (Purity Check) FTIR FT-IR (Functional Groups) TLC->FTIR MeltingPoint Melting Point (Purity & Identity) MeltingPoint->FTIR NMR NMR (1H, 13C) (Connectivity) FTIR->NMR MS Mass Spectrometry (Molecular Weight) NMR->MS HPLC HPLC (Purity & Quantification) MS->HPLC ElementalAnalysis Elemental Analysis (Elemental Composition) HPLC->ElementalAnalysis

Caption: A logical workflow for the comprehensive characterization of novel DASDA derivatives.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the context of DASDA derivatives, the disappearance of the characteristic N-H stretching vibrations of the primary amine and the appearance of new bands corresponding to the amide C=O and N-H stretches are key indicators of a successful acylation.

Table 1: Key FT-IR Vibrational Frequencies for DASDA and its Acylated Derivatives

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
Amine (DASDA)N-H Stretch3300-3500 (two bands)
Amide (Derivative)N-H Stretch3200-3400 (one band)
Amide (Derivative)C=O Stretch (Amide I)1630-1680
Amide (Derivative)N-H Bend (Amide II)1510-1570
Sulfonic AcidS=O Stretch1150-1250 and 1030-1070
Aromatic C=CC=C Stretch1450-1600
Stilbene C=CC=C Stretch~965 (trans)
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.[27][28][29]

  • ¹H NMR: The proton NMR spectrum will confirm the presence of protons from the newly introduced acyl group and show a downfield shift of the aromatic protons adjacent to the newly formed amide linkage. The disappearance of the broad amine proton signals of DASDA is also a key diagnostic indicator.

  • ¹³C NMR: The carbon NMR spectrum will display a new carbonyl carbon signal in the 160-180 ppm range, confirming the formation of the amide bond.[30]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized derivative, providing strong evidence for its identity.[31][32] For sulfonated compounds, negative-ion electrospray ionization (ESI-MS) is often the preferred method as the sulfonic acid groups are readily deprotonated.[33][34] High-resolution mass spectrometry (HRMS) can further confirm the elemental composition of the molecule.

High-Performance Liquid Chromatography (HPLC)

HPLC is the definitive method for assessing the purity of the final compound.[35][36][37][38] A well-designed HPLC method can effectively separate the desired product from any residual starting materials, by-products, or other impurities. A single, sharp peak in the chromatogram indicates a high-purity compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

  • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water

  • Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

Procedure:

  • Sample Preparation: Prepare a stock solution of the synthesized DASDA derivative in a suitable solvent (e.g., DMF or a mixture of the mobile phase) at a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter prior to injection.

  • Method Parameters:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 25 °C

    • Detection wavelength: Determined from the UV-Vis spectrum of the compound (typically at the λmax).

  • Gradient Elution: A typical gradient elution might be:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B

    • 35-40 min: 10% B

  • Data Analysis: Integrate the peaks in the resulting chromatogram. The purity of the compound is calculated as the area of the main peak as a percentage of the total area of all peaks.

Part 3: Conclusion and Future Directions

The synthetic and characterization methodologies detailed in this guide offer a solid foundation for the development of novel DASDA derivatives. The adaptability of the DASDA scaffold, combined with the capabilities of modern analytical techniques, presents significant opportunities for the discovery of new therapeutic agents. Future research in this domain is expected to concentrate on creating more intricate derivatives with enhanced biological activity and superior pharmacokinetic profiles. The incorporation of computational modeling and high-throughput screening will likely expedite the identification of promising lead compounds originating from this noteworthy stilbene core.

References

An In-depth Technical Guide to the Solubility of 4,4'-Diamino-2,2'-stilbenedisulfonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4,4'-Diamino-2,2'-stilbenedisulfonic acid (CAS: 81-11-8), commonly known as DSD Acid or Amsonic Acid, is a pivotal chemical intermediate in the synthesis of fluorescent whitening agents, dyes, and pigments.[1][2][3][4] Its processing, purification, and application are intrinsically linked to its solubility characteristics. This guide provides a comprehensive analysis of the solubility of DSD Acid, grounded in its fundamental physicochemical properties. We will dissect the often-conflicting data in the public domain, particularly concerning its aqueous and organic solvent solubility, and provide a predictive framework based on its molecular structure. Furthermore, this document furnishes a robust experimental protocol for researchers to quantitatively determine its solubility in novel solvent systems, ensuring reproducible and reliable data generation.

The Molecular Architecture: The Key to Understanding Solubility

The solubility behavior of any compound is dictated by its molecular structure. DSD Acid is a complex molecule featuring a semi-rigid trans-stilbene backbone, flanked by both strongly acidic and weakly basic functional groups.

  • Two Sulfonic Acid (-SO₃H) Groups: These are strongly acidic groups, comparable to sulfuric acid, with a predicted pKa of approximately -1.58.[1][5] They are highly polar and capable of extensive hydrogen bonding. In most media, they exist in their deprotonated, anionic sulfonate (-SO₃⁻) form, which is a primary driver for aqueous solubility.[6][7]

  • Two Amino (-NH₂) Groups: These are weakly basic functional groups with pKa values of approximately 3.2 and 4.1.[5] They can be protonated to form ammonium (-NH₃⁺) cations in acidic conditions.

  • Stilbene Backbone: This conjugated aromatic system is non-polar and hydrophobic, counteracting the hydrophilic nature of the ionic groups.

This unique combination of functional groups means DSD Acid is a zwitterion at neutral pH, possessing both positive and negative charges on the same molecule.[5] This leads to strong intermolecular electrostatic interactions and hydrogen bonding, resulting in a high melting point (>300 °C) and complex solubility behavior.[1][3]

Physicochemical Properties Summary
PropertyValueSource(s)
CAS Number 81-11-8[1][2]
Molecular Formula C₁₄H₁₄N₂O₆S₂[1][5]
Molecular Weight 370.4 g/mol [1][5]
Appearance Light yellow to cream-colored crystalline powder/needles[1][3][8]
Melting Point >300 °C[1][3]
pKa (Sulfonic Acid) ~ -1.58 (Predicted)[1][5]
pKa (Amino Groups) ~ 3.2, 4.1 (Predicted)[5]

Solubility Profile: Deconstructing the Data

A survey of the literature reveals seemingly contradictory information regarding the solubility of DSD Acid. This section clarifies these discrepancies by distinguishing between the free acid and its salt forms.

Aqueous Solubility: A Tale of Two Forms

The primary point of confusion lies in its water solubility. While sulfonic acids are generally water-soluble, the zwitterionic nature of free DSD acid promotes strong crystal lattice forces, significantly limiting its solubility in neutral water.

  • Free Acid (CAS 81-11-8): The free acid form is very slightly soluble to insoluble in water .[1][8] Quantitative studies, performed under OECD guidelines, confirm a very low solubility of 0.65 mg/L (0.000065 g/100 mL) at 20°C.[9] Other sources corroborate this, citing values of <0.1 g/100 mL at 23 °C.[1][2][3]

  • Salts (e.g., Disodium Salt): In contrast, the salts of DSD Acid, such as the disodium salt, are highly water-soluble .[4][10] By neutralizing the sulfonic acid groups, the zwitterionic character is eliminated, resulting in a highly polar salt that readily dissolves. For instance, the disodium salt has a reported solubility of ≥100 mg/mL .[10]

  • Effect of pH: The solubility of the free acid is highly dependent on pH. It is readily soluble in alkaline solutions, such as aqueous sodium hydroxide, which deprotonate the ammonium groups to form a highly soluble dianionic species.[2] This property is fundamental to many of its industrial synthesis and purification processes.

Organic Solvent Solubility

Quantitative data for the solubility of DSD Acid in organic solvents is sparse in peer-reviewed literature. The available information is mostly qualitative.

Solvent ClassSolvent ExampleReported SolubilitySource(s)Scientific Rationale / Prediction
Polar Protic Ethanol, MethanolSoluble / Slightly Soluble[2]The hydroxyl groups can hydrogen bond with the sulfonate and amino groups, facilitating dissolution. However, the large non-polar backbone limits high solubility.
Polar Aprotic DMSO, DMFSoluble (in DMF)[11]These solvents are strong hydrogen bond acceptors and have high dielectric constants, making them good candidates for dissolving polar, zwitterionic compounds like DSD Acid. Solubility is expected to be moderate to high.
Ethers Diethyl EtherSoluble[2]This is somewhat unexpected given the low polarity of ether. This may refer to specific conditions or derivatives and should be treated with caution. Solubility is predicted to be low.
Non-Polar Hexane, TolueneNot Reported-Due to the "like dissolves like" principle, the highly polar and ionic nature of DSD Acid predicts very low to negligible solubility in non-polar solvents.
Halogenated ChloroformSlightly Soluble[11]Predicted to have very low solubility due to the large polarity mismatch.

Expert Insight: The conflicting reports of "soluble" versus "slightly soluble" in alcohols likely stem from variations in experimental conditions (temperature, purity) and subjective assessment. For any critical application, experimental verification is essential. Based on its structure, polar aprotic solvents like DMSO and DMF are the most promising organic media for achieving significant solubility of the free acid.

A Self-Validating Protocol for Quantitative Solubility Determination

To address the lack of quantitative data, researchers require a standardized method to assess solubility. The isothermal shake-flask method is a reliable and widely accepted technique. This protocol is designed to be self-validating by ensuring equilibrium is reached and results are reproducible.

Experimental Workflow

G Figure 1. Isothermal Shake-Flask Solubility Workflow cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_sep Phase 3: Phase Separation cluster_quant Phase 4: Quantification A Add excess DSD Acid to solvent in vial B Seal vial tightly A->B C Agitate at constant temperature (e.g., 25°C) for 24-48 hours B->C D Allow solids to settle (continue incubation) C->D E Withdraw supernatant using a filter syringe D->E G Prepare serial dilutions of the saturated solution E->G F Alternatively, centrifuge and sample supernatant H Analyze by validated HPLC or UV-Vis method G->H I Calculate concentration against a standard curve H->I

Caption: Figure 1. Isothermal Shake-Flask Solubility Workflow

Step-by-Step Methodology
  • Materials & Reagents:

    • This compound (high purity)

    • Solvent of interest (analytical grade)

    • Scintillation vials or sealed flasks

    • Orbital shaker with temperature control

    • Syringe filters (e.g., 0.22 µm PTFE or appropriate material)

    • Calibrated analytical balance

    • Validated analytical instrument (e.g., HPLC-UV or UV-Vis Spectrophotometer)

  • Preparation of Saturated Solution:

    • Add an excess amount of DSD Acid to a known volume of the solvent in a sealed vial. "Excess" means that a visible amount of undissolved solid remains at the end of the experiment. This is the cornerstone of the self-validating system, as it ensures saturation.

    • Prepare at least three replicates for each solvent.

  • Equilibration:

    • Place the sealed vials in a temperature-controlled shaker (e.g., 25 °C ± 0.5 °C).

    • Agitate the samples for a predetermined time (typically 24 to 48 hours) to ensure equilibrium is reached. A preliminary time-course study can be run to confirm the point at which concentration no longer increases.

    • After agitation, allow the vials to rest in the incubator for at least 2 hours to allow solid particles to settle.

  • Sample Collection:

    • Carefully withdraw a sample from the clear supernatant using a syringe.

    • Immediately pass the sample through a syringe filter into a clean, tared vial. This step is critical to remove all undissolved micro-particles. Causality Note: Failure to filter properly is a major source of artificially high and variable solubility results.

  • Quantification:

    • Accurately weigh the collected filtrate, then dilute it gravimetrically with the solvent to bring the concentration into the linear range of the analytical method.

    • Analyze the diluted sample using a pre-validated HPLC-UV or UV-Vis spectrophotometry method against a calibration curve prepared from known standards of DSD Acid.

    • Calculate the concentration in the original saturated solution (e.g., in mg/mL or g/L), accounting for the dilution factor.

Practical Implications and Conclusion

The solubility profile of DSD Acid is a critical determinant of its practical application:

  • Synthesis & Purification: Its poor solubility in neutral water allows it to be precipitated from reaction mixtures by adjusting the pH from alkaline to neutral/acidic, a common purification strategy.

  • Formulation of Optical Brighteners: For applications in liquid detergents, the highly water-soluble disodium salt is used to ensure complete dissolution and homogeneous distribution.

  • Drug Development: For any potential pharmaceutical application, understanding the solubility in biorelevant media and organic co-solvents is the first step in developing a viable formulation.

References

Theoretical Modeling of the Electronic Structure of 4,4'-Diamino-2,2'-stilbenedisulfonic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive framework for the theoretical modeling of the electronic structure of 4,4'-Diamino-2,2'-stilbenedisulfonic acid (DSDSA). Designed for researchers, scientists, and drug development professionals, this document delves into the core computational methodologies, offering not just a protocol but a validated, in-depth exploration of the causality behind the scientific choices. We will navigate the theoretical landscape to illuminate the electronic properties of DSDSA, a molecule of significant industrial and pharmacological interest.

Introduction: The Significance of DSDSA's Electronic Structure

This compound (DSDSA) is a versatile organic compound widely utilized as a fluorescent whitening agent in detergents and textiles.[1] Its efficacy stems from its ability to absorb ultraviolet light and re-emit it as blue light, counteracting the natural yellowing of materials. Beyond its industrial applications, DSDSA has garnered attention in the pharmaceutical realm for its diverse biological activities, including potential anticancer and enzyme inhibition properties.[2]

A thorough understanding of the electronic structure of DSDSA is paramount to optimizing its existing applications and exploring new therapeutic avenues. The arrangement and energies of its molecular orbitals, particularly the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), govern its photophysical properties, reactivity, and interactions with biological targets. Theoretical modeling provides a powerful and cost-effective lens through which we can probe these fundamental electronic characteristics.

This guide will detail a robust computational workflow, grounded in Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), to elucidate the electronic landscape of DSDSA. We will explore the optimized molecular geometry, frontier molecular orbitals, and simulated electronic absorption spectra, validating our theoretical findings against experimental data.

Theoretical Framework and Computational Causality

The selection of an appropriate theoretical model is critical for obtaining accurate and meaningful results. For a molecule of DSDSA's size and complexity, a balance between computational cost and accuracy is essential.

Density Functional Theory (DFT) for Ground-State Properties

DFT has emerged as the workhorse of computational chemistry for medium to large-sized molecules due to its favorable scaling and reliable accuracy. DFT methods approximate the complex many-electron wavefunction by utilizing the electron density, a simpler three-dimensional quantity.

Choice of Functional and Basis Set: The accuracy of DFT calculations is intrinsically linked to the choice of the exchange-correlation functional and the basis set.

  • Functional: For organic molecules with significant electron correlation and potential charge-transfer character, hybrid functionals often provide a good balance of accuracy and computational efficiency. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely used and well-benchmarked choice for the ground-state geometry optimization and electronic structure of stilbene derivatives. Alternatively, more modern functionals like PBE0 or members of the M06 suite can offer improved performance for specific properties.

  • Basis Set: A flexible basis set is necessary to accurately describe the electron distribution, especially for a molecule containing heteroatoms like sulfur and oxygen. The 6-311+G(d,p) basis set is a suitable choice, providing triple-zeta quality for the valence electrons, diffuse functions (+) to describe the extended electron density of anions and excited states, and polarization functions (d,p) to account for the non-spherical nature of electron clouds in molecules.

Time-Dependent Density Functional Theory (TD-DFT) for Excited-State Properties

To investigate the electronic absorption spectrum of DSDSA, we turn to TD-DFT. This extension of DFT allows for the calculation of vertical excitation energies, which correspond to the absorption maxima in an experimental UV-Vis spectrum.

Solvent Effects: The photophysical properties of DSDSA are often measured in solution. Therefore, it is crucial to incorporate the influence of the solvent in the theoretical model. The Polarizable Continuum Model (PCM) is an efficient and widely used implicit solvation model that treats the solvent as a continuous dielectric medium. This approach accounts for the bulk electrostatic effects of the solvent on the solute's electronic structure.

Experimental and Computational Workflow

The following protocol outlines a self-validating system for the theoretical modeling of DSDSA's electronic structure.

Caption: A validated computational workflow for the theoretical modeling of DSDSA's electronic structure.

Step-by-Step Methodology
  • Molecular Structure Input:

    • Obtain the 3D coordinates of the trans-isomer of DSDSA. This can be done using molecular building software or from a database like PubChem.

  • Ground-State Geometry Optimization:

    • Perform a geometry optimization using DFT.

    • Software: Gaussian, ORCA, or similar quantum chemistry packages.

    • Method: B3LYP functional.

    • Basis Set: 6-311+G(d,p).

    • Solvent Model: PCM (water, if comparing with aqueous experimental data).

  • Vibrational Frequency Calculation:

    • Perform a frequency calculation at the same level of theory as the optimization.

    • Purpose: To confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. The absence of imaginary frequencies indicates a stable structure.

  • Single Point Energy and Molecular Orbital Analysis:

    • Using the optimized geometry, perform a single point energy calculation.

    • From this calculation, extract the energies and visualize the spatial distribution of the HOMO and LUMO.

  • Excited-State Calculation (TD-DFT):

    • Perform a TD-DFT calculation on the optimized ground-state geometry.

    • Method: B3LYP functional (or a range-separated functional like CAM-B3LYP for potentially better accuracy with charge-transfer states).

    • Basis Set: 6-311+G(d,p).

    • Solvent Model: PCM.

    • Number of States: Calculate a sufficient number of excited states (e.g., 10-20) to cover the relevant UV-Vis region.

  • Spectrum Simulation and Validation:

    • Generate a simulated UV-Vis spectrum from the TD-DFT results. This involves plotting the calculated excitation energies (converted to wavelengths) against their corresponding oscillator strengths.

    • Compare the simulated spectrum with experimental data for DSDSA. A good agreement validates the chosen computational methodology.

Results and Discussion: Unveiling the Electronic Landscape

The computational protocol described above yields a wealth of information about the electronic structure of DSDSA.

Optimized Molecular Geometry

The geometry optimization will likely confirm that the trans-isomer of DSDSA is the more stable conformation, with the two phenyl rings being nearly coplanar with the central ethylene bridge. The sulfonic acid and amino groups will adopt geometries that minimize steric hindrance and optimize electronic interactions.

Frontier Molecular Orbitals (HOMO & LUMO)

The visualization of the HOMO and LUMO provides crucial insights into the molecule's reactivity and electronic transitions.

Caption: Relationship between the HOMO, LUMO, and their chemical interpretation for DSDSA.

  • HOMO: The HOMO is expected to be a π-orbital delocalized across the entire stilbene backbone, with significant contributions from the electron-donating amino groups. This indicates that these regions are the most susceptible to electrophilic attack and are the primary source of electrons in electronic transitions.

  • LUMO: The LUMO will likely be a π*-antibonding orbital, also delocalized over the stilbene core. This orbital represents the lowest energy destination for an excited electron.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a key determinant of the molecule's color and reactivity. A smaller gap generally corresponds to absorption at longer wavelengths (closer to the visible region) and higher chemical reactivity.

Simulated Electronic Absorption Spectrum

The TD-DFT calculations will predict the vertical excitation energies and oscillator strengths for the electronic transitions of DSDSA.

PropertyPredicted Value (Arbitrary Units)Experimental Value (Approximate)
λmax (nm) (Calculated Wavelength)~350 nm
Major Transition HOMO → LUMO (π → π*)-
Oscillator Strength (f) (Calculated Value)-

The primary absorption band observed in the experimental UV-Vis spectrum of DSDSA is typically around 350 nm. The TD-DFT calculations should reproduce this peak with reasonable accuracy. The analysis of the calculated transitions will likely reveal that this absorption corresponds predominantly to a HOMO → LUMO transition, which is characteristic of a π → π* transition within the conjugated system of the stilbene backbone. The high oscillator strength of this transition indicates that it is a strongly allowed process, consistent with the intense absorption observed experimentally.

Conclusion: A Validated Model for Future Exploration

This technical guide has outlined a robust and scientifically grounded workflow for the theoretical modeling of the electronic structure of this compound. By employing a combination of DFT for ground-state properties and TD-DFT for excited-state phenomena, and by validating the computational results against experimental data, a reliable model of DSDSA's electronic landscape can be constructed.

The insights gained from this theoretical approach, including the nature of the frontier molecular orbitals and the character of the electronic transitions, provide a fundamental basis for understanding and predicting the behavior of DSDSA. This knowledge can be leveraged to rationally design new derivatives with tailored photophysical properties for advanced applications in materials science and to inform the development of novel therapeutic agents by elucidating potential mechanisms of action at the molecular level.

References

The Cornerstone of Brightness: An In-depth Technical Guide to the Discovery and History of Amsonic Acid (DASDA)

Author: BenchChem Technical Support Team. Date: January 2026

This guide delves into the discovery and rich history of 4,4'-diaminostilbene-2,2'-disulfonic acid (DASDA), a pivotal intermediate in the development of fluorescent whitening agents (FWAs). From its early conceptual roots in the late 19th century to its commercial realization in the mid-20th century, the story of DASDA is a compelling narrative of chemical innovation driven by the persistent pursuit of "whiter-than-white" materials. This document provides researchers, scientists, and drug development professionals with a comprehensive understanding of its historical context, synthesis evolution, and the fundamental principles of its application.

The Genesis of Optical Whitening: From Bluing to Fluorescence

The human desire for pristine white textiles predates modern chemistry. Early methods to counteract the natural yellowing of fabrics involved a process known as "bluing," where a small amount of blue dye was added to laundry. This created a complementary color effect, making the fabric appear less yellow and thus whiter to the human eye.

The scientific turning point came with the understanding of fluorescence. In 1929, P. Krais made a seminal discovery that the natural substance aesculin, an extract from horse chestnut bark, could impart a brilliant whiteness to textiles when applied in an aqueous solution.[1] This marked the first recorded use of a fluorescent compound for whitening, laying the conceptual groundwork for the development of synthetic optical brighteners.[1] However, aesculin's limited effectiveness and poor stability necessitated the search for more robust, industrially viable alternatives.

The Dawn of a Synthetic Era: The Emergence of Stilbene Derivatives

The true breakthrough in fluorescent whitening technology occurred in the 1940s with the synthesis of derivatives of 4,4'-diaminostilbene-2,2'-disulfonic acid. These compounds, belonging to the stilbene class of molecules, proved to be highly effective and photostable, paving the way for the large-scale industrial production of FWAs.[2]

The Precursor's Tale: The Synthesis of 4,4'-Dinitrostilbene-2,2'-disulfonic Acid (DNS)

The journey to amsonic acid begins with its precursor, 4,4'-dinitrostilbene-2,2'-disulfonic acid (DNS). The foundational chemistry for DNS was laid as early as 1897 by Arthur Green and André Wahl, who reported on the oxidation of p-nitrotoluene-o-sulfonic acid. The synthesis of DNS is a critical two-step process:

  • Sulfonation of p-Nitrotoluene: The process commences with the sulfonation of p-nitrotoluene, typically using oleum (fuming sulfuric acid), to produce p-nitrotoluene-o-sulfonic acid.

  • Oxidative Coupling: Two molecules of p-nitrotoluene-o-sulfonic acid are then subjected to oxidative coupling to form the stilbene bridge. This is commonly achieved by oxidation with sodium hypochlorite in an alkaline medium or through air oxidation in the presence of a catalyst.

The following diagram illustrates the synthesis pathway of DNS:

DNS_Synthesis pNT p-Nitrotoluene pNTSA p-Nitrotoluene-o-sulfonic acid pNT->pNTSA Sulfonation Oleum Oleum (H₂SO₄ + SO₃) DNS 4,4'-Dinitrostilbene-2,2'-disulfonic acid (DNS) pNTSA->DNS Oxidative Coupling Oxidant Oxidizing Agent (e.g., NaOCl or Air/Catalyst)

Caption: Synthesis pathway of 4,4'-dinitrostilbene-2,2'-disulfonic acid (DNS).

The Birth of Amsonic Acid: The Reduction of DNS

Amsonic acid (DASDA) is produced through the reduction of the two nitro groups of DNS to amino groups. This transformation is a crucial step, as the resulting diamino structure is the key building block for a vast array of fluorescent whitening agents. Two primary methods have been historically and are currently employed for this reduction:

Method 1: Iron Powder Reduction

This traditional method involves the use of iron powder in a slightly acidic medium.

Method 2: Catalytic Hydrogenation

A more modern and cleaner approach involves the catalytic hydrogenation of DNS. This method offers higher purity and avoids the generation of large amounts of iron sludge.

The general reaction for the synthesis of DASDA is depicted below:

DASDA_Synthesis DNS 4,4'-Dinitrostilbene-2,2'-disulfonic acid (DNS) DASDA 4,4'-Diaminostilbene-2,2'-disulfonic acid (DASDA) DNS->DASDA Reduction Reducing_Agent Reducing Agent (e.g., Fe/Acid or H₂/Catalyst)

Caption: General synthesis of amsonic acid (DASDA) from its dinitro precursor (DNS).

Industrial Pioneers and Commercialization

The industrial-scale production and commercialization of DASDA-derived fluorescent whitening agents were pioneered by several key chemical companies. Notably, Bayer in Germany was at the forefront, launching "Blankophor B" in the 1940s, one of the first commercially successful optical brighteners based on DASDA derivatives.[2][3][4][5] This marked the beginning of the widespread application of these compounds in textiles, paper, and detergents.[2] Other major players that contributed significantly to the development and expansion of the FWA market include Imperial Chemical Industries (ICI) in the UK, and Swiss companies Ciba, Geigy, and Sandoz (later forming Novartis and then Ciba Specialty Chemicals), and BASF in Germany.[2]

Experimental Protocols: A Closer Look at Synthesis

The following sections provide detailed, step-by-step methodologies for the synthesis of DNS and DASDA, offering insights into the rationale behind the experimental choices.

Synthesis of 4,4'-Dinitrostilbene-2,2'-disulfonic Acid (DNS)

Principle: This protocol details the oxidative coupling of p-nitrotoluene-o-sulfonic acid using sodium hypochlorite. The alkaline conditions are crucial for the reaction to proceed, and careful temperature control is necessary to minimize side reactions.

Step-by-Step Methodology:

  • Preparation of the Reaction Mixture: In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, a solution of p-nitrotoluene-o-sulfonic acid in water is prepared.

  • Alkalinization: The solution is made alkaline by the addition of a sodium hydroxide solution. This deprotonates the sulfonic acid groups and facilitates the subsequent oxidation.

  • Oxidation: A solution of sodium hypochlorite is added dropwise to the reaction mixture while maintaining the temperature between 20-30°C. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation of DNS: Upon completion of the reaction, the DNS product is typically salted out by the addition of sodium chloride. The precipitate is then filtered, washed with a brine solution, and dried.

Synthesis of Amsonic Acid (DASDA) via Iron Reduction

Principle: This classic method utilizes the reducing power of metallic iron in a slightly acidic environment to convert the nitro groups of DNS to amino groups. The acid is essential to activate the iron and facilitate the reduction.

Step-by-Step Methodology:

  • Preparation of the Reaction Slurry: A slurry of fine iron powder in water is prepared in a reaction vessel.

  • Acidification: A small amount of a weak acid, such as acetic acid or formic acid, is added to the iron slurry to initiate the reaction.[6]

  • Addition of DNS: An aqueous solution of DNS is slowly added to the activated iron slurry. The reaction is exothermic, and the temperature should be maintained between 90-100°C.

  • Neutralization and Filtration: After the reduction is complete (indicated by a change in color and confirmed by TLC), the reaction mixture is neutralized with a base (e.g., sodium carbonate) to precipitate iron hydroxides. The hot mixture is then filtered to remove the iron sludge.

  • Precipitation of DASDA: The filtrate, containing the sodium salt of DASDA, is acidified with a mineral acid (e.g., hydrochloric acid or sulfuric acid) to a pH of 3-4. This causes the free amsonic acid to precipitate.

  • Isolation and Purification: The precipitated DASDA is collected by filtration, washed with water to remove residual salts, and dried.

Synthesis of Amsonic Acid (DASDA) via Catalytic Hydrogenation

Principle: This method employs a catalyst (typically palladium, platinum, or nickel) and hydrogen gas to reduce the nitro groups of DNS. This process is cleaner and often results in a higher purity product compared to iron reduction.

Step-by-Step Methodology:

  • Preparation of the Reaction Mixture: An aqueous solution of the sodium salt of DNS is placed in a high-pressure autoclave.

  • Addition of Catalyst: A catalytic amount of a suitable hydrogenation catalyst (e.g., 5% Pd/C) is added to the solution.

  • Hydrogenation: The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen gas. The reaction mixture is heated and stirred vigorously. The progress of the reaction is monitored by the uptake of hydrogen.

  • Catalyst Removal: Once the theoretical amount of hydrogen has been consumed, the reaction mixture is cooled, and the catalyst is removed by filtration.

  • Isolation of DASDA: The resulting solution of the sodium salt of DASDA can be used directly for the synthesis of FWAs, or the free acid can be precipitated by acidification as described in the iron reduction method.

Quantitative Data and Properties

The efficiency of the synthesis methods and the properties of the resulting products are critical for industrial applications.

Table 1: Comparison of DASDA Synthesis Methods

ParameterIron Reduction MethodCatalytic Hydrogenation
Reducing Agent Iron powder and acidHydrogen gas and catalyst (e.g., Pd/C)
Typical Yield 85-95%>95%
Product Purity Generally lower, may contain iron impuritiesHigh purity
Byproducts Large quantities of iron sludgeMinimal
Process Conditions Atmospheric pressure, high temperatureElevated pressure and temperature
Advantages Low cost of reducing agentHigh purity, cleaner process, catalyst can be recycled
Disadvantages Environmental concerns with iron sludge disposalHigher initial investment for equipment and catalyst

Table 2: Key Properties of Amsonic Acid (DASDA)

PropertyValue
Chemical Formula C₁₄H₁₄N₂O₆S₂
Molar Mass 370.4 g/mol
Appearance Off-white to yellowish crystalline powder
Solubility Sparingly soluble in water, soluble in alkaline solutions
Melting Point >300 °C (decomposes)

The Mechanism of Fluorescence in DASDA Derivatives

Amsonic acid itself is not a potent fluorescent compound. Its significance lies in its role as a scaffold for the synthesis of highly fluorescent molecules. The most common and commercially important FWAs derived from DASDA are the bis(triazinylamino)stilbene derivatives.

The synthesis of these derivatives involves the reaction of the amino groups of DASDA with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), followed by the substitution of the remaining chlorine atoms with various amines or alcohols. This creates a highly conjugated π-electron system that is responsible for the molecule's ability to absorb ultraviolet (UV) light and re-emit it as visible blue light.

The mechanism of fluorescence can be summarized as follows:

  • Absorption: The extended conjugated system of the FWA molecule absorbs photons of light in the UV region (typically 340-380 nm), exciting an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).[1][7]

  • Vibrational Relaxation: The excited molecule rapidly loses some of its energy through non-radiative vibrational relaxation to the lowest vibrational level of the excited state.

  • Emission (Fluorescence): The molecule then returns to the electronic ground state by emitting a photon of light. Due to the energy lost during vibrational relaxation, the emitted photon has a lower energy (longer wavelength) than the absorbed photon. This emission typically occurs in the blue region of the visible spectrum (around 420-460 nm).[1][7]

The following diagram illustrates the Jablonski diagram for the fluorescence process in a DASDA-derived FWA:

Jablonski cluster_S0 cluster_S1 cluster_T1 S0 S₀ (Ground State) S1 S₁ (Excited Singlet State) T1 T₁ (Excited Triplet State) S0_0 S1_2 S0_0->S1_2 Absorption (UV light) S0_1 S0_2 S1_0 S1_0->S0_1 Fluorescence (Blue light) T1_2 S1_0->T1_2 Intersystem Crossing S1_1 S1_2->S1_0 Vibrational Relaxation T1_0 T1_0->S0_2 Phosphorescence T1_1 E_axis_start Energy E_axis_start->S0

Caption: Jablonski diagram illustrating the process of fluorescence.

Conclusion and Future Perspectives

The discovery and development of amsonic acid and its derivatives represent a significant milestone in industrial chemistry. The journey from the empirical use of natural whiteners to the rational design and synthesis of highly efficient fluorescent whitening agents has had a profound impact on the textile, paper, and detergent industries. The evolution of synthesis methods for DASDA, from the traditional iron reduction to more sustainable catalytic hydrogenation processes, reflects the ongoing drive for efficiency and environmental responsibility in chemical manufacturing.

As we look to the future, research in this field is likely to focus on the development of novel FWAs with enhanced photostability, improved biodegradability, and tailored spectral properties for specific applications. The foundational chemistry of amsonic acid, however, will undoubtedly remain a cornerstone of this important class of industrial chemicals.

References

Methodological & Application

Application Notes & Protocols: Utilizing 4,4'-Diamino-2,2'-stilbenedisulfonic Acid as a Versatile Fluorescent Probe

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Classic Fluorophore

4,4'-Diamino-2,2'-stilbenedisulfonic acid (DASA), a well-established compound in the realm of optical brighteners, is gaining recognition for its utility as a versatile fluorescent probe in biological and environmental research.[1][2] Structurally, DASA is a derivative of trans-stilbene, featuring amino and sulfonic acid groups on each of its two phenyl rings.[1] This unique molecular architecture imparts favorable water solubility and interesting photophysical properties that can be harnessed for various sensing and imaging applications.

Historically, DASA's primary application has been in the textile and detergent industries, where it absorbs ultraviolet light and emits blue light, resulting in a whitening effect.[1][3] However, recent investigations have illuminated its potential in more nuanced scientific applications, including the detection of heavy metal ions and cellular imaging.[4][5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging the fluorescent properties of DASA for their specific research needs. We will delve into the fundamental principles governing its fluorescence, provide detailed protocols for its application, and discuss critical considerations for experimental design and data interpretation.

Core Principles: Understanding the Fluorescence of DASA

The fluorescence of DASA is intrinsically linked to its stilbene core, a C=C double bond that acts as a chromophore.[2] The electronic transitions within this conjugated system are responsible for its ability to absorb and emit light. The amino and sulfonic acid functional groups play a crucial role in modulating these properties, particularly its solubility in aqueous media and its interaction with the local microenvironment.

The fluorescence of DASA can be influenced by several factors, including:

  • pH: The protonation state of the amino and sulfonic acid groups can significantly alter the electronic structure of the molecule, thereby affecting its absorption and emission spectra.[4]

  • Solvent Polarity: The surrounding solvent can influence the energy levels of the excited state, leading to shifts in the emission wavelength.

  • Binding Events: Interaction with other molecules, such as metal ions, can lead to changes in fluorescence intensity through mechanisms like photo-induced electron transfer (PET).[5] This phenomenon forms the basis for its application as a chemosensor.

A recent study has demonstrated that DASA can act as an effective sensor for the detection of Sn²⁺ ions, exhibiting a selective fluorescence quenching in their presence due to the inhibition of the PET pathway.[5] Furthermore, its utility in imaging various cancer cell lines, including NIH/3T3, HeLa, and MCF-7, has been reported, suggesting its potential as a biological imaging agent.[5]

Photophysical Properties of DASA

PropertyValueReference
Chemical FormulaC₁₄H₁₄N₂O₆S₂[6]
Molecular Weight370.4 g/mol [6]
Absorption Maximum (λabs)~330 nm (in water)[4]
Emission Maximum (λem)Varies with environment
AppearanceWhite, water-soluble solid[1]

Experimental Protocols

Protocol 1: Preparation of DASA Stock and Working Solutions

This protocol outlines the preparation of DASA solutions for general use as a fluorescent probe.

Materials:

  • This compound (powder)

  • High-purity deionized water

  • 0.1 M Phosphate-Buffered Saline (PBS), pH 7.4

  • Vortex mixer

  • Microcentrifuge tubes

  • Sterile filters (0.22 µm)

Procedure:

  • Preparation of 10 mM DASA Stock Solution:

    • Accurately weigh out 3.704 mg of DASA powder.

    • Dissolve the powder in 1 mL of high-purity deionized water.

    • Vortex thoroughly until the DASA is completely dissolved.

    • Filter the stock solution through a 0.22 µm sterile filter to remove any particulates.

    • Aliquot the stock solution into microcentrifuge tubes and store at -20°C, protected from light. The stock solution is stable for several months under these conditions.

  • Preparation of Working Solutions:

    • Thaw an aliquot of the 10 mM DASA stock solution at room temperature.

    • Dilute the stock solution in the appropriate buffer for your experiment (e.g., PBS for cell-based assays) to the desired final concentration.

    • For initial screening, a concentration range of 1-100 µM is recommended. The optimal concentration will need to be determined empirically for each application.

    • Always prepare fresh working solutions on the day of the experiment.

G cluster_prep Solution Preparation Workflow cluster_working Working Solution Preparation weigh Weigh DASA Powder dissolve Dissolve in DI Water weigh->dissolve vortex Vortex to Mix dissolve->vortex filter Sterile Filter (0.22 µm) vortex->filter aliquot Aliquot & Store at -20°C (Stock Solution) filter->aliquot thaw Thaw Stock Solution aliquot->thaw For Experiment dilute Dilute in Experimental Buffer thaw->dilute use Use Immediately dilute->use

Caption: Workflow for DASA solution preparation.

Protocol 2: General Procedure for Cellular Imaging with DASA

This protocol provides a general guideline for staining live cells with DASA. Optimization of incubation time and concentration is crucial for achieving the best results.

Materials:

  • Cells cultured on glass-bottom dishes or coverslips

  • DASA working solution (in serum-free medium or PBS)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI or UV excitation)

Procedure:

  • Cell Preparation:

    • Plate cells on a suitable imaging substrate and allow them to adhere and grow to the desired confluency.

  • Staining:

    • Aspirate the culture medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the DASA working solution to the cells, ensuring the entire surface is covered.

    • Incubate the cells for 15-60 minutes at 37°C in a humidified incubator. The optimal incubation time should be determined experimentally.

  • Washing:

    • Remove the DASA working solution.

    • Wash the cells two to three times with pre-warmed PBS or serum-free medium to remove any unbound probe.

  • Imaging:

    • Add fresh pre-warmed PBS or imaging buffer to the cells.

    • Image the cells using a fluorescence microscope. Excite the sample with UV or near-UV light (around 330-360 nm) and collect the emission in the blue to green region of the spectrum.

    • It is advisable to minimize light exposure to prevent photobleaching.

G cluster_imaging Cellular Imaging Protocol prep_cells Prepare Adherent Cells wash1 Wash with PBS prep_cells->wash1 stain Incubate with DASA Working Solution wash1->stain wash2 Wash to Remove Unbound Probe stain->wash2 image Image with Fluorescence Microscope wash2->image

Caption: General workflow for cellular imaging with DASA.

Protocol 3: Detection of Heavy Metal Ions (Sn²⁺) using DASA

This protocol is adapted from the findings of recent research and outlines a spectrofluorometric method for detecting Sn²⁺ ions.[5]

Materials:

  • DASA working solution (in a suitable buffer, e.g., Tris-HCl, pH 7.4)

  • Stock solutions of various metal ions (including Sn²⁺)

  • Spectrofluorometer

  • Cuvettes

Procedure:

  • Instrument Setup:

    • Set the excitation wavelength of the spectrofluorometer to the absorption maximum of DASA (approximately 330 nm).

    • Set the emission scan range to encompass the expected emission of DASA (e.g., 350-600 nm).

  • Measurement of DASA Fluorescence:

    • Pipette the DASA working solution into a cuvette and record its baseline fluorescence emission spectrum.

  • Titration with Sn²⁺:

    • Add incremental amounts of the Sn²⁺ stock solution to the cuvette containing the DASA solution.

    • After each addition, mix the solution gently and record the fluorescence emission spectrum.

    • A decrease in fluorescence intensity should be observed with increasing concentrations of Sn²⁺.

  • Selectivity Analysis:

    • To assess the selectivity of DASA for Sn²⁺, repeat the experiment with other metal ions of interest.

    • Compare the fluorescence response of DASA in the presence of different metal ions.

  • Data Analysis:

    • Plot the fluorescence intensity of DASA at its emission maximum as a function of the Sn²⁺ concentration to generate a calibration curve.

    • The limit of detection (LOD) can be calculated based on the standard deviation of the blank and the slope of the calibration curve.

Trustworthiness and Self-Validation

To ensure the reliability of your results when using DASA as a fluorescent probe, it is essential to incorporate self-validating steps into your experimental design:

  • Controls: Always include appropriate controls in your experiments. For cellular imaging, this includes unstained cells to assess autofluorescence. For metal ion detection, a blank sample containing only the buffer and DASA is crucial.

  • Concentration Optimization: The optimal concentration of DASA may vary between applications. Perform a concentration titration to determine the lowest effective concentration that provides a good signal-to-noise ratio while minimizing potential cytotoxicity or off-target effects.

  • Spectral Characterization: Before initiating a series of experiments, characterize the absorption and emission spectra of DASA in your specific experimental buffer. This will ensure you are using the optimal excitation and emission wavelengths for your instrumentation.

  • Photostability Assessment: Evaluate the photostability of DASA under your imaging conditions. This can be done by continuously exposing a stained sample to the excitation light and monitoring the fluorescence intensity over time. This information will help in optimizing imaging parameters to minimize photobleaching.

Conclusion

This compound is an accessible and versatile fluorescent probe with emerging applications in environmental sensing and biological imaging. Its water solubility, sensitivity to the local environment, and specific interactions with analytes like Sn²⁺ make it a valuable tool for researchers. By following the detailed protocols and incorporating the principles of self-validation outlined in this application note, scientists can confidently explore the potential of DASA in their research endeavors. Further investigations into its interactions with other analytes and its behavior in complex biological systems are warranted and will undoubtedly expand its utility as a fluorescent probe.

References

Application Notes & Protocols: Leveraging 4,4'-Diaminostilbene-2,2'-disulfonic Acid (DASDA) in the Synthesis of Anion Exchange Membranes

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The direct application of 4,4'-Diaminostilbene-2,2'-disulfonic Acid (DASDA) in the synthesis of anion exchange membranes (AEMs) is an emerging area of research with limited published protocols. The following application notes and protocols are based on established principles of polymer chemistry and AEM synthesis, providing a foundational guide for researchers exploring the potential of DASDA in this field. These protocols are intended for research and development purposes and should be adapted and optimized for specific applications.

Introduction: The Potential of DASDA in Anion Exchange Membrane Synthesis

4,4'-Diaminostilbene-2,2'-disulfonic acid (DASDA), a molecule traditionally utilized as a fluorescent whitening agent and a monomer for proton exchange membranes, presents a unique combination of functional groups that make it an intriguing candidate for the development of novel anion exchange membranes (AEMs).[1] Its rigid stilbene core can impart mechanical and thermal stability to the membrane, while the two primary amine groups offer reactive sites for the introduction of cationic functionalities, a prerequisite for anion conductivity. The presence of sulfonic acid groups, while characteristic of cation exchange membranes, could be leveraged to modulate the membrane's hydrophilicity and water uptake, or they could be chemically modified.

This document outlines two primary strategies for incorporating DASDA into AEMs:

  • As a Diamine Monomer: DASDA can be copolymerized with other monomers to form a polymer backbone. The pendant amine groups can then be quaternized in a post-polymerization modification step to introduce fixed positive charges.

  • As a Crosslinking Agent: The diamine functionality of DASDA allows it to act as a crosslinker for pre-existing polymers containing suitable reactive groups (e.g., epoxy or halide groups), thereby enhancing the mechanical and chemical stability of the resulting AEM.

These approaches offer pathways to novel AEMs with potentially enhanced performance characteristics, such as improved ionic conductivity, dimensional stability, and chemical resistance.

Physicochemical Properties of DASDA

A thorough understanding of DASDA's properties is crucial for its successful application in AEM synthesis.

PropertyValueReference
Chemical Formula C₁₄H₁₄N₂O₆S₂[1]
Molecular Weight 370.39 g/mol [1]
Appearance Off-white to yellowish powder
Solubility Soluble in alkaline aqueous solutions
Key Functional Groups Two primary aromatic amine (-NH₂) groups, Two sulfonic acid (-SO₃H) groups, One stilbene (C=C) double bond

Protocol 1: Synthesis of a DASDA-Based Copolymer for Anion Exchange Membranes via Post-Polymerization Quaternization

This protocol describes a hypothetical two-step process for preparing an AEM where DASDA is first incorporated into a polyimide backbone, followed by quaternization of the amine groups.

Rationale

Polyimides are known for their excellent thermal and chemical stability. By copolymerizing DASDA with a dianhydride, a robust polymer backbone can be formed. The primary amine groups of the DASDA units within the polymer chain can then be converted into quaternary ammonium groups, which will act as the fixed positive charges responsible for anion transport.

Experimental Workflow

cluster_step1 Step 1: Polycondensation cluster_step2 Step 2: Post-Polymerization Modification cluster_step3 Step 3: Membrane Casting and Ion Exchange a DASDA + Dianhydride Monomers b Dissolve in aprotic solvent (e.g., DMAc) a->b c Polymerization at elevated temperature b->c d Precipitation and purification of Poly(amic acid) c->d e Thermal or Chemical Imidization d->e f DASDA-containing Polyimide e->f g Dissolve Polyimide in a suitable solvent f->g h Reaction with an alkyl halide (e.g., methyl iodide) g->h i Quaternization of amine groups h->i j Cast the quaternized polymer solution i->j k Solvent evaporation to form membrane j->k l Ion exchange to hydroxide form (e.g., with KOH) k->l m Final Anion Exchange Membrane l->m

Workflow for DASDA-based AEM synthesis.
Detailed Protocol

Step 1: Synthesis of DASDA-Containing Polyimide

  • Monomer Preparation: Dry 4,4'-diaminostilbene-2,2'-disulfonic acid (DASDA) and a suitable dianhydride (e.g., 4,4'-(hexafluoroisopropylidene)diphthalic anhydride, 6FDA) under vacuum at 100°C for 12 hours.

  • Polymerization: In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve an equimolar amount of DASDA and 6FDA in N,N-dimethylacetamide (DMAc) to achieve a solids concentration of 15-20 wt%.

  • Reaction: Stir the solution at room temperature for 24 hours under a nitrogen atmosphere to form the poly(amic acid) solution.

  • Imidization:

    • Thermal Imidization: Cast the poly(amic acid) solution onto a glass plate and heat it in a vacuum oven with a staged temperature profile: 80°C for 4 hours, 150°C for 2 hours, and finally 200°C for 2 hours.

    • Chemical Imidization: To the poly(amic acid) solution, add a dehydrating agent such as a mixture of acetic anhydride and pyridine. Stir at room temperature for 12 hours.

  • Purification: Precipitate the resulting polyimide by pouring the solution into a non-solvent like methanol. Filter, wash thoroughly with methanol and deionized water, and dry under vacuum at 80°C.

Step 2: Quaternization of the Polyimide

  • Dissolution: Dissolve the dried DASDA-containing polyimide in a suitable aprotic solvent (e.g., N-methyl-2-pyrrolidone, NMP).

  • Reaction: Add an excess of a quaternizing agent, such as methyl iodide or 1-bromobutane. The reaction temperature and time will need to be optimized, but a starting point is 60°C for 48 hours.

  • Purification: Precipitate the quaternized polymer in a suitable non-solvent (e.g., diethyl ether), filter, and wash extensively to remove unreacted reagents.

Step 3: Membrane Casting and Ion Exchange

  • Casting: Dissolve the purified quaternized polymer in a suitable solvent (e.g., DMSO) to form a 5-10 wt% solution. Cast the solution onto a clean, flat glass plate using a doctor blade.

  • Drying: Dry the cast film in a vacuum oven at 60-80°C until all the solvent has evaporated.

  • Ion Exchange: Immerse the resulting membrane in a 1 M potassium hydroxide (KOH) solution for 24 hours at room temperature to exchange the halide counter-ions with hydroxide ions.

  • Washing: Thoroughly wash the membrane with deionized water until the washings are neutral to remove any residual KOH. Store the AEM in deionized water.

Protocol 2: DASDA as a Crosslinking Agent for Anion Exchange Membranes

This protocol outlines a hypothetical method for using DASDA to crosslink a pre-formed polymer, such as a chloromethylated polysulfone, to create a more robust AEM.

Rationale

Crosslinking is a common strategy to improve the mechanical strength, dimensional stability, and chemical resistance of AEMs.[2] The two primary amine groups of DASDA can react with suitable functional groups on a polymer backbone, such as chloromethyl groups, to form a crosslinked network. The sulfonic acid groups on DASDA will contribute to the hydrophilicity of the membrane.

Experimental Workflow

cluster_step1 Step 1: Polymer Functionalization cluster_step2 Step 2: Crosslinking and Quaternization cluster_step3 Step 3: Membrane Casting and Ion Exchange a Base Polymer (e.g., Polysulfone) b Chloromethylation Reaction a->b c Chloromethylated Polymer b->c d Dissolve Chloromethylated Polymer c->d e Add DASDA (crosslinker) and a tertiary amine (for quaternization) d->e f Reaction to form crosslinked and quaternized network e->f g Cast the polymer solution f->g h Solvent evaporation and thermal curing g->h i Ion exchange to hydroxide form h->i j Final Crosslinked AEM i->j

Workflow for DASDA as a crosslinker.
Detailed Protocol

Step 1: Preparation of a Chloromethylated Polymer

  • Polymer Selection: Choose a suitable base polymer such as polysulfone (PSU) or poly(phenylene oxide) (PPO).

  • Chloromethylation: Dissolve the polymer in a suitable solvent (e.g., chloroform). Add a chloromethylating agent, such as chloromethyl methyl ether or a mixture of paraformaldehyde and trimethylsilyl chloride, in the presence of a Lewis acid catalyst (e.g., SnCl₄). The degree of chloromethylation can be controlled by adjusting the reaction time and temperature.

  • Purification: Precipitate the chloromethylated polymer in a non-solvent like methanol, filter, and dry under vacuum.

Step 2: Crosslinking and Quaternization

  • Solution Preparation: Dissolve the chloromethylated polymer in a solvent such as NMP or DMAc.

  • Reagent Addition: Add DASDA as the crosslinking agent. The molar ratio of DASDA's amine groups to the chloromethyl groups should be carefully controlled to achieve the desired crosslinking density (e.g., 1:10 to 1:2). Simultaneously, add a tertiary amine (e.g., trimethylamine) to quaternize the remaining chloromethyl groups.

  • Reaction: Heat the solution at a temperature between 60-100°C for 24-48 hours to facilitate both crosslinking and quaternization.

Step 3: Membrane Casting and Ion Exchange

  • Casting: Cast the resulting polymer solution onto a glass plate.

  • Curing: Dry the membrane in a vacuum oven, potentially with a thermal curing step at a higher temperature (e.g., 120-150°C) to ensure the completion of the crosslinking reaction.

  • Ion Exchange: Immerse the crosslinked membrane in 1 M KOH for 24 hours to exchange the counter-ions to hydroxide.

  • Washing: Wash the membrane thoroughly with deionized water until neutral. Store in deionized water.

Characterization of DASDA-Based Anion Exchange Membranes

A comprehensive characterization is essential to evaluate the properties and performance of the newly synthesized AEMs.

Characterization TechniquePurposeExpected Outcome
Fourier-Transform Infrared (FTIR) Spectroscopy To confirm the chemical structure, including the successful incorporation of DASDA, imidization, and quaternization.Appearance of characteristic peaks for imide rings, C-N⁺ stretching vibrations, and disappearance of primary amine peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy To provide detailed structural information of the polymers.Chemical shifts confirming the presence of the stilbene protons and the protons of the quaternary ammonium groups.
Ion Exchange Capacity (IEC) To quantify the number of fixed positive charges per unit weight of the membrane.A key parameter for evaluating the potential ionic conductivity. Typically measured by back-titration.
Water Uptake and Swelling Ratio To assess the membrane's hydration behavior and dimensional stability in water.Important for understanding the trade-off between ionic conductivity and mechanical stability.
Thermogravimetric Analysis (TGA) To evaluate the thermal stability of the membrane.Determination of the degradation temperature of the polymer backbone and the cationic functional groups.
Mechanical Properties To measure the tensile strength and elongation at break of the membrane.To ensure the membrane is robust enough for practical applications.
Ionic Conductivity To measure the ability of the membrane to conduct hydroxide ions.A critical performance metric for AEMs, typically measured by electrochemical impedance spectroscopy.
Scanning Electron Microscopy (SEM) To observe the surface and cross-sectional morphology of the membrane.To check for defects, phase separation, and homogeneity.

Conclusion

The use of 4,4'-diaminostilbene-2,2'-disulfonic acid in the synthesis of anion exchange membranes represents a promising, yet underexplored, avenue of research. The protocols outlined above provide a conceptual framework for scientists to begin investigating DASDA as a novel building block for high-performance AEMs. The unique combination of a rigid stilbene core, reactive amine groups, and hydrophilic sulfonic acid groups offers a versatile platform for tuning the properties of AEMs for a variety of applications, from fuel cells to water treatment and beyond. Further research and optimization are necessary to fully realize the potential of DASDA in this exciting field.

References

Advanced Derivatization of 4,4'-Diamino-2,2'-stilbenedisulfonic Acid for High-Performance Sensing Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Sensing Potential of a Versatile Fluorophore

4,4'-Diamino-2,2'-stilbenedisulfonic acid (DSDSA) is a well-established and commercially available compound, traditionally recognized for its role as a precursor in the synthesis of optical brighteners and dyes.[1] Its inherent fluorescence, stemming from the trans-stilbene core, combined with the presence of two reactive primary amine groups and two water-solubilizing sulfonic acid groups, makes it an exceptionally versatile platform for the development of bespoke chemosensors. The strategic derivatization of DSDSA's amino functionalities allows for the introduction of specific recognition moieties, enabling the targeted detection of a wide array of analytes, including metal ions, anions, and biological macromolecules. This guide provides an in-depth exploration of the derivatization strategies for DSDSA, complete with detailed protocols and application insights for researchers in chemical sensing and drug development.

The core principle behind the use of DSDSA in sensing lies in the modulation of its fluorescence properties upon binding of a target analyte. This can occur through several mechanisms, including Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Förster Resonance Energy Transfer (FRET). By attaching a receptor unit to the DSDSA core, the binding of an analyte can trigger or inhibit these processes, leading to a measurable change in fluorescence intensity or a shift in the emission wavelength.

Core Derivatization Strategies: From Simple to Complex

The primary amino groups of DSDSA are the key handles for derivatization. The choice of derivatization strategy is dictated by the target analyte and the desired sensing mechanism.

Schiff Base Formation: A Versatile and Accessible Approach

One of the most straightforward and widely employed methods for derivatizing DSDSA is through the formation of Schiff bases. This involves the condensation reaction between the primary amine groups of DSDSA and an aldehyde- or ketone-containing recognition moiety. This reaction is typically acid-catalyzed and proceeds with high efficiency. The resulting imine linkage extends the conjugation of the stilbene core, often leading to a red-shift in the absorption and emission spectra. More importantly, the recognition moiety can be tailored to selectively bind to specific analytes.

  • For Metal Ion Sensing: Aldehydes containing chelating groups such as salicylaldehyde, pyridine-2-carboxaldehyde, or quinoline-2-carboxaldehyde can be used to create sensors for various metal ions.[2][3][4][5] The coordination of a metal ion to the Schiff base ligand can significantly alter the electronic properties of the molecule, leading to a "turn-on" or "turn-off" fluorescent response.

  • For Anion Sensing: Aldehydes bearing hydrogen-bond donor groups like pyrrole-2-carboxaldehyde or indole-3-carboxaldehyde can be incorporated to create sensors for anions such as fluoride, acetate, or phosphate.[6] The binding of the anion through hydrogen bonding can modulate the ICT process within the sensor molecule.

Amide Bond Formation: Creating Robust and Stable Sensors

For applications requiring enhanced stability, the formation of amide bonds offers a robust alternative to Schiff bases. This involves the reaction of the amino groups of DSDSA with acyl chlorides or activated carboxylic acids. This approach allows for the incorporation of a wide variety of recognition units with high stability.

Isothiocyanate Derivatization: Targeting Anion Transport Proteins

A notable derivatization of DSDSA is its conversion to 4,4'-diisothiocyano-2,2'-stilbenedisulfonic acid (DIDS). The highly reactive isothiocyanate groups can form covalent bonds with nucleophilic residues on proteins, making DIDS a potent and widely used inhibitor of anion exchange proteins in biological membranes. This principle can be adapted for sensing applications by designing DIDS analogs with fluorophores that respond to changes in the protein's conformation upon anion binding.

Application Notes and Protocols

Protocol 1: Direct Use of DSDSA as a Fluorescent Sensor for Sn²⁺ Ions

Recent studies have demonstrated that underivatized DSDSA can act as a selective "turn-off" fluorescent sensor for stannous (Sn²⁺) ions.[1][7] This provides a simple and cost-effective method for the detection of this environmentally relevant heavy metal.

Principle: The fluorescence of DSDSA is quenched upon the addition of Sn²⁺. This quenching is attributed to the formation of a complex between the amino and sulfonate groups of DSDSA and the Sn²⁺ ion, which facilitates a photo-induced electron transfer (PET) mechanism, a non-radiative de-excitation pathway.

Workflow:

G prep Prepare DSDSA Solution mix Mix DSDSA and Analyte Solutions prep->mix analyte Prepare Analyte Solution (Sn²⁺ and other metal ions) analyte->mix measure Measure Fluorescence mix->measure analyze Analyze Data (Fluorescence Quenching) measure->analyze

Figure 1: General workflow for Sn²⁺ sensing using DSDSA.

Materials:

  • This compound (DSDSA)

  • Stannous chloride (SnCl₂)

  • Other metal salts (for selectivity studies)

  • Deionized water

  • Spectrofluorometer

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of DSDSA (e.g., 1 mM) in deionized water.

    • Prepare stock solutions of SnCl₂ and other metal salts (e.g., 10 mM) in deionized water.

  • Sensing Experiment:

    • In a cuvette, place a known volume and concentration of the DSDSA solution (e.g., 2 mL of 10 µM).

    • Record the initial fluorescence spectrum of the DSDSA solution (Excitation wavelength: ~350 nm).

    • Titrate the DSDSA solution with small aliquots of the Sn²⁺ stock solution.

    • After each addition, mix thoroughly and record the fluorescence spectrum.

    • Repeat the titration with other metal ion solutions to assess selectivity.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum as a function of the Sn²⁺ concentration.

    • Determine the limit of detection (LOD) and the binding constant from the titration data.

Performance Characteristics:

ParameterValueReference
AnalyteSn²⁺[7]
Limit of Detection (LOD)Nanomolar range[7]
SelectivityHigh selectivity over other metal ions[7]
Response TimeRapid[7]
Protocol 2: Synthesis of a DSDSA-Based Schiff Base Fluorescent Sensor for Metal Ions

This protocol describes a general method for the synthesis of a DSDSA-derived Schiff base sensor for metal ions, using salicylaldehyde as an example of the recognition moiety.

Principle: The condensation of the primary amino groups of DSDSA with two equivalents of salicylaldehyde results in a bis-Schiff base ligand. The salicylaldehyde moieties provide a chelating environment for metal ions. The coordination of a metal ion to the sensor can lead to chelation-enhanced fluorescence (CHEF) or fluorescence quenching, depending on the nature of the metal ion.

Reaction Scheme:

G DSDSA DSDSA Product Bis-Schiff Base Sensor DSDSA->Product Reflux in Ethanol Salicylaldehyde 2 x Salicylaldehyde Salicylaldehyde->Product Catalyst Acid Catalyst (e.g., Acetic Acid) Catalyst->Product

Figure 2: Synthesis of a DSDSA-based Schiff base sensor.

Materials:

  • This compound (DSDSA)

  • Salicylaldehyde

  • Ethanol

  • Glacial acetic acid (catalyst)

  • Round-bottom flask with reflux condenser

  • Stirring plate

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve DSDSA (1 mmol) in ethanol (50 mL). Gentle heating may be required to aid dissolution.

    • Add salicylaldehyde (2.2 mmol, a slight excess) to the solution.

    • Add a few drops of glacial acetic acid as a catalyst.

  • Reaction:

    • Attach a reflux condenser and heat the reaction mixture to reflux with constant stirring for 4-6 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Isolation and Purification:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.

    • If the product remains in solution, remove the solvent under reduced pressure.

    • Wash the crude product with a suitable solvent (e.g., cold ethanol or diethyl ether) to remove unreacted salicylaldehyde.

    • Recrystallize the product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure Schiff base sensor.

  • Characterization:

    • Confirm the structure of the synthesized sensor using spectroscopic techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Sensing Application:

The synthesized Schiff base can then be screened for its sensing properties towards various metal ions following a procedure similar to Protocol 1. The choice of metal ions to test will depend on the specific chelating group incorporated.

Expert Insights and Causality

  • The Role of Sulfonic Acid Groups: The sulfonic acid groups in DSDSA are crucial for its application in aqueous environments, which is essential for most biological and environmental sensing. They also play a role in the coordination with certain metal ions.

  • Controlling Derivatization: As DSDSA has two amino groups, controlling the stoichiometry of the derivatizing agent is important to achieve the desired mono- or di-substituted product. For the synthesis of the bis-Schiff base in Protocol 2, a slight excess of the aldehyde is used to ensure complete reaction of both amino groups.

  • Choice of Solvent: The choice of solvent for the synthesis and sensing experiments is critical. For synthesis, a solvent that dissolves the reactants and allows for a suitable reaction temperature is chosen (e.g., ethanol for Schiff base formation). For sensing, the solvent should not interfere with the fluorescence of the sensor or the binding of the analyte. Water or buffered aqueous solutions are often preferred for practical applications.

  • Mechanism of Sensing: Understanding the underlying sensing mechanism (e.g., PET, ICT, CHEF) is key to designing effective sensors. For instance, in the case of the Sn²⁺ sensor, the fluorescence quenching is explained by the PET mechanism. For Schiff base sensors, the coordination of a metal ion can restrict the C=N bond rotation, leading to an enhancement of fluorescence (CHEF).

Conclusion and Future Outlook

The derivatization of this compound offers a powerful and versatile platform for the development of novel fluorescent sensors. The straightforward and efficient modification of its amino groups allows for the rational design of sensors for a wide range of analytes. The inherent fluorescence of the stilbene core and the water-solubility imparted by the sulfonic acid groups make DSDSA an ideal scaffold for applications in environmental monitoring, clinical diagnostics, and drug development. Future research in this area will likely focus on the development of DSDSA-based sensors with enhanced selectivity for challenging analytes, the incorporation of these sensors into practical devices such as test strips and microarrays, and their application in real-time cellular imaging.

References

Application Note: High-Throughput Detection of Heavy Metal Ions Using 4,4'-Diamino-2,2'-stilbenedisulfonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The escalating environmental presence of heavy metal ions due to industrial and anthropogenic activities poses significant toxicological risks to ecosystems and human health.[1] Consequently, the development of sensitive, selective, and efficient methods for the detection of these contaminants is of paramount importance.[2][3] Fluorescent chemosensors have emerged as a powerful analytical tool in this domain, offering high sensitivity, operational simplicity, and real-time monitoring capabilities.[1][2][3][4][5] This application note describes the use of the commercially available compound 4,4'-Diamino-2,2'-stilbenedisulfonic acid (DSDSA) as a fluorescent probe for the detection and quantification of heavy metal ions, with a particular focus on its application as a selective sensor for tin(II) ions (Sn²⁺).

DSDSA is a stilbene derivative containing amino and sulfonic acid functional groups.[6] While it is widely recognized for its application as an optical brightening agent in detergents and paper manufacturing, its unique photophysical properties can be harnessed for analytical sensing.[7] The presence of electron-donating amino groups and electron-withdrawing sulfonic acid groups on the stilbene backbone creates a molecule with a distinct electronic structure that is sensitive to its local environment.

Principle of Detection: A Mechanistic Overview

The fluorescence of DSDSA is modulated by the presence of specific heavy metal ions through a process known as photo-induced electron transfer (PET). In its ground state, the DSDSA molecule can be excited by absorbing light of a specific wavelength. The excited molecule then returns to its ground state by emitting a photon, resulting in fluorescence.

However, in the presence of certain heavy metal ions, an alternative de-excitation pathway becomes available. The lone pair of electrons on the nitrogen atoms of the amino groups can be transferred to the excited stilbene fluorophore, quenching the fluorescence. When DSDSA coordinates with a heavy metal ion, the energy levels of the amino groups are altered, inhibiting this PET process. This inhibition of the quenching pathway leads to a "turn-on" fluorescence response, where the fluorescence intensity of the DSDSA solution increases upon binding to the target metal ion. A recent study has highlighted the potential of DSDSA to act as an effective sensor for Sn²⁺ ions over other competing metal ions through this PET inhibition mechanism.[1][8]

Figure 1: Proposed mechanism for heavy metal ion detection by DSDSA.

Materials and Equipment

  • This compound (DSDSA), 94%+ purity

  • Stock solutions (1000 ppm) of heavy metal salts (e.g., SnCl₂, FeCl₂, CoCl₂, NiCl₂, ZnCl₂, CdCl₂, Pb(NO₃)₂, MnCl₂, CrCl₃)

  • HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) buffer

  • Sodium hydroxide (NaOH) and Hydrochloric acid (HCl) for pH adjustment

  • Deionized water (18.2 MΩ·cm)

  • Spectrofluorometer

  • UV-Vis spectrophotometer

  • pH meter

  • Calibrated micropipettes

  • Quartz cuvettes

Experimental Protocols

Protocol 1: Preparation of DSDSA Stock Solution
  • Accurately weigh 18.52 mg of DSDSA (MW: 370.4 g/mol ).

  • Dissolve the DSDSA in 100 mL of deionized water to prepare a 0.5 mM stock solution.

  • Store the stock solution in a dark container at 4°C to prevent photodegradation.

  • For daily use, dilute the stock solution with the appropriate buffer to the desired working concentration. A working concentration of 5 x 10⁻⁵ M in an aqueous solution has been shown to be effective.[5]

Protocol 2: General Procedure for Heavy Metal Ion Detection
  • Prepare a series of standard solutions of the target heavy metal ion by diluting the 1000 ppm stock solution with 10 mM HEPES buffer (pH 7.4).

  • In a quartz cuvette, place 2 mL of the 5 x 10⁻⁵ M DSDSA working solution.[5]

  • Record the initial fluorescence emission spectrum of the DSDSA solution. The excitation wavelength should be set to 450 nm.[5]

  • Add a small volume (e.g., 10-100 µL) of the heavy metal ion standard solution to the cuvette and mix thoroughly.[5]

  • Incubate the mixture for a predetermined optimal reaction time (e.g., 5 minutes) at room temperature.

  • Record the fluorescence emission spectrum of the mixture at an excitation wavelength of 450 nm.[5]

  • Repeat steps 4-6 for each standard solution to construct a calibration curve by plotting the fluorescence intensity at the emission maximum against the concentration of the heavy metal ion.

Experimental Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_dsdsa Prepare DSDSA Stock Solution add_dsdsa Add 2 mL of DSDSA Working Solution to Cuvette prep_dsdsa->add_dsdsa prep_metal Prepare Heavy Metal Standard Solutions add_metal Add Aliquot of Metal Standard prep_metal->add_metal prep_buffer Prepare HEPES Buffer (pH 7.4) prep_buffer->prep_dsdsa prep_buffer->prep_metal initial_scan Record Initial Fluorescence Spectrum (λex = 450 nm) add_dsdsa->initial_scan initial_scan->add_metal incubate Incubate add_metal->incubate final_scan Record Final Fluorescence Spectrum incubate->final_scan calibrate Construct Calibration Curve final_scan->calibrate analyze Determine Unknown Concentration calibrate->analyze

Figure 2: General workflow for heavy metal ion detection using DSDSA.

Protocol 3: Selectivity Studies
  • Prepare solutions of various potentially interfering metal ions (e.g., Fe²⁺, K¹⁺, Co²⁺, Ni²⁺, Zn²⁺, Cd²⁺, Pb²⁺, Mn²⁺, Cr³⁺) at a concentration significantly higher (e.g., 10-fold) than the target analyte (Sn²⁺).[1]

  • To separate cuvettes containing 2 mL of the DSDSA working solution, add the solution of the target metal ion.

  • To other cuvettes containing the DSDSA working solution, add the solutions of the interfering ions individually.

  • To a final cuvette containing the DSDSA working solution and the target metal ion, add the mixture of all interfering ions.

  • Record the fluorescence emission spectra for all samples after the incubation period.

  • Compare the fluorescence response of the DSDSA sensor to the target ion in the presence and absence of interfering ions to assess selectivity.

Performance Characteristics

The performance of the DSDSA-based sensor for the detection of Sn²⁺ and other heavy metal ions is summarized in the table below. The data is based on published literature and typical performance characteristics for fluorescent probes.

ParameterSn²⁺Fe²⁺Co²⁺Ni²⁺Zn²⁺Cd²⁺Pb²⁺Mn²⁺Cr³⁺
Excitation Wavelength (nm) 450450450450450450450450450
Emission Wavelength (nm) ~520TBDTBDTBDTBDTBDTBDTBDTBD
Linear Range (µM) TBDTBDTBDTBDTBDTBDTBDTBDTBD
Limit of Detection (LOD) (µM) TBDTBDTBDTBDTBDTBDTBDTBDTBD
Selectivity HighModerateLowLowModerateLowModerateLowLow
Response Time < 5 minTBDTBDTBDTBDTBDTBDTBDTBD

TBD: To be determined. The table will be updated as more quantitative data becomes available. A study by Ijaz et al. (2024) demonstrated the high selectivity of DSDSA for Sn²⁺ over the other listed metal ions.[1]

Applications and Future Perspectives

The use of DSDSA as a fluorescent probe offers a promising avenue for the rapid and cost-effective screening of heavy metal contamination in various matrices, including environmental water samples and potentially in biological systems. Its water solubility and "turn-on" fluorescence response upon binding to specific ions are advantageous for developing simple and robust analytical assays.

Further research is warranted to fully characterize the performance of the DSDSA sensor for a broader range of heavy metal ions, including the determination of detection limits, linear ranges, and quantitative selectivity coefficients. Optimization of experimental parameters such as pH, buffer composition, and reaction time will be crucial for enhancing the sensitivity and selectivity of the method. The immobilization of DSDSA onto solid supports could also be explored for the development of portable and reusable sensor devices.

References

Application Notes & Protocols: 4,4'-Diamino-2,2'-stilbenedisulfonic Acid as a pivotal Intermediate for Azo Dyes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scientific Context

4,4'-Diamino-2,2'-stilbenedisulfonic acid (DAS), also known by synonyms such as DSD acid, DASDA, and amsonic acid, is a cornerstone intermediate in the synthesis of a wide array of organic compounds.[1][2] With the molecular formula C₁₄H₁₄N₂O₆S₂, this yellowish crystalline powder is particularly renowned for its indispensable role in the manufacture of direct azo dyes and fluorescent whitening agents.[1][3] Its structure, featuring a stilbene backbone with symmetrically placed amino and sulfonic acid groups, provides a unique platform for creating large, conjugated systems responsible for the vibrant colors of many commercial dyes.

The sulfonic acid groups confer a degree of water solubility to the final dye molecules, which is crucial for their application in aqueous dyeing processes for materials like cotton, paper, and textiles.[4] The two primary amino groups are the reactive sites for the synthesis, allowing for a bis-diazotization reaction. This creates a highly reactive bis-diazonium salt, which can then be coupled with various aromatic nucleophiles (coupling components) to generate symmetrical disazo dyes.[5][6] The choice of the coupling component is the primary determinant of the final dye's color and fastness properties.

This document provides a detailed guide to the properties of DAS, safety protocols for its handling, and a comprehensive, step-by-step methodology for its use in the synthesis of azo dyes, from the initial bis-diazotization to the final coupling and characterization.

Physicochemical Properties and Safety Data

Key Properties of DAS
PropertyValueReference
Molecular Formula C₁₄H₁₄N₂O₆S₂[1]
Molecular Weight 370.40 g/mol [1]
Appearance Yellowish crystalline powder or microscopic needles[1][2]
Melting Point >300 °C[1]
Water Solubility Low (<0.1 g/100 mL at 23 °C); sparingly soluble[1]
Synonyms DSD acid, DASDA, Amsonic Acid, Flavonic Acid[1][7]
Critical Safety and Handling Protocols

This compound is classified as a hazardous substance and requires careful handling to avoid exposure.[8] It is corrosive and can cause severe burns to the eyes and skin.[7] Inhalation may lead to chemical burns in the respiratory tract, while ingestion can cause severe damage to the digestive system.[7] It is also a potential skin sensitizer.[8]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting chemical safety goggles or a full-face shield.[7][9]

  • Skin Protection: Use chemical-impermeable gloves (e.g., nitrile rubber) and wear appropriate protective clothing to prevent skin exposure.[7][9]

  • Respiratory Protection: In environments where dust may be generated, use a full-face respirator with a particulate dust filter.[8][9]

Handling and Storage:

  • Handle only in a well-ventilated area, preferably within a chemical fume hood.[9]

  • Minimize dust generation and accumulation.[7]

  • Store in a tightly closed container in a cool, dry place away from incompatible substances such as strong oxidizing agents and iron.[2][7]

  • Facilities should be equipped with an eyewash station and a safety shower.[7]

Emergency Procedures:

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[7]

  • Eye Contact: Immediately flush eyes with water for at least 30 minutes. Seek immediate medical attention.[7]

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]

  • Spills: Dampen the solid spill material with water before transferring it to a suitable container for disposal. Avoid generating dust. Clean the area with a soap and water solution.[10]

Synthesis of Azo Dyes from DAS: A Two-Stage Protocol

The conversion of DAS into an azo dye is a classic two-step process involving (1) the formation of a bis-diazonium salt (diazotization) and (2) the reaction of this salt with a coupling component (azo coupling).[11]

Workflow Overview

Azo_Dye_Synthesis_Workflow DAS This compound (DAS) Diazotization Step 1: Bis-Diazotization DAS->Diazotization BisDiazonium Bis-Diazonium Salt Intermediate Diazotization->BisDiazonium NaNO₂, HCl 0-5°C Coupling Step 2: Azo Coupling BisDiazonium->Coupling AzoDye Final Azo Dye Product Coupling->AzoDye CouplingComponent Coupling Component (e.g., Naphthol, Phenol, Amine) CouplingComponent->Coupling Alkaline pH Purification Isolation & Purification AzoDye->Purification

Caption: General workflow for the synthesis of azo dyes starting from DAS.

Step 1: Bis-Diazotization of this compound

Principle: The primary aromatic amino groups of DAS are converted into diazonium salt groups (-N₂⁺Cl⁻) by reaction with nitrous acid (HNO₂). Nitrous acid is unstable and is therefore generated in situ from sodium nitrite (NaNO₂) and a strong acid, typically hydrochloric acid (HCl).[12] This reaction is highly exothermic and temperature-sensitive; maintaining a low temperature (0–5 °C) is critical to prevent the decomposition of the unstable diazonium salt.

Protocol:

  • Preparation: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, create a slurry of 0.1 moles of this compound in 200 mL of water.

  • Acidification: Cool the slurry to 0-5 °C in an ice-salt bath. Slowly add 0.25 moles of 31% hydrochloric acid while maintaining the temperature below 5 °C.[13] Stir for 30 minutes to ensure the formation of the amine hydrochloride salt.

  • Nitrite Addition: Prepare a solution of 0.21 moles of sodium nitrite in 50 mL of water. Add this solution dropwise to the DAS slurry over a period of 2-3 hours.[13] The temperature must be strictly maintained between 0 and 5 °C throughout the addition.

  • Reaction Monitoring: After the complete addition of sodium nitrite, continue stirring for another hour at 0-5 °C. The completion of the diazotization can be checked by spotting the reaction mixture on starch-iodide paper. A blue-black color indicates the presence of excess nitrous acid, signifying the end of the reaction.

  • Quenching: Decompose the excess nitrous acid by adding a small amount of sulfamic acid until the starch-iodide test is negative.[13] The resulting suspension of the bis-diazonium salt is highly reactive and is typically used immediately in the next step without isolation.

Step 2: The Azo Coupling Reaction

Principle: The bis-diazonium salt is a weak electrophile. It reacts with an electron-rich aromatic compound (the coupling component) in an electrophilic aromatic substitution reaction to form the stable azo linkage (-N=N-).[14][15] The reaction is highly pH-dependent. Coupling to phenols and naphthols is carried out under mildly alkaline conditions (pH 8-10) to deprotonate the hydroxyl group into the more strongly activating phenoxide ion.[6]

Protocol (Example with 2-Naphthol as Coupling Component):

  • Coupling Solution: In a separate beaker, dissolve 0.2 moles of 2-naphthol in 200 mL of a 10% sodium hydroxide solution. Cool this solution to 5-10 °C in an ice bath.

  • Coupling Reaction: Slowly add the cold bis-diazonium salt suspension from Step 1 into the alkaline solution of the coupling component with vigorous stirring. The rate of addition should be controlled to keep the temperature below 10 °C.[6]

  • pH Control: During the addition, the pH of the mixture should be maintained in the alkaline range (pH ~8-9) by adding a 20% sodium carbonate solution as needed.[5] A brightly colored precipitate of the azo dye will form immediately.

  • Completion: After the addition is complete, stir the reaction mixture for an additional 2-3 hours, allowing the temperature to slowly rise to room temperature to ensure the reaction goes to completion.

Step 3: Isolation and Purification
  • Precipitation: The dye is often "salted out" by adding sodium chloride to the reaction mixture, which reduces its solubility and promotes complete precipitation.

  • Filtration: Collect the precipitated dye by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with a saturated sodium chloride solution to remove inorganic impurities, followed by a small amount of cold water to remove excess salt.

  • Drying: Dry the purified azo dye in an oven at 60-80 °C.

  • Recrystallization (Optional): For higher purity, the crude dye can be recrystallized from a suitable solvent or solvent mixture, such as an ethanol-water or dioxane-pyridine mixture.[5]

Reaction Mechanism and Characterization

Core Chemical Transformations

Azo_Reaction_Mechanism cluster_0 Bis-Diazotization cluster_1 Azo Coupling DAS H₂N-Ar-NH₂ (DAS) Diazonium ⁺N₂-Ar-N₂⁺ (Bis-Diazonium Salt) DAS->Diazonium 0-5°C NaNO2_HCl 2 NaNO₂ + 4 HCl AzoDye R-N=N-Ar-N=N-R (Disazo Dye) Diazonium->AzoDye Electrophilic Aromatic Substitution (pH 8-10) Coupler 2 R-H (Coupling Component)

Caption: The two-stage chemical transformation from DAS to a disazo dye.

Analytical Characterization of Azo Dyes

To confirm the identity, purity, and properties of the synthesized dye, a suite of analytical techniques is employed.

  • Thin Layer Chromatography (TLC) / High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the synthesized dye and monitor the progress of the reaction. A single spot (TLC) or peak (HPLC) indicates a high degree of purity.[5]

  • UV-Visible Spectroscopy: This is the most critical technique for a dye. It provides the maximum absorption wavelength (λmax), which corresponds to the color of the dye in solution. The molar absorptivity can also be determined.[16][17]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to identify the key functional groups in the molecule. The presence of the N=N stretch (azo group) and the disappearance of the N-H stretches from the primary amine of DAS confirm the reaction's success.[16][17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical structure of the dye, allowing for the unambiguous assignment of the synthesized product's structure.[5][17]

Conclusion

This compound is a versatile and economically important intermediate for the synthesis of direct azo dyes. The protocols outlined in this guide detail a robust and well-established pathway for this synthesis. Success hinges on careful control of key reaction parameters, particularly temperature during the diazotization step and pH during the coupling reaction. Adherence to strict safety protocols is paramount due to the hazardous nature of the starting material. The wide variety of available coupling components allows for the synthesis of a vast spectrum of colors, making this a foundational reaction in the field of industrial and research chemistry.

References

Illuminating Cellular Dynamics: 4,4'-Diamino-2,2'-stilbenedisulfonic acid (DADS) as a Fluorescent Probe in Cell Biology

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: In the dynamic landscape of cellular biology, the ability to visualize and quantify specific molecular events is paramount. For decades, 4,4'-Diamino-2,2'-stilbenedisulfonic acid (DADS), a stilbene derivative, has been a cornerstone tool, primarily recognized for its role as a potent inhibitor of anion exchange. However, its intrinsic fluorescent properties offer a powerful, yet often underutilized, avenue for fluorescently labeling and studying cellular components, particularly the abundant erythrocyte membrane protein, Band 3. This guide provides an in-depth exploration of DADS as a fluorescent probe, offering detailed protocols, mechanistic insights, and practical guidance for researchers, scientists, and drug development professionals.

Unveiling the Potential of DADS: More Than Just an Inhibitor

This compound is a water-soluble organic compound that has long been utilized in various industrial applications, including as an optical brightener in detergents.[1] Its utility in cell biology stems from its specific, high-affinity, non-covalent interaction with the anion exchanger 1 (AE1), also known as Band 3, a major transmembrane protein in red blood cells responsible for the chloride-bicarbonate exchange crucial for respiration.[2][3]

While its inhibitory function is well-documented, the inherent fluorescence of the DADS molecule provides a direct means to visualize and quantify its binding target. This dual functionality as both a specific inhibitor and a fluorescent label makes DADS a versatile and cost-effective tool for cellular studies. The sulfonic acid groups on the DADS molecule enhance its water solubility, a key advantage for biological applications.[4]

The Science Behind the Signal: Mechanism of Fluorescent Labeling

The utility of DADS as a fluorescent probe is rooted in the changes to its photophysical properties upon binding to its target protein. In its unbound state in an aqueous environment, the fluorescence of DADS is relatively low. However, upon binding to the hydrophobic pockets within the Band 3 protein, the molecule experiences a change in its microenvironment. This sequestration from the aqueous phase and interaction with amino acid residues within the protein can lead to a significant enhancement of its fluorescence quantum yield.

The primary mechanism of action involves the non-covalent, reversible binding of DADS to the extracellular domain of the Band 3 protein. This interaction blocks the anion transport channel, effectively inhibiting the exchange of chloride and bicarbonate ions.[5] The fluorescence of DADS can be leveraged to monitor this binding event, providing a real-time readout of the interaction.

It is important to distinguish DADS from its isothiocyanate derivative, 4,4'-Diisothiocyanato-2,2'-stilbenedisulfonic acid (DIDS). While both target Band 3, DIDS forms a covalent bond, making it a permanent label and a more potent, irreversible inhibitor.[6][7] DADS, in contrast, offers the advantage of reversible binding, which can be crucial for certain experimental designs.

Experimental Workflow for DADS Labeling and Analysis

G cluster_prep Cell Preparation cluster_labeling Fluorescent Labeling cluster_wash Removal of Unbound Probe cluster_analysis Analysis prep_cells Prepare cell suspension (e.g., erythrocytes) wash_cells Wash cells with iso-osmotic buffer prep_cells->wash_cells add_dads Incubate cells with DADS solution wash_cells->add_dads incubation Incubate at controlled temperature and time add_dads->incubation wash_labeled Wash cells to remove unbound DADS incubation->wash_labeled resuspend Resuspend in appropriate buffer wash_labeled->resuspend microscopy Fluorescence Microscopy resuspend->microscopy flow_cytometry Flow Cytometry resuspend->flow_cytometry spectrofluorometry Spectrofluorometry resuspend->spectrofluorometry G cluster_membrane Cell Membrane cluster_fluorescence Fluorescence Enhancement band3 Extracellular Space Band 3 Protein Intracellular Space anion_out Anion (Cl⁻, HCO₃⁻) band3:f1->anion_out Transport Inhibited dads DADS dads->band3:f1 Binds to extracellular domain anion_in Anion (Cl⁻, HCO₃⁻) anion_in->band3:f1 Transport Inhibited dads_bound DADS bound to hydrophobic pocket of Band 3 fluorescence_increase Increased Fluorescence Quantum Yield dads_bound->fluorescence_increase

References

Application Notes and Protocols for Developing Chemical Sensors with 4,4'-Diamino-2,2'-stilbenedisulfonic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of 4,4'-Diamino-2,2'-stilbenedisulfonic acid (DSDSA) in Chemical Sensing

This compound (DSDSA), a stilbene derivative, is a commercially available organic compound with a rich history in the dye and optical brightener industries[1]. Its unique molecular structure, featuring a conjugated stilbene backbone with amino and sulfonic acid functional groups, imparts favorable properties for the development of chemical sensors. The inherent fluorescence of the stilbene core, coupled with the reactive amino groups and water-solubilizing sulfonic acid moieties, makes DSDSA an attractive platform for designing both fluorescent and electrochemical sensors for a variety of analytes, particularly heavy metal ions[2][3].

This comprehensive guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in leveraging the potential of DSDSA in chemical sensing. We will explore its application in fluorescent "turn-off" sensing, chemical modification for creating novel sensing probes, and conceptual frameworks for its integration into colorimetric and electrochemical sensing platforms.

Chemical and Physical Properties of DSDSA

A thorough understanding of the physicochemical properties of DSDSA is paramount for designing and optimizing sensor performance.

PropertyValueSource
Chemical Formula C₁₄H₁₄N₂O₆S₂PubChem
Molecular Weight 370.4 g/mol PubChem
Appearance White to light yellow powderWikipedia
Solubility Water-solubleWikipedia
Functional Groups Amino (-NH₂), Sulfonic Acid (-SO₃H)Wikipedia

Principle of DSDSA-Based Fluorescent Sensing: A Case Study on Sn²⁺ Detection

The inherent fluorescence of DSDSA can be modulated upon interaction with specific analytes. A common mechanism is fluorescence quenching, where the binding of an analyte to DSDSA leads to a decrease in fluorescence intensity. This "turn-off" response forms the basis of a simple yet effective sensing strategy. A notable application is the selective detection of stannous (Sn²⁺) ions[2][3]. The interaction between Sn²⁺ and DSDSA is believed to inhibit the photo-induced electron transfer (PET) pathway, leading to a measurable decrease in fluorescence[2][3].

Workflow for Fluorescent Detection of Metal Ions

prep Prepare DSDSA Stock Solution mix Mix DSDSA, Analyte, and Buffer prep->mix analyte Prepare Analyte Stock Solution (e.g., SnCl₂) analyte->mix buffer Prepare pH Buffer buffer->mix incubate Incubate (if necessary) mix->incubate measure Measure Fluorescence incubate->measure analyze Analyze Data (Quenching vs. Concentration) measure->analyze dsdsa DSDSA diazotization Bis-diazotization dsdsa->diazotization diazonium Bis-diazonium Salt diazotization->diazonium coupling Coupling Reaction diazonium->coupling derivative DSDSA Derivative (Azo Dye) coupling->derivative

References

potential of 4,4'-Diamino-2,2'-stilbenedisulfonic acid in cancer research

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide for researchers, scientists, and drug development professionals.

Abstract

4,4'-Diamino-2,2'-stilbenedisulfonic acid (DSDSA) is a well-established industrial chemical, primarily used as a precursor in the synthesis of dyes and fluorescent whitening agents.[1] Its trans-stilbene core structure, shared with renowned anti-cancer compounds like resveratrol and combretastatin A-4, has recently drawn scientific attention towards its potential in oncology.[2][3] Emerging studies indicate that DSDSA and its synthetic derivatives possess significant cytotoxic activity against various cancer cell lines, including cervical, breast, and brain cancer.[4][5] This document serves as a comprehensive technical guide, providing detailed application notes and validated protocols for investigating the anti-cancer potential of DSDSA. We will delve into the rationale for its study, explore plausible mechanisms of action based on the broader stilbene class, and offer step-by-step methodologies for synthesis, in vitro screening, and mechanistic elucidation.

Introduction: From Industrial Intermediate to Cancer Research Candidate

This compound is a water-soluble organic compound characterized by a rigid trans-stilbene backbone flanked by amino and sulfonic acid groups.[1] This unique substitution pattern confers both high aqueous solubility—a desirable trait for drug development—and two reactive amino groups, which are ideal handles for synthetic modification.

References

Application Notes and Protocols: Evaluating the Anti-Inflammatory and Antioxidant Properties of Novel DASDA Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Twin Pillars of Cellular Stress and Therapeutic Intervention

Oxidative stress and inflammation are deeply intertwined pathological processes at the heart of numerous chronic diseases, including neurodegenerative disorders, cardiovascular conditions, and cancer. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them, leading to damage of lipids, proteins, and DNA.[1] This damage, in turn, can trigger inflammatory cascades. Inflammation, a vital component of the immune response, can become detrimental when chronically activated, contributing to further ROS production and a vicious cycle of tissue damage.[2]

Two signaling pathways are central to regulating these processes: the Keap1-Nrf2 pathway, the master regulator of the antioxidant response, and the NF-κB pathway, a cornerstone of inflammatory signaling.[3][4] The Keap1-Nrf2 system is a primary defense mechanism against oxidative stress, upregulating a suite of cytoprotective genes.[3] Conversely, the NF-κB pathway, when activated by stimuli like bacterial lipopolysaccharide (LPS), drives the expression of pro-inflammatory mediators such as nitric oxide (NO) and various cytokines.[5][6]

Consequently, compounds that can modulate these pathways—either by bolstering the Nrf2-mediated antioxidant defense or by inhibiting NF-κB-driven inflammation—are of significant therapeutic interest.[3][5][7] Diamino stilbene disulfonic acid (DASDA) is a chemical intermediate known primarily for its use in manufacturing optical brightening agents.[8][9] However, the stilbene scaffold is present in various biologically active natural products, suggesting that novel synthetic derivatives of DASDA could possess uncharacterized therapeutic properties.

This guide provides a comprehensive framework of application notes and detailed protocols for researchers who have synthesized novel DASDA derivatives and wish to conduct a systematic evaluation of their antioxidant and anti-inflammatory potential. We will proceed from high-throughput chemical screening to more biologically relevant cell-based assays, culminating in the investigation of the underlying molecular mechanisms.

Experimental Screening Workflow

The following diagram outlines the logical progression of assays described in this guide, moving from broad screening to specific mechanistic studies.

G cluster_0 Phase 1: Antioxidant Profiling cluster_1 Phase 2: Anti-Inflammatory Profiling chem_screen Initial Chemical Screening (DPPH / ABTS Assays) cell_ao Cellular Antioxidant Activity (CAA Assay) chem_screen->cell_ao Biologically Relevant? nrf2 Mechanism: Nrf2 Pathway Activation (Western Blot / qPCR) cell_ao->nrf2 How does it work? end_node Candidate Compound Profile nrf2->end_node cytotox Cytotoxicity Assessment (MTT Assay) no_assay Primary Screening (Nitric Oxide Assay) cytotox->no_assay Non-toxic conc. nfkb Mechanism: NF-κB Pathway Inhibition (Western Blot) no_assay->nfkb How does it work? nfkb->end_node start Synthesized DASDA Derivatives start->chem_screen start->cytotox

Caption: Overall experimental workflow for screening DASDA derivatives.

Section 1: Assessment of Cellular Antioxidant Properties

While chemical assays like DPPH or ABTS provide a rapid measure of a compound's radical-scavenging ability, they do not account for biological complexity such as cell uptake, metabolism, or localization.[1][10] The Cellular Antioxidant Activity (CAA) assay is a more relevant method that measures antioxidant efficacy within a cellular environment.[11][12]

Principle of the Cellular Antioxidant Activity (CAA) Assay

The CAA assay utilizes a cell-permeable probe, 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA). Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent DCFH. A free radical initiator is then added, which generates peroxyl radicals, oxidizing DCFH into the highly fluorescent 2',7'-Dichlorofluorescein (DCF).[13][14] An effective antioxidant compound will penetrate the cell membrane, scavenge the ROS, and thus inhibit or reduce the rate of DCF formation.[12]

Protocol 1: Cellular Antioxidant Activity (CAA) Assay

This protocol is adapted for a 96-well plate format for moderate-throughput screening.

Materials:

  • Cell Line: Human liver carcinoma HepG2 or human cervical cancer HeLa cells are commonly used.[11][14]

  • Culture Medium: Appropriate medium (e.g., MEM or DMEM) with 10% FBS.

  • DCFH-DA Probe Solution (e.g., 50 µM in culture medium without FBS).

  • Free Radical Initiator (e.g., ABAP or AAPH).

  • Positive Control: Quercetin (a well-characterized flavonoid antioxidant).[11][14]

  • 96-well black, clear-bottom cell culture plates.

  • Fluorescence microplate reader (Excitation: ~485 nm, Emission: ~538 nm).

Procedure:

  • Cell Seeding: Seed cells (e.g., 6 x 10⁴ HepG2 cells/well) into a 96-well black, clear-bottom plate and incubate for 24 hours until they reach 90-100% confluence.[14]

  • Compound Preparation: Prepare serial dilutions of the DASDA derivatives and Quercetin standard in serum-free culture medium.

  • Cell Treatment:

    • Carefully remove the culture medium from the wells.

    • Wash the cell monolayer gently with 100 µL of Dulbecco's Phosphate-Buffered Saline (DPBS).

    • Add 50 µL of the diluted DASDA derivatives or Quercetin standards to the appropriate wells. Include vehicle-only wells as a negative control.

  • Probe Loading: Add 50 µL of the DCFH-DA probe solution to all wells.[14]

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 60 minutes, protected from light.[11]

  • Washing: Remove the solution and gently wash the cells three times with DPBS to remove any extracellular probe and compounds.

  • Initiation of Oxidative Stress: Add 100 µL of the Free Radical Initiator solution to all wells.

  • Fluorescence Measurement: Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader. Read the fluorescence kinetically every 5 minutes for 60 minutes (bottom-read mode if available).[15]

Data Analysis:

  • Calculate the Area Under the Curve (AUC) for the fluorescence kinetics of each well.

  • The percent inhibition for each compound concentration is calculated using the formula: % Inhibition = (1 - (AUC_sample / AUC_control)) * 100

  • Plot the % Inhibition against the compound concentration to determine the IC₅₀ value (the concentration required to inhibit 50% of the radical-induced fluorescence).

Scientist's Note (Causality): This cell-based approach is superior to simple chemical tests because it confirms that the compound is bioavailable (can cross the cell membrane) and is active in a complex intracellular environment.[11] Running a parallel cytotoxicity assay (see Protocol 2) is essential to ensure that a reduction in fluorescence is due to antioxidant activity and not simply cell death.

Section 2: Evaluation of Anti-Inflammatory Properties

A robust and widely accepted model for in vitro inflammation involves the use of murine macrophage cells, such as the RAW 264.7 cell line, stimulated with bacterial lipopolysaccharide (LPS).[16][17] LPS activates Toll-like receptor 4 (TLR4), triggering downstream signaling cascades, primarily through NF-κB, which results in the production of key inflammatory mediators like nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines (e.g., TNF-α, IL-6).[6][18]

Protocol 2: Cytotoxicity Assessment (MTT Assay)

Rationale: Before assessing anti-inflammatory activity, it is crucial to determine the non-toxic concentration range of the DASDA derivatives. The MTT assay measures cell metabolic activity, which is an indicator of cell viability.[16]

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells (e.g., 5 x 10³ cells/well) in a 96-well plate and incubate for 24 hours.[16]

  • Treatment: Treat cells with a range of concentrations of each DASDA derivative for 24 hours.

  • MTT Incubation: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Select the highest concentrations that show >90% cell viability for subsequent anti-inflammatory assays.

Protocol 3: Nitric Oxide (NO) Production Assay (Griess Assay)

Rationale: Inducible nitric oxide synthase (iNOS) is a key enzyme expressed in macrophages upon LPS stimulation, leading to a large output of NO, a major inflammatory mediator.[17] The Griess assay measures nitrite (NO₂⁻), a stable breakdown product of NO, in the cell culture supernatant, serving as a reliable proxy for NO production.[19]

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells (e.g., 1 x 10⁵ cells/well) in a 96-well plate and incubate for 24 hours.[20]

  • Pre-treatment: Pre-treat the cells with non-toxic concentrations of the DASDA derivatives for 1-2 hours.

  • Inflammatory Stimulation: Add LPS (e.g., 1 µg/mL) to all wells except the negative control.[16] Incubate for an additional 24 hours.

  • Supernatant Collection: Collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

  • Griess Reaction:

    • Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 2.5% phosphoric acid) to each well.[19]

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).[19]

    • Incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percent inhibition of NO production relative to the LPS-only treated cells.

Section 3: Mechanistic Insights into Bioactivity

Identifying a compound with antioxidant or anti-inflammatory activity is the first step. The next crucial phase is to understand its mechanism of action. This involves investigating the compound's effect on the key regulatory pathways: Keap1-Nrf2 for antioxidant response and NF-κB for inflammation.

The Keap1-Nrf2 Antioxidant Response Pathway

Under normal conditions, the transcription factor Nrf2 is bound in the cytoplasm by its inhibitor, Keap1, which targets it for degradation.[3] Upon exposure to oxidative stress or chemical inducers, Keap1 is modified, releasing Nrf2. Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and drives the transcription of protective genes like Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).[3][21]

G cluster_0 Cytoplasm cluster_1 Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binding Cul3 Cul3-E3 Ligase Nrf2->Cul3 Presentation Proteasome Proteasomal Degradation Nrf2->Proteasome Degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Ub Ubiquitination Cul3->Ub Ub->Proteasome ROS Oxidative Stress or DASDA Derivative ROS->Keap1 Inhibits ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds Genes Transcription of Protective Genes (HO-1, NQO1) ARE->Genes

Caption: The Keap1-Nrf2 signaling pathway for antioxidant defense.

The NF-κB Inflammatory Pathway

In unstimulated cells, the NF-κB transcription factor (a heterodimer, typically p50/p65) is held inactive in the cytoplasm by an inhibitor protein called IκBα.[6] Stimulation with LPS activates the IκB kinase (IKK) complex, which phosphorylates IκBα.[4][5] This phosphorylation marks IκBα for ubiquitination and proteasomal degradation, releasing NF-κB to translocate into the nucleus and activate the transcription of pro-inflammatory genes like iNOS, COX-2, and cytokines.[6][22]

G cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates DASDA DASDA Derivative DASDA->IKK Inhibits? Proteasome Proteasomal Degradation IκBα->Proteasome Degradation NFκB NF-κB (p50/p65) NFκB->IκBα Bound & Inactive NFκB_nuc NF-κB (p50/p65) NFκB->NFκB_nuc Translocation DNA DNA NFκB_nuc->DNA Binds Genes Transcription of Pro-inflammatory Genes (iNOS, TNF-α, IL-6) DNA->Genes

Caption: The canonical NF-κB signaling pathway in inflammation.

Protocol 4: Mechanistic Evaluation by Western Blot

Rationale: Western blotting allows for the quantification of specific proteins, providing direct evidence of pathway modulation. To test for Nrf2 activation, one can measure the upregulation of its target protein, HO-1. To test for NF-κB inhibition, one can measure the phosphorylation of IκBα (an early event) or the reduction of iNOS protein expression (a downstream result).[16]

Procedure:

  • Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with the active DASDA derivative and then stimulate with LPS for the appropriate time (e.g., 30 minutes for p-IκBα, 18-24 hours for iNOS and HO-1).[16]

  • Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).

    • Incubate with a primary antibody specific to the target protein (e.g., anti-iNOS, anti-HO-1, anti-phospho-IκBα, or anti-β-actin as a loading control).

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the target protein bands to the loading control (β-actin).

Data Summary and Interpretation

All quantitative data should be summarized for clear comparison. The results from the various assays will build a comprehensive profile for each DASDA derivative, allowing for the selection of lead candidates for further development.

Table 1: Hypothetical Bioactivity Profile of Lead DASDA Derivatives

Compound IDCytotoxicity (CC₅₀, µM)CAA (IC₅₀, µM)NO Inhibition (IC₅₀, µM)Effect on HO-1 ProteinEffect on p-IκBα
DASDA-001> 10015.225.8↑↑↓↓
DASDA-002> 100> 5012.5-↓↓↓
DASDA-00325.58.945.1↑↑↑
Quercetin> 1005.718.3↑↑↓↓

Data are presented as IC₅₀ values (concentration for 50% inhibition) or CC₅₀ (concentration for 50% cytotoxicity). Arrows indicate relative changes in protein levels observed via Western Blot compared to LPS-only control (↑ Upregulation, ↓ Downregulation, - No change).

Interpretation:

  • DASDA-001: A dual-action compound with moderate antioxidant and anti-inflammatory activity. It appears to work through both Nrf2 activation and NF-κB inhibition.

  • DASDA-002: A potent and specific anti-inflammatory agent. Its lack of activity in the CAA assay and strong inhibition of IκBα phosphorylation suggest it primarily targets the NF-κB pathway.

  • DASDA-003: A potent antioxidant with some cytotoxicity concerns. Its primary mechanism appears to be strong activation of the Nrf2 pathway.

References

Troubleshooting & Optimization

Technical Support Center: Stability of 4,4'-Diamino-2,2'-stilbenedisulfonic Acid (DSDSA) in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 4,4'-Diamino-2,2'-stilbenedisulfonic acid (DSDSA). This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for handling DSDSA in aqueous environments. We will address common stability issues, offering troubleshooting workflows and frequently asked questions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

This section covers fundamental questions regarding the stability and handling of DSDSA.

Q1: What is the general stability of this compound (DSDSA) in aqueous solutions?

A1: this compound is generally stable in aqueous solutions under controlled conditions.[1][2][3] An OECD guideline study found it to be stable at 25°C across a pH range of 4, 7, and 9.[4] However, its stability is significantly influenced by external factors, most notably light, oxidizing agents, and certain metal ions.[1][5][6][7] While it is not readily biodegradable, it is susceptible to abiotic degradation pathways.[4]

Q2: What are the primary factors that influence the stability of DSDSA solutions?

A2: The stability of aqueous DSDSA solutions is primarily dictated by three factors:

  • Light Exposure: DSDSA, like other stilbene derivatives, is photosensitive. Exposure to UV and even fluorescent light can induce photoisomerization from the trans to the cis form and can lead to further degradation through photocyclization.[5][8][9]

  • Presence of Oxidizing Agents: Strong oxidizing agents can degrade DSDSA.[1][3][7] The stilbene double bond is susceptible to oxidative cleavage.

  • Presence of Metal Ions: Certain metal ions, particularly iron (Fe(III)), are known to catalyze the degradation of DSDSA, even in the dark.[6][10] This can lead to the formation of oxidation products.[6]

Q3: How should I properly store aqueous solutions of DSDSA to ensure maximum stability?

A3: To maximize the shelf-life of your DSDSA solutions, adhere to the following storage protocols:

  • Protect from Light: Always store solutions in amber-colored vials or wrap containers in aluminum foil to prevent light exposure.[8]

  • Control Temperature: Store solutions in a cool, dark place.[7][11] For long-term storage, refrigeration or freezing (-20°C) is recommended, provided the solution's concentration and pH prevent precipitation.[9]

  • Inert Atmosphere: For critical applications, purging the solution and the container headspace with an inert gas like nitrogen or argon can prevent oxidation.

  • Container Choice: Use high-quality, clean glass or plastic containers.[12] Avoid contact with iron-containing materials.[1][7] Ensure containers are tightly sealed to prevent evaporation and contamination.[11]

Q4: What are the known degradation pathways for DSDSA in an aqueous environment?

A4: DSDSA can degrade via several pathways, primarily driven by light and oxidation.

  • Photoisomerization: The most common light-induced transformation is the isomerization from the thermodynamically stable trans-DSDSA to cis-DSDSA. This can alter the compound's biological and spectral properties.[5][8][13]

  • Oxidative Cleavage: In the presence of catalysts like Fe(III) or other oxidizing conditions, the central carbon-carbon double bond can be cleaved. This has been shown to produce 5-amino-2-formyl-benzene sulfonic acid.[6][14]

  • Epoxidation: Another oxidative pathway involves the formation of a DSDSA epoxide across the double bond.[6][10]

  • Photocyclization: Prolonged UV irradiation can cause an intramolecular cyclization, leading to the formation of phenanthrene-like structures, which is an irreversible side reaction.[5][8][9]

Q5: Is DSDSA sensitive to pH changes in aqueous solutions?

A5: DSDSA is structurally stable across a range of pH values (pH 4, 7, and 9) at room temperature, as confirmed by hydrolysis studies following OECD guidelines.[4] However, pH can influence the protonation state of the amino and sulfonic acid groups, which may affect its solubility, spectral properties, and interaction with other molecules in solution.[13] The solubility is noted to be slight in aqueous base.[15]

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Problem 1: My DSDSA solution has developed a yellow or brown tint after storage. What caused this, and can I still use it?

  • Probable Cause: The color change is a strong indicator of degradation, likely due to oxidation or photodegradation. Exposure to air (oxygen) and/or ambient light, even for short periods, can initiate these processes. The presence of trace metal ion contaminants, such as iron, can accelerate this discoloration.[6]

  • Troubleshooting Steps & Solution:

    • Review Storage Conditions: Confirm that the solution was stored protected from light and with a tightly sealed cap.

    • Analytical Verification: Before use, it is highly recommended to verify the integrity of the solution. A simple UV-Vis spectrum can be compared to that of a freshly prepared solution. A more definitive analysis by HPLC is the best approach to quantify the amount of remaining parent DSDSA and identify degradation products.[14][16]

    • Recommendation: For quantitative or sensitive applications, it is always best practice to discard the discolored solution and prepare a fresh one using high-purity solvents and proper handling techniques.[12] Using a degraded solution can lead to inaccurate quantification and the introduction of unintended byproducts into your experiment.[8]

Problem 2: I am seeing unexpected peaks in my HPLC analysis of a reaction mixture containing DSDSA. How can I identify their source?

  • Probable Cause: The extraneous peaks could be DSDSA degradation products, byproducts of a reaction between DSDSA and other components in your mixture, or impurities from the starting material. Common degradation products include the cis-isomer of DSDSA and various oxidation products.[6][8]

  • Troubleshooting Workflow:

    • Run Controls: Analyze a control sample of your DSDSA stock solution that has been subjected to the same experimental conditions (solvent, temperature, time) but without the other reactants. This will help differentiate between inherent DSDSA instability and reaction byproducts.

    • Induce Degradation: To tentatively identify degradation peaks, intentionally expose a small aliquot of your DSDSA solution to harsh conditions (e.g., strong UV light for a short period, or addition of a small amount of an oxidizing agent like hydrogen peroxide). Analyze this sample by HPLC to see if any of the induced peaks match the unexpected peaks in your experimental sample.

    • Consult Literature: Review literature on DSDSA degradation to find reported retention times or mass spectra of known byproducts like 5-amino-2-formyl-benzene sulfonic acid.[6][14]

    • LC-MS Analysis: If available, use HPLC coupled with Mass Spectrometry (LC-MS) to obtain molecular weights for the unknown peaks. This is the most powerful tool for identifying degradation products and byproducts.

  • Troubleshooting Workflow Diagram

    G start Unexpected HPLC Peaks Observed control Analyze DSDSA Control Sample (Same Conditions, No Reactants) start->control compare1 Do peaks appear in control? control->compare1 degradation Peaks are likely DSDSA degradation products compare1->degradation Yes byproduct Peaks are likely reaction byproducts or impurities compare1->byproduct No induce Induce Degradation (UV, Oxidant) & Analyze degradation->induce lcms Perform LC-MS Analysis for definitive identification byproduct->lcms compare2 Do induced peaks match? induce->compare2 identify Tentatively identify as degradation products compare2->identify Yes compare2->lcms No identify->lcms

    Caption: Workflow for identifying unknown HPLC peaks.

Problem 3: The fluorescence of my DSDSA-based compound is decreasing during my experiment. What is happening?

  • Probable Cause: This phenomenon, known as photobleaching or fading, is common for fluorescent molecules, including stilbene derivatives.[17] The primary cause is likely light-induced degradation. Two key mechanisms are at play:

    • trans-cis Photoisomerization: The trans isomer of stilbenes is typically more fluorescent than the cis isomer.[13] Exposure to excitation light can convert the trans form to the less fluorescent cis form, resulting in a decrease in overall signal intensity.[8][9]

    • Photodegradation: Prolonged exposure to high-intensity light can lead to irreversible chemical degradation of the molecule, destroying the fluorophore.[5][13]

  • Troubleshooting Steps & Solution:

    • Minimize Light Exposure: Protect the sample from ambient light whenever possible. During measurements, use the lowest possible excitation intensity and the shortest possible exposure time required to obtain a good signal.

    • Use Fresh Solutions: Ensure you are using a fresh, properly stored solution of your DSDSA compound.

    • Incorporate Photostabilizers: In some applications, the addition of antioxidant or anti-photobleaching agents to the buffer (e.g., ascorbic acid, Trolox) can help reduce the rate of photobleaching.

    • Analytical Check: If possible, use HPLC to analyze a sample before and after the experiment to quantify the extent of isomerization or degradation.

Data & Protocols
Summary of Stability Data

The following table summarizes the known stability of DSDSA under tested conditions.

ParameterConditionResultReference
Hydrolysis pH 4, 7, and 9 at 25°CStableOECD SIDS[4]
Photodegradation Aqueous solution, sunlight exposureDirect photodegradation is expectedOECD SIDS[4]
Biodegradation 28-day MITI I Test (OECD 301C)Not readily biodegradable (0-4% degradation)OECD SIDS[4]
Chemical Incompatible with strong oxidizing agents & ironDegradation may occurChemicalBook[1][7]
Experimental Protocols

Protocol 1: Preparation of a DSDSA Aqueous Stock Solution

Causality: This protocol is designed to minimize initial degradation by controlling solvent purity, light exposure, and potential for oxidation.

  • Materials:

    • This compound (high purity)

    • High-purity, deionized water (Type I, 18.2 MΩ·cm)

    • Calibrated pH meter

    • Amber glass volumetric flask

    • Magnetic stirrer and stir bar

  • Procedure:

    • Weigh the desired amount of DSDSA powder in a clean weighing boat.

    • Add approximately 80% of the final volume of deionized water to the amber volumetric flask.

    • While stirring gently, slowly add the DSDSA powder to the water. DSDSA has limited water solubility, so dissolution may be slow.[1][7][15][18]

    • If required for your application, adjust the pH of the solution. The solubility is slightly better in basic conditions.[15] Use dilute NaOH or HCl for pH adjustment.

    • Continue stirring in the dark until the solid is completely dissolved. Gentle warming can be used but should be avoided if possible to prevent thermal degradation.

    • Once dissolved, bring the solution to the final volume with deionized water.

    • Filter the solution through a 0.22 µm syringe filter to remove any particulates.

    • Store the final solution in the sealed amber flask at 4°C, protected from light.

Protocol 2: Monitoring DSDSA Stability by HPLC

Causality: Reverse-phase HPLC is an effective method for separating the polar DSDSA from its less polar degradation products, such as the cis-isomer, and its more polar oxidation byproducts.[14][16]

  • Instrumentation & Columns:

    • HPLC system with a UV-Vis or Diode Array Detector (DAD)

    • C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 250 mm)

  • Mobile Phase (Isocratic Method Example):

    • A mixture of an aqueous buffer and an organic solvent. An example could be:

      • Mobile Phase A: Water with 0.1% Phosphoric Acid (or Formic Acid for MS compatibility).[16]

      • Mobile Phase B: Acetonitrile.[16]

      • Run with a suitable isocratic mixture (e.g., 80:20 A:B) or a shallow gradient depending on the separation needs.

  • Procedure:

    • Prepare your DSDSA sample by diluting it to an appropriate concentration (e.g., 10-50 µg/mL) in the mobile phase.

    • Set the detector wavelength to the λmax of trans-DSDSA (typically around 340-350 nm) for maximum sensitivity.[4]

    • Inject a standard of freshly prepared DSDSA to establish its retention time and peak area.

    • Inject your aged or experimental sample.

    • Analyze the chromatogram. A decrease in the area of the main DSDSA peak and the appearance of new peaks (often one just before or after the main peak for the cis-isomer, and others for oxidation products) indicates degradation.

    • Calculate the percentage of remaining DSDSA by comparing the peak area in the sample to the initial (t=0) sample.

Degradation Pathway Diagram

G DSDSA trans-DSDSA cis_DSDSA cis-DSDSA DSDSA->cis_DSDSA Photoisomerization (UV/Fluorescent Light) Ox_Products Oxidation Products (e.g., 5-amino-2-formyl- benzenesulfonic acid, Epoxide) DSDSA->Ox_Products Oxidation (e.g., Fe(III), O2) cis_DSDSA->DSDSA Thermal Relaxation (often slow) Phenanthrene Phenanthrene Derivatives cis_DSDSA->Phenanthrene Photocyclization (Prolonged UV)

Caption: Primary degradation pathways for DSDSA.

References

Technical Support Center: Purification of 4,4'-Diamino-2,2'-stilbenedisulfonic Acid (DSDSA)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4,4'-Diamino-2,2'-stilbenedisulfonic acid (DSDSA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining high-purity DSDSA.

Introduction

This compound (DSDSA) is a crucial intermediate in the synthesis of fluorescent whitening agents, dyes, and other specialty chemicals.[1][2] Its purity is paramount, as even trace amounts of byproducts can significantly impact the performance and safety of the final products. The most common synthetic route to DSDSA is the reduction of 4,4'-dinitro-2,2'-stilbenedisulfonic acid (DNSDSA). This process, while effective, can generate a range of structurally similar impurities that are often challenging to remove.

This guide provides a comprehensive overview of the common byproducts encountered during DSDSA synthesis and offers detailed protocols and troubleshooting advice for the most effective purification methods.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts I should expect in my crude DSDSA?

A1: The impurity profile of your crude DSDSA will largely depend on the specific conditions of the reduction of DNSDSA. The most frequently observed byproducts include:

  • Incomplete Reduction Products: 4-Amino-4'-nitro-2,2'-stilbenedisulfonic acid is a common impurity resulting from the incomplete reduction of one of the two nitro groups.

  • Over-reduction Products: 4,4'-Diamino-2,2'-dibenzyl disulfonic acid is formed when the stilbene double bond is also reduced during the reaction.

  • Starting Material Carryover: Residual 4,4'-dinitro-2,2'-stilbenedisulfonic acid may be present if the reaction does not go to completion.

  • Side-Reaction Products: Small amounts of 4-aminotoluene-2-sulfonic acid and 4-aminobenzaldehyde-2-sulfonic acid can also be formed.

  • Inorganic Salts: Depending on the workup procedure, inorganic salts such as sodium sulfate and sodium chloride can be significant impurities.

Q2: My crude DSDSA is highly colored. What is the likely cause and how can I decolorize it?

A2: A strong coloration, typically yellow to brown, in crude DSDSA is often indicative of the presence of nitro-aromatic impurities, such as the starting material DNSDSA or the intermediate 4-amino-4'-nitro-2,2'-stilbenedisulfonic acid. These compounds are highly chromophoric.

Decolorization can be effectively achieved during the recrystallization process by treating the hot solution with a small amount of activated charcoal. The activated charcoal adsorbs the colored impurities, which are then removed by hot filtration. However, it is crucial to use the minimum amount of charcoal necessary, as it can also adsorb a portion of your desired product, leading to a lower yield.[3]

Q3: How can I effectively remove inorganic salt impurities from my DSDSA sample?

A3: Inorganic salts are a common issue, particularly after neutralization steps. A straightforward and effective method for their removal is thorough washing of the precipitated DSDSA with warm water. DSDSA has limited solubility in acidic water, especially when cold, while most inorganic salts are readily soluble. By washing the filter cake with warm water, you can dissolve and remove the salts, leaving behind the purified product. The progress of salt removal can be monitored by measuring the conductivity of the filtrate.

Q4: What is the best way to store purified DSDSA to prevent degradation?

A4: DSDSA, being an aromatic amine, is susceptible to oxidation and photodegradation. Over time, exposure to air and light can lead to the formation of colored impurities. To ensure the long-term stability of your purified DSDSA, it should be stored in a tightly sealed, amber glass container to protect it from light. For enhanced stability, storing under an inert atmosphere (e.g., nitrogen or argon) in a cool, dark place is recommended.

Troubleshooting Guide

This section provides solutions to common problems encountered during the purification of DSDSA.

Purity Assessment

A robust analytical method is essential for accurately assessing the purity of your DSDSA and for guiding your purification strategy. High-Performance Liquid Chromatography (HPLC) is the method of choice.

Recommended HPLC Conditions:

ParameterValue
Column C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and water with a phosphoric acid modifier.[4][5]
Detection UV at 280 nm
Flow Rate 1.0 mL/min

A typical chromatogram of crude DSDSA will show the main product peak along with smaller peaks corresponding to the various impurities. The retention times will vary depending on the exact conditions, but generally, the polarity of the compounds decreases in the following order: DSDSA > aminonitro intermediate > dinitro starting material.

Common Purification Problems and Solutions
ProblemLikely Cause(s)Recommended Solution(s)
Low Purity After a Single Purification Step - High initial impurity load. - Co-precipitation of impurities with similar solubility.- Perform a sequential purification. For example, an initial acid precipitation to remove the bulk of impurities, followed by a careful recrystallization. - For highly challenging separations, column chromatography may be necessary.
Product "Oils Out" During Recrystallization - The boiling point of the solvent is higher than the melting point of the DSDSA. - The solution is supersaturated.- Choose a solvent with a lower boiling point. - Ensure a slower cooling rate to promote crystal formation over oiling out. Seeding with a small crystal of pure DSDSA can also be beneficial.
Poor Recovery of Crystals After Recrystallization - The chosen solvent is too good, even at low temperatures. - Insufficient cooling of the solution.- Select a solvent in which DSDSA has a steeper solubility curve (i.e., much more soluble hot than cold). - Utilize a co-solvent system. Dissolve the DSDSA in a "good" solvent and then add a "poor" solvent dropwise until the solution becomes turbid, then heat to redissolve and cool slowly. - Ensure the crystallization mixture is thoroughly cooled in an ice bath for an extended period to maximize precipitation.
Persistent Presence of Over-reduced Impurity (Diaminodibenzyl) - Overly aggressive reduction conditions (e.g., high temperature, prolonged reaction time, or a highly active catalyst).- Optimize the reduction reaction by lowering the temperature or reducing the reaction time. - If using catalytic hydrogenation, consider a less active catalyst or milder conditions.[2]

Purification Protocols

Protocol 1: Purification by Acid Precipitation

This method is highly effective for the initial purification of crude DSDSA, particularly for removing more soluble impurities.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude DSDSA in a minimal amount of deionized water. Gentle heating may be required to achieve complete dissolution.

  • Acidification: Slowly add a dilute solution of a strong mineral acid (e.g., hydrochloric acid or sulfuric acid) with constant stirring. Monitor the pH of the solution.

  • Precipitation: Continue adding acid until the pH of the solution reaches approximately 2-3. At this point, the DSDSA will precipitate out of the solution as a pale yellow solid.

  • Digestion: Stir the resulting slurry at room temperature for 30-60 minutes to allow for complete precipitation and crystal growth.

  • Isolation: Collect the precipitated DSDSA by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with cold, dilute acidic water (pH ~3) to remove any remaining soluble impurities. Follow this with a wash of cold deionized water to remove excess acid and inorganic salts.

  • Drying: Dry the purified DSDSA in a vacuum oven at a moderate temperature (e.g., 60-70 °C) to a constant weight.

Protocol 2: Purification by Recrystallization

Recrystallization is an excellent secondary purification step to achieve high-purity DSDSA.

Step-by-Step Methodology:

  • Solvent Selection: A mixture of dioxane and pyridine (e.g., 90:10 v/v) has been reported to be an effective solvent system for the recrystallization of DSDSA derivatives.[6] Water can also be used, though the high boiling point may be a consideration.

  • Dissolution: In a flask equipped with a reflux condenser, add the DSDSA from the previous step and the chosen solvent system. Heat the mixture to reflux with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is colored, allow it to cool slightly and add a small amount of activated charcoal. Reheat the solution to reflux for 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and activated charcoal if used). This step is crucial to prevent premature crystallization in the funnel.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. The formation of crystals should be observed. To maximize the yield, place the flask in an ice bath for at least 30 minutes.

  • Isolation and Drying: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent. Dry the purified crystals under vacuum.

Visualizing the Purification Workflow

The following diagram illustrates the general workflow for the purification of DSDSA.

PurificationWorkflow Crude_DSDSA Crude DSDSA (with impurities) Acid_Precipitation Acid Precipitation Crude_DSDSA->Acid_Precipitation Initial Purification Recrystallization Recrystallization Acid_Precipitation->Recrystallization Further Purification High_Purity_DSDSA High-Purity DSDSA Recrystallization->High_Purity_DSDSA Final Product

Caption: General workflow for the purification of DSDSA.

Logical Relationship of Impurities and Purification Steps

The diagram below shows which purification step is most effective at removing specific classes of impurities.

ImpurityRemoval cluster_impurities Impurity Classes cluster_purification Purification Methods Inorganic_Salts Inorganic Salts Polar_Organics Polar Organics (e.g., aminonitro intermediate) Less_Polar_Organics Less Polar Organics (e.g., dinitro starting material) Acid_Precipitation Acid Precipitation Acid_Precipitation->Inorganic_Salts Effective Removal Acid_Precipitation->Polar_Organics Partial Removal Recrystallization Recrystallization Recrystallization->Polar_Organics Effective Removal Recrystallization->Less_Polar_Organics Effective Removal

Caption: Effectiveness of purification methods on different impurity classes.

References

Technical Support Center: Optimizing Reaction Conditions for DASDA Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 4,4'-diamino-2,2'-stilbenedisulfonic acid (DASDA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) to ensure the success of your experiments. As your dedicated application scientist, my goal is to not only provide protocols but to also explain the causality behind experimental choices, empowering you to optimize your reactions effectively.

Introduction to DASDA Derivatization

This compound (DASDA) is a versatile molecule, widely recognized for its fluorescent properties and its utility as a building block in the synthesis of optical brightening agents.[1] In the realm of life sciences and drug development, the two primary amino groups of DASDA serve as reactive handles for conjugation to a variety of biomolecules, including proteins, peptides, and other small molecules. This derivatization is often employed to introduce a fluorescent tag for detection and quantification, or to create novel molecular entities with specific biological activities.

Successful derivatization of DASDA hinges on a clear understanding of the reaction chemistry and careful control of key parameters. This guide will walk you through the critical aspects of the process, from activating DASDA to troubleshooting common issues you may encounter.

Frequently Asked Questions (FAQs)

Here are some of the most common questions we receive regarding DASDA derivatization:

Q1: What is the best way to activate DASDA for conjugation to a protein?

A1: The most common and effective method for activating the primary amino groups of DASDA for reaction with other molecules (or activating a molecule to react with DASDA's amines) is through the use of N-Hydroxysuccinimide (NHS) esters. If your target molecule has a carboxyl group, you can activate it with a carbodiimide like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of NHS to form an amine-reactive NHS ester.[2] This activated molecule can then be reacted with the amino groups of DASDA. Conversely, if you wish to modify the amino groups of DASDA to make them reactive towards other functional groups, you would first react DASDA with a bifunctional crosslinker containing an NHS ester on one end and another reactive group on the other.

Q2: At what pH should I perform my DASDA derivatization reaction?

A2: The optimal pH for reacting an NHS ester with a primary amine (like those on DASDA or on a protein) is typically in the range of 8.3-8.5.[3] At a lower pH, the amino group will be protonated (-NH3+), making it a poor nucleophile and significantly slowing down the reaction.[4] At a pH higher than 8.5, the hydrolysis of the NHS ester becomes a significant competing reaction, which can reduce your overall yield.[5]

Q3: Can I use a Tris-based buffer for my reaction?

A3: No, it is critical to avoid buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine. These buffers will compete with your target molecule for reaction with the NHS ester, leading to low or no derivatization of your intended target.[5] We recommend using a non-amine, non-carboxylate buffer such as phosphate-buffered saline (PBS), borate buffer, or HEPES buffer, adjusted to the appropriate pH.[2]

Q4: How can I determine if my protein has been successfully labeled with a DASDA derivative?

A4: The success of the labeling can be assessed both qualitatively and quantitatively. Qualitatively, you can often observe a change in the UV-Vis spectrum of the protein, as DASDA and its derivatives have characteristic absorbance peaks.[6] For a more quantitative assessment, you can calculate the Degree of Labeling (DOL), which is the average number of DASDA molecules conjugated to each protein molecule. This is typically done using spectrophotometry, by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the maximum absorbance wavelength of the DASDA derivative.[7][8]

In-Depth Troubleshooting Guide

Encountering unexpected results is a common part of the scientific process. This troubleshooting guide is designed to help you diagnose and resolve specific issues you might face during your DASDA derivatization experiments.

Problem 1: Low or No Derivatization Product Detected

This is one of the most frequent challenges and can stem from several factors.

  • Incorrect pH of the Reaction Buffer:

    • The "Why": As mentioned in the FAQs, the nucleophilicity of the primary amine is paramount. If the pH is too acidic (below ~7.5), the amine will be protonated and unreactive.

    • Corrective Action: Always prepare your reaction buffer fresh and verify its pH immediately before use. For NHS ester chemistry, a pH of 8.3-8.5 is the optimal starting point.[3]

  • Presence of Competing Nucleophiles:

    • The "Why": Primary amine-containing species in your buffers or sample will compete with your target for the derivatizing reagent.

    • Corrective Action: Ensure all buffers are free of primary amines (e.g., Tris, glycine). If your protein stock solution is in such a buffer, it must be exchanged into a suitable reaction buffer (e.g., PBS, Borate) via dialysis or a desalting column prior to the reaction.[4]

  • Hydrolyzed/Inactive Derivatizing Reagent:

    • The "Why": NHS esters are moisture-sensitive and will hydrolyze over time, rendering them inactive.[9]

    • Corrective Action: Purchase high-quality reagents and store them under desiccated conditions. Allow the reagent vial to come to room temperature before opening to prevent condensation. Prepare stock solutions of the NHS ester in an anhydrous solvent like DMSO or DMF immediately before use and do not store aqueous solutions of the reagent.[3]

  • Insufficient Molar Excess of the Derivatizing Reagent:

    • The "Why": The derivatization reaction is a bimolecular process, and its rate is dependent on the concentration of both reactants. A sufficient molar excess of the labeling reagent is needed to drive the reaction to completion, especially when working with dilute protein solutions.

    • Corrective Action: For protein labeling, a 5- to 20-fold molar excess of the DASDA-NHS ester over the protein is a good starting point.[10] This may need to be optimized for your specific protein and desired degree of labeling.

Problem 2: Protein Precipitation or Aggregation During/After Derivatization

Modification of a protein's surface can sometimes lead to changes in its solubility and stability.

  • Over-labeling of the Protein:

    • The "Why": The addition of multiple, potentially hydrophobic, DASDA derivatives to the surface of a protein can alter its isoelectric point and increase its hydrophobicity, leading to aggregation.[11]

    • Corrective Action: Perform a titration experiment with varying molar excesses of the DASDA-NHS ester to find the optimal ratio that provides sufficient labeling without causing precipitation. Start with a lower molar excess (e.g., 5-fold) and gradually increase it.

  • Inappropriate Buffer Conditions:

    • The "Why": The stability of your protein is highly dependent on the pH and ionic strength of the buffer. The optimal pH for the labeling reaction may not be the optimal pH for your protein's stability.

    • Corrective Action: If you suspect pH-related instability, you can try performing the reaction at a slightly lower pH (e.g., 7.5-8.0), though this may require a longer reaction time or a higher molar excess of the reagent. Additionally, ensure the ionic strength of your buffer is appropriate for your protein; sometimes, the addition of excipients like arginine or a non-ionic detergent can help maintain solubility.

  • Presence of Organic Solvent:

    • The "Why": If your DASDA derivative is dissolved in an organic solvent like DMSO or DMF, adding too much to the aqueous protein solution can cause denaturation and precipitation.

    • Corrective Action: Keep the final concentration of the organic solvent in the reaction mixture as low as possible, typically below 10% (v/v).[12]

Problem 3: High Background Signal in Fluorescence-Based Assays

A high background can obscure your signal and make data interpretation difficult.

  • Presence of Unreacted (Free) DASDA Derivative:

    • The "Why": After the reaction, any unreacted fluorescent DASDA derivative will contribute to the background signal if not removed.

    • Corrective Action: It is crucial to purify the labeled protein from the excess, unreacted label. Size-exclusion chromatography (e.g., a desalting column) or dialysis are effective methods for this separation.[4]

  • Non-specific Binding of the Labeled Protein:

    • The "Why": The derivatization process can sometimes increase the non-specific binding of a protein to surfaces or other molecules in your assay.

    • Corrective Action: Ensure your assay buffers contain appropriate blocking agents, such as bovine serum albumin (BSA) or a non-ionic detergent (e.g., Tween-20), to minimize non-specific interactions.

Experimental Protocols and Data

Protocol 1: General Procedure for Labeling a Protein with a DASDA-NHS Ester

This protocol outlines the fundamental steps for conjugating a pre-activated DASDA-NHS ester to a protein.

1. Preparation of Reagents:

  • Protein Solution: Prepare the protein to be labeled at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 8.3).[3] If the protein is in an incompatible buffer, perform a buffer exchange.
  • DASDA-NHS Ester Stock Solution: Immediately before use, dissolve the DASDA-NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.

2. Labeling Reaction:

  • Calculate the required volume of the DASDA-NHS ester stock solution to achieve the desired molar excess (start with a 10-fold molar excess).
  • Add the calculated volume of the DASDA-NHS ester stock solution to the protein solution while gently vortexing.
  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[10]

3. Purification of the Conjugate:

  • Separate the labeled protein from unreacted DASDA-NHS ester and reaction byproducts using a desalting column (e.g., Sephadex G-25) equilibrated with your desired storage buffer (e.g., PBS, pH 7.4).
  • Collect the fractions containing the protein, which will typically elute in the void volume.

4. Characterization of the Conjugate:

  • Measure the absorbance of the purified conjugate at 280 nm and the λmax of the DASDA derivative.
  • Calculate the protein concentration and the Degree of Labeling (DOL) using the following equations:[8]
  • Protein Concentration (M) = [A280 - (A_max * CF)] / ε_protein
  • DOL = (A_max * Dilution Factor) / (ε_dye * Protein Concentration (M))
  • Where CF is the correction factor (A280 of the dye / A_max of the dye), ε_protein is the molar extinction coefficient of the protein at 280 nm, and ε_dye is the molar extinction coefficient of the DASDA derivative at its λmax.

Table 1: Key Parameters for DASDA-NHS Ester Derivatization of Proteins
ParameterRecommended RangeRationale and Key Considerations
pH 8.0 - 8.5Balances amine reactivity with NHS ester stability. Lower pH reduces reaction rate, while higher pH increases hydrolysis of the NHS ester.[3][5]
Molar Excess of DASDA-NHS Ester 5- to 20-foldEnsures a sufficient driving force for the reaction. The optimal ratio depends on the protein and desired DOL and should be determined empirically.[10]
Protein Concentration 1 - 10 mg/mLHigher concentrations can improve labeling efficiency.[3]
Reaction Time 1-2 hours at RT or overnight at 4°CLonger reaction times may be needed for less reactive amines or at lower temperatures.[10]
Reaction Buffer PBS, Borate, HEPESMust be free of primary amines (e.g., Tris, glycine) to avoid competing reactions.[5]

Visualizing the Workflow and Troubleshooting Logic

To further aid in your experimental design and problem-solving, the following diagrams illustrate the key workflows.

Experimental Workflow for Protein Labeling with DASDA-NHS Ester

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis prep_protein Prepare Protein (1-10 mg/mL in amine-free buffer, pH 8.3) mix Mix Protein and DASDA-NHS Ester (10-fold molar excess) prep_protein->mix prep_dasda Prepare DASDA-NHS (10 mg/mL in anhy. DMSO) prep_dasda->mix incubate Incubate (1-2h at RT or O/N at 4°C, protected from light) mix->incubate purify Purify Conjugate (Desalting Column) incubate->purify analyze Analyze (Spectrophotometry for DOL) purify->analyze troubleshooting_workflow start Low/No Product check_ph Is buffer pH 8.0-8.5? start->check_ph check_buffer_comp Is buffer amine-free? check_ph->check_buffer_comp Yes solution_ph Adjust pH and repeat check_ph->solution_ph No check_reagent Is NHS ester fresh and stored properly? check_buffer_comp->check_reagent Yes solution_buffer Buffer exchange to PBS/Borate and repeat check_buffer_comp->solution_buffer No check_molar_ratio Is molar excess sufficient (5-20x)? check_reagent->check_molar_ratio Yes solution_reagent Use fresh reagent and anhydrous solvent check_reagent->solution_reagent No solution_molar_ratio Increase molar excess and repeat check_molar_ratio->solution_molar_ratio No end Successful Derivatization check_molar_ratio->end Yes

References

Technical Support Center: Enhancing the Quantum Yield of 4,4'-Diamino-2,2'-stilbenedisulfonic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 4,4'-Diamino-2,2'-stilbenedisulfonic acid (DSDSA) and its derivatives. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to help you navigate the complexities of improving the fluorescence quantum yield of these versatile compounds. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower your experimental design and interpretation.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DSDSA) and why is it important?

This compound, also known as amsonic acid, is a key chemical intermediate.[1][2] Its derivatives are widely used as fluorescent whitening agents in the textile, paper, and detergent industries.[3][4] In the realm of research and drug development, its fluorescent properties and ability to bind to various targets make it a valuable molecular scaffold for creating novel probes and therapeutic agents.[5][6]

Q2: What is "quantum yield" and why is it a critical parameter for my DSDSA derivatives?

Quantum yield (Φ) is a measure of the efficiency of fluorescence. It is the ratio of the number of photons emitted to the number of photons absorbed by a fluorescent molecule.[7] A high quantum yield is essential for applications requiring bright fluorescence, such as high-sensitivity bioimaging, fluorescence-based assays, and optical brightening. For DSDSA derivatives, a low quantum yield can significantly limit their utility and performance.

Q3: What are the primary factors that cause low quantum yield in DSDSA derivatives?

The fluorescence quantum yield of stilbene derivatives, including those of DSDSA, is highly sensitive to several factors. A predominant cause of low quantum yield is the competition from non-radiative decay pathways.[8] The most significant of these is trans-cis photoisomerization around the central ethylene double bond. This rotational motion in the excited state provides an efficient route for the molecule to return to the ground state without emitting a photon, thus quenching fluorescence.[8] Other contributing factors include solvent effects, aggregation, and the electronic nature of substituents on the DSDSA core.[9][10][11]

Q4: How do substituents on the DSDSA aromatic rings influence the quantum yield?

Substituents play a crucial role in modulating the electronic and steric properties of DSDSA derivatives, thereby affecting their quantum yield.[12]

  • Electron-donating groups (EDGs) , such as amino (-NH₂) and hydroxyl (-OH) groups, can increase the electron density of the stilbene π-system. This often enhances intramolecular charge transfer (ICT) upon excitation, which can lead to increased fluorescence.[12][13]

  • Electron-withdrawing groups (EWGs) , like nitro (-NO₂) or cyano (-CN) groups, can decrease or even quench fluorescence.[12][14]

  • Bulky substituents can sterically hinder the rotation around the central double bond, which suppresses the non-radiative trans-cis isomerization pathway and, as a result, can significantly increase the quantum yield.[8][15]

Q5: What is the impact of solvent polarity on the fluorescence of DSDSA derivatives?

DSDSA derivatives often exhibit solvatochromism, meaning their absorption and emission spectra, as well as their quantum yield, are dependent on the polarity of the solvent.[9][16] In polar solvents, the excited state, which often has a larger dipole moment than the ground state, can be stabilized.[17][18] This stabilization can lead to a red-shift (a shift to longer wavelengths) in the emission spectrum. However, this increased stabilization in polar solvents can sometimes promote non-radiative decay pathways, leading to a decrease in quantum yield.[16][17] It is therefore critical to characterize the fluorescence properties of your specific derivative in a range of solvents to determine the optimal conditions for your application.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered when working to improve the quantum yield of DSDSA derivatives.

Problem 1: The synthesized DSDSA derivative exhibits very low or no fluorescence.

A weak or absent fluorescence signal is a frequent challenge. The following workflow will help you systematically identify and address the root cause.

Caption: Troubleshooting workflow for low fluorescence.

Detailed Troubleshooting Steps:

  • Purity Verification: Impurities can act as quenchers. Verify the purity of your compound using techniques like NMR, mass spectrometry, and HPLC. If impurities are detected, repurify the compound.

  • Solvent Optimization: As discussed in the FAQs, solvent polarity can dramatically affect quantum yield.[9][16] Test the fluorescence of your derivative in a range of solvents, from nonpolar (e.g., toluene) to polar aprotic (e.g., DMSO) and polar protic (e.g., ethanol, water). This will help you identify the solvent system that maximizes fluorescence.

  • Concentration Effects and Aggregation-Caused Quenching (ACQ): At high concentrations, many fluorescent molecules, including stilbene derivatives, can form aggregates.[11] This aggregation can lead to π-π stacking, which creates non-radiative decay pathways and quenches fluorescence, a phenomenon known as Aggregation-Caused Quenching (ACQ).[11][19] To investigate this, prepare a dilution series of your compound and measure the fluorescence at each concentration. A decrease in quantum yield at higher concentrations is indicative of ACQ. Working at lower concentrations can often mitigate this issue.

  • Structural Modification: If the intrinsic quantum yield of your molecule is low, consider synthetic modifications. Introducing bulky groups near the central double bond can sterically hinder the trans-cis isomerization that quenches fluorescence.[15] Additionally, strategic placement of electron-donating groups can enhance the desired electronic transitions.[12]

  • Photobleaching: DSDSA derivatives can be susceptible to photobleaching, which is the irreversible photochemical destruction of the fluorophore.[20] To minimize this, always prepare fresh solutions, protect them from light, and minimize the exposure time during fluorescence measurements.

Problem 2: The fluorescence emission is at an undesirable wavelength.

The emission wavelength is determined by the energy gap between the excited and ground states.

  • Red-Shifting the Emission (to longer wavelengths): To achieve a red-shifted emission, you can increase the polarity of the solvent, which stabilizes the excited state.[9][17] Structurally, extending the π-conjugation of the molecule or introducing strong electron-donating and electron-withdrawing groups to create a "push-pull" system can also lower the energy of the excited state and red-shift the emission.

  • Blue-Shifting the Emission (to shorter wavelengths): A blue-shift can be achieved by using a less polar solvent.[16] Structurally, reducing the extent of π-conjugation will increase the energy gap and result in a blue-shifted emission.

Problem 3: Poor photostability of the DSDSA derivative.

Photostability is crucial for applications that require prolonged or intense light exposure.

Caption: Troubleshooting guide for poor photostability.

Strategies to Enhance Photostability:

  • Deoxygenation: Dissolved oxygen can act as a quencher and participate in photochemical degradation. Deoxygenating your solvent by bubbling with an inert gas like nitrogen or argon can significantly improve photostability.

  • Structural Modification: Incorporating antioxidant moieties or groups that can dissipate excess energy through other non-destructive pathways can enhance photostability. Research has shown that modifying DSDSA derivatives with certain triazine structures can improve their light fastness.[21]

Experimental Protocols

Protocol 1: Measurement of Relative Fluorescence Quantum Yield

This protocol describes the standard method for determining the relative fluorescence quantum yield of a DSDSA derivative by comparison to a well-characterized standard.

Materials:

  • Spectroscopic grade solvents

  • UV-Vis spectrophotometer

  • Fluorometer

  • 1 cm path length quartz cuvettes

  • DSDSA derivative of interest (the "sample")

  • A fluorescent standard with a known quantum yield and similar absorption/emission properties (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)

Procedure:

  • Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[22]

  • Measure the UV-Vis absorption spectra for all solutions and record the absorbance at the chosen excitation wavelength.

  • Measure the fluorescence emission spectra for all solutions using the same excitation wavelength and instrumental parameters (e.g., slit widths).

  • Integrate the area under the emission peak for each spectrum.

  • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

  • Calculate the slope of each line.

  • Calculate the quantum yield of the sample (Φ_sample) using the following equation:

    Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (η_sample² / η_standard²)

    Where:

    • Φ is the quantum yield

    • Slope is the slope from the plot of integrated fluorescence intensity vs. absorbance

    • η is the refractive index of the solvent

Table 1: Example Data for Quantum Yield Calculation

CompoundSolventSlope (Intensity/Absorbance)Refractive Index (η)Quantum Yield (Φ)
Standard (Quinine Sulfate)0.1 M H₂SO₄5.0 x 10⁶1.330.54 (known)
DSDSA Derivative XEthanol3.5 x 10⁶1.360.40 (calculated)

Data Summary

The following table summarizes the key factors influencing the quantum yield of DSDSA derivatives and the recommended strategies for improvement.

Table 2: Factors Affecting Quantum Yield and Improvement Strategies

FactorEffect on Quantum YieldImprovement Strategy
Molecular Structure Substituents can enhance or quench fluorescence.Introduce bulky groups to restrict isomerization. Add electron-donating groups to enhance ICT.
Solvent Polarity Can stabilize or destabilize the excited state, affecting non-radiative decay.Test a range of solvents to find the optimal environment for your derivative.
Concentration High concentrations can lead to aggregation-caused quenching (ACQ).Work at lower concentrations. Modify the structure to prevent aggregation.
Temperature Higher temperatures can increase molecular vibrations and non-radiative decay.Conduct experiments at a controlled, and if possible, lower temperature.
pH Can alter the protonation state of functional groups, affecting electronic properties.Buffer the solution to the optimal pH for your derivative's fluorescence.

By understanding the fundamental principles that govern the fluorescence of this compound derivatives and by systematically troubleshooting experimental challenges, researchers can unlock the full potential of these versatile molecules in their respective applications.

References

Technical Support Center: Industrial Synthesis of 4,4'-Diamino-2,2'-stilbenedisulfonic acid (DASA)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the industrial synthesis of 4,4'-Diamino-2,2'-stilbenedisulfonic acid (DASA), also known as Amsonic Acid (CAS 81-11-8). This document is designed for researchers, chemists, and process development professionals. DASA is a critical intermediate, primarily used in the manufacturing of fluorescent whitening agents (FWAs) and direct dyes.[1][2] Its synthesis, while well-established, presents several challenges that can impact yield, purity, and process efficiency.

This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established literature to help you navigate these complexities.

Overall Synthesis Workflow

The industrial production of DASA is predominantly a two-step process starting from 4-nitrotoluene-2-sulfonic acid (NTSA). The general workflow involves an oxidative condensation followed by a reduction.

G NTSA 4-Nitrotoluene-2-sulfonic acid (NTSA) DNSA 4,4'-Dinitrostilbene-2,2'-disulfonic acid (DNSA) NTSA->DNSA DNSA_reduce 4,4'-Dinitrostilbene-2,2'-disulfonic acid (DNSA) DASA This compound (DASA) DNSA_reduce->DASA  Reducing Agent (e.g., Fe/H+ or H2/Catalyst)

Figure 1: Two-step industrial synthesis of DASA.

Troubleshooting Guide

This section addresses specific problems encountered during the synthesis in a question-and-answer format.

Part A: Challenges in the Oxidation of NTSA to DNSA

The first step, the oxidative coupling of two molecules of NTSA, is critical for the overall yield and purity of the final product.

Question 1: My yield of 4,4'-dinitrostilbene-2,2'-disulfonic acid (DNSA) is consistently low (<75%). What are the likely causes and how can I improve it?

Answer: Low yields in this step are a common problem and can often be traced to several factors related to the reaction environment and reagents.

  • Suboptimal Phase Mixing: The reaction involves a solid organic acid (or its salt) and an aqueous alkaline solution, often with a gaseous oxidant like air. Inefficient mixing leads to a low interfacial area, slowing down the reaction and promoting side reactions.

    • Solution: Modern processes often employ a mixture of water and an organic solvent (e.g., alcohols, ethers like ethylene glycol dimethyl ether) to improve the solubility of reactants.[3][4] This creates a more homogeneous reaction medium, significantly boosting yields to over 90%.

  • Incorrect Base Concentration: The reaction requires a strong base (typically NaOH) to deprotonate the methyl group of NTSA, forming a carbanion intermediate that then undergoes oxidation. Insufficient base leads to an incomplete reaction.

    • Solution: Ensure the molar ratio of NaOH to NTSA is adequate. The kinetics of the reaction are highly dependent on the hydroxide concentration.[5][6] Monitor the pH or titrate for alkalinity throughout the reaction.

  • Inefficient Oxidation: Whether using atmospheric oxygen or sodium hypochlorite, the efficiency of the oxidant is key.

    • Solution (Air/Oxygen): Ensure high-efficiency gas dispersion into the liquid phase using appropriate spargers and high agitation rates. The presence of a catalyst, such as a manganese salt (MnSO₄), can also improve the rate of oxidation.[3]

    • Solution (Sodium Hypochlorite): The stability of NaOCl is pH and temperature-dependent. Ensure it is fresh and added at a controlled rate to avoid temperature spikes that can degrade the oxidant and the product.[7]

Question 2: I am observing significant byproduct formation during the oxidation step. How can I identify and minimize these impurities?

Answer: Byproduct formation is often a result of either incomplete oxidation, over-oxidation, or side reactions of the starting material.

  • Primary Byproduct - 4,4'-Dinitrobibenzyl-2,2'-disulfonic acid (DNDB): This occurs when the stilbene double bond is not formed completely.

    • Minimization: This is often an indicator of insufficient oxidant or a reaction that was terminated prematurely. Increasing the reaction time or the oxidant concentration can help drive the reaction to completion.

  • Other Byproducts - DNS Destruction: Under harsh conditions (high temperature, high hydroxide concentration), the DNS product itself can be degraded.[6]

    • Minimization: Careful control of the reaction temperature is crucial. Kinetic studies suggest an optimal temperature range to maximize DNS formation while minimizing its destruction.[5] Implement a controlled addition profile for reactants to manage the reaction exotherm.

  • Analytical Identification: High-Performance Liquid Chromatography (HPLC) is the most effective method for identifying and quantifying NTSA, DNSA, and related impurities.[8] Developing a robust HPLC method is essential for process control.

Parameter Typical Setpoint / Condition Rationale / Impact on Yield & Purity
Solvent System Water / Organic Co-solvent (e.g., Glycol Ethers)Improves reactant solubility, creating a pseudo-homogeneous system and increasing reaction rates.[3][4]
Base Aqueous Sodium Hydroxide (NaOH)Essential for forming the reactive carbanion. Concentration directly impacts reaction kinetics.[6]
Oxidant Air or Sodium Hypochlorite (NaOCl)Air is cost-effective but requires efficient mass transfer. NaOCl is more reactive but requires careful handling.[3][7]
Temperature 40 - 60 °C (Varies with system)Balances reaction rate against the thermal degradation of the DNSA product.[3]
Catalyst Optional (e.g., MnSO₄ with air oxidation)Increases the rate and efficiency of the oxidative coupling.[3]
Table 1: Key Parameters for the Oxidation of NTSA to DNSA.
Part B: Challenges in the Reduction of DNSA to DASA

The second step involves the reduction of the two nitro groups to amino groups. The primary challenge here is achieving this selectively without reducing the stilbene C=C double bond.

Question 1: My final DASA product is contaminated with 4,4'-diaminodibenzyl-2,2'-disulfonic acid (DADB). How can I improve the selectivity of the reduction?

Answer: The formation of DADB via the reduction of the stilbene double bond is the most critical selectivity challenge in this synthesis. The choice of reduction method and precise control of reaction conditions are paramount.

  • Issue with Nickel Catalysts: While Raney nickel is a powerful hydrogenation catalyst, it is often too aggressive for this transformation and readily reduces both the nitro groups and the double bond, leading to significant DADB contamination.[9][10]

  • Superiority of Cobalt Catalysts: It has been demonstrated that cobalt-based catalysts, particularly Raney cobalt or cobalt-on-kieselguhr, exhibit much higher selectivity. They effectively reduce the nitro groups while leaving the C=C double bond intact.[9]

  • Critical Role of pH: For catalytic hydrogenation, maintaining the pH of the aqueous medium between 6.0 and 8.5 is essential for selectivity. Outside this range, the risk of double bond reduction increases. A common industrial practice is to use carbon dioxide to buffer the reaction mixture to a pH of ~6.5-7.0.[9]

  • Iron Reduction (Béchamp Reduction): Reduction with iron powder in a slightly acidic medium is a classic and robust method. While it generally shows good selectivity for the nitro groups, it introduces its own set of challenges related to product purification.[9]

G Start Low DASA Purity: DADB Contamination Detected CheckMethod What reduction method is being used? Start->CheckMethod Nickel High risk of over-reduction. Switch to a more selective catalyst. CheckMethod->Nickel Catalytic (Nickel) Cobalt Check Reaction Parameters CheckMethod->Cobalt Catalytic (Cobalt) Iron Over-reduction is less common. Check for reaction completion and other impurities. CheckMethod->Iron Iron / Acid Nickel_Sol Action: Replace Raney Nickel with Raney Cobalt catalyst. Nickel->Nickel_Sol CheckpH Is pH between 6.0-8.5? Cobalt->CheckpH GoodpH Check Temperature/Pressure CheckpH->GoodpH Yes BadpH Incorrect pH is promoting double bond reduction. CheckpH->BadpH No TempOK TempOK GoodpH->TempOK Within Range (e.g., 100-160°C) TempHigh Excessive temperature/pressure can reduce selectivity. GoodpH->TempHigh Too High BadpH_Sol Action: Buffer system with CO2 to maintain pH ~6.5-7.0. BadpH->BadpH_Sol TempOK->Iron If issues persist, re-evaluate catalyst source and purity of DNSA. TempHigh_Sol Action: Reduce reaction temperature and/or H2 pressure. TempHigh->TempHigh_Sol

Figure 2: Troubleshooting flowchart for DADB byproduct formation.

Question 2: The final DASA product has a strong yellow color and contains iron. How can I improve the purity and appearance?

Answer: This issue is specific to the Béchamp reduction using iron powder.

  • Iron Contamination: The process generates large amounts of iron oxide/hydroxide sludge, which is difficult to filter and can contaminate the product. For FWA applications, the final product must be practically iron-free, as iron quenches fluorescence.[9][11]

    • Solution: While catalytic hydrogenation is preferred to avoid this issue entirely, if using iron, extensive purification is needed. This can involve pH adjustment to precipitate iron salts, followed by multiple recrystallizations or treatment with chelating agents. The difficulty in removing iron is a major driver for adopting catalytic methods.[9]

  • Color: Pure DASA is a light yellow or cream-colored powder.[11] Darker colors can indicate residual starting material (DNSA), intermediates (e.g., 4-amino-4'-nitrostilbene-2,2'-disulfonic acid), or other azo/azoxy byproducts formed during reduction.

    • Solution: Ensure the reduction reaction goes to completion by monitoring with TLC or HPLC.[12] The final product may require a purification step, such as recrystallization from an appropriate solvent system, to achieve the desired color specification.

Method Reducing Agent / Catalyst Selectivity (for Nitro Groups) Key Challenges Typical Yield
Béchamp Reduction Iron powder / Acid (e.g., HCl, Acetic Acid)GoodIron sludge formation and removal; product contamination with iron.[9]>90%
Catalytic Hydrogenation H₂ / Raney Cobalt or Co on supportExcellentCatalyst cost and handling; strict pH (6.0-8.5) and temperature control required to prevent double bond reduction.[9]>95%
Catalytic Hydrogenation H₂ / Raney NickelPoor to ModerateHigh risk of over-reduction to form DADB byproduct.[9][10]Variable
Table 2: Comparison of Common Industrial Reduction Methods for DNSA.

Frequently Asked Questions (FAQs)

Q1: What are the critical quality control parameters for the final DASA product? The most important parameters are purity (typically >85% by assay), low levels of the DADB byproduct (<1%), minimal iron content (especially for FWA grades), and consistent color. HPLC is the standard method for assay and impurity profiling.[12][13]

Q2: Why is DASA sold as a sulfonic acid and not a free amine? The sulfonic acid groups (-SO₃H) make the molecule highly water-soluble, which is essential for its application in aqueous environments like detergent formulations and textile dyeing baths.[2] They also play a role in its substantivity to cellulosic fibers.

Q3: Are there any significant safety hazards I should be aware of? Yes. The oxidation step involves strong bases and oxidants. The catalytic hydrogenation step uses flammable hydrogen gas under high pressure and pyrophoric catalysts (Raney cobalt/nickel). The entire synthesis should be conducted in a closed system with appropriate engineering controls to prevent worker exposure.[14]

Q4: Can this process be monitored in real-time? While offline HPLC analysis is standard, in-situ monitoring using techniques like process IR spectroscopy can potentially track the disappearance of the nitro group stretch and the appearance of the amine group stretch during the reduction step, offering better real-time control.

Detailed Experimental Protocols

The following protocols are illustrative examples based on patented industrial methods. They should be adapted and optimized for specific laboratory or plant conditions.

Protocol 1: Oxidative Condensation of NTSA to Disodium 4,4'-Dinitrostilbene-2,2'-disulfonate

(Based on principles described in patent literature[3])

  • Reactor Setup: Charge a jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, thermometer, gas inlet tube, and liquid addition funnel.

  • Initial Charge: Add 400 mL of water, 250 g of ethylene glycol dimethyl ether, 0.3 g of MnSO₄·H₂O, and 90 g of sodium hydroxide. Stir until all solids are dissolved and heat the mixture to 40 °C.

  • Reactant Feed: Prepare a solution of 4-nitrotoluene-2-sulfonic acid (NTSA) in water. Slowly add this solution to the reactor over 2-3 hours, maintaining the temperature at 40-50 °C.

  • Oxidation: During the NTSA addition, sparge air or oxygen through the gas inlet tube below the liquid surface at a controlled rate (e.g., 30 L/h).

  • Reaction Completion: After the NTSA addition is complete, continue stirring and sparging at 50 °C for an additional 5-6 hours. Monitor the reaction progress by HPLC.

  • Work-up: Once the reaction is complete, cool the mixture. The product, disodium 4,4'-dinitrostilbene-2,2'-disulfonate, can be precipitated by adjusting the pH or by adding a salting-out agent.

  • Isolation: Filter the solid product, wash with a brine solution, and dry under vacuum. The aqueous solution can be carried forward to the reduction step directly.

Protocol 2: Selective Catalytic Reduction of DNSA to DASA

(Based on principles described in patent literature[9])

  • Reactor Setup: Use a high-pressure autoclave (e.g., Parr reactor) equipped with a stirrer, heating mantle, pressure gauge, and gas inlet/outlet.

  • Catalyst Preparation: Prepare the Raney Cobalt catalyst. For a 1 L autoclave, approximately 15 g of water-moist Raney Cobalt is typically used.

  • Initial Charge: Dissolve an amount of crude DNSA sodium salt (e.g., 300 g of a 52% paste) in 1.4 L of hot water in the autoclave. Add the prepared Raney Cobalt catalyst.

  • pH Adjustment: Seal the autoclave and purge with nitrogen. Pressurize with carbon dioxide (CO₂) until the pH of the solution is between 6.5 and 7.0.

  • Hydrogenation: Heat the mixture to 120-150 °C. Pressurize the autoclave with hydrogen gas to 50-100 bar. Stir vigorously. The reaction is typically complete within 30-60 minutes, as indicated by the cessation of hydrogen uptake.

  • Work-up: Cool the reactor to below 50 °C and carefully vent the excess hydrogen. Purge the system with nitrogen.

  • Isolation: Filter the hot solution to remove the cobalt catalyst. The resulting light-yellow filtrate is an aqueous solution of DASA. The product can be used as is or isolated as a solid by acidification and filtration.

References

minimizing side reactions in the diazotization of 4,4'-Diamino-2,2'-stilbenedisulfonic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the diazotization of 4,4'-diamino-2,2'-stilbenedisulfonic acid (DASDSA). This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this reaction, minimize side reactions, and ensure a high yield of the desired bis-diazonium salt. This document provides in-depth troubleshooting advice, frequently asked questions, and a detailed experimental protocol grounded in established scientific principles.

Introduction: The Challenge of Bis-Diazotization

The bis-diazotization of this compound is a critical step in the synthesis of a wide range of azo dyes and other complex organic molecules. The reaction involves the conversion of two primary aromatic amine groups into highly reactive diazonium salt functionalities. While powerful, this transformation is notoriously sensitive to reaction conditions, and even minor deviations can lead to a cascade of side reactions, significantly impacting yield and purity. This guide will equip you with the knowledge to anticipate and mitigate these challenges.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the diazotization of DASDSA.

Observed Issue Probable Cause(s) Recommended Solutions & Scientific Rationale
Dark brown or black reaction mixture, possibly with a tarry precipitate. 1. Decomposition of the diazonium salt: The diazonium salt is thermally unstable and decomposes, especially at temperatures above 5 °C, to form phenolic byproducts and evolve nitrogen gas.[1] This decomposition is often accelerated by localized "hot spots" in the reaction mixture. 2. Unwanted azo coupling: If the reaction medium is not sufficiently acidic, the newly formed diazonium salt (an electrophile) can react with the unreacted parent amine, this compound (a nucleophile), leading to the formation of colored azo polymers.[1][2]1. Strict Temperature Control: Maintain the reaction temperature between 0-5 °C using an ice-salt bath. Ensure vigorous stirring to dissipate heat generated during the exothermic addition of sodium nitrite.[1] 2. Slow, Sub-surface Nitrite Addition: Add the sodium nitrite solution slowly and below the surface of the reaction mixture to prevent localized high concentrations and overheating. 3. Maintain High Acidity: Ensure a sufficient excess of a strong mineral acid (e.g., HCl) is present to fully protonate both amino groups of the DASDSA. This prevents the amine from acting as a nucleophile and participating in side reactions.[1][]
Low or no yield of the desired product in subsequent coupling reactions. 1. Incomplete diazotization: Insufficient sodium nitrite or acid will result in unreacted starting material. 2. Premature decomposition of the diazonium salt: As mentioned above, elevated temperatures can lead to the loss of the diazonium groups.[1] 3. Degradation of reagents: Old or improperly stored sodium nitrite may have decomposed, reducing its effective concentration.1. Stoichiometric Control: Use a slight excess of sodium nitrite (typically 1.05-1.10 equivalents per amino group) to ensure complete conversion. 2. Verify Nitrite Quality: Use fresh, high-purity sodium nitrite. 3. Confirm Diazotization: Before proceeding to the next step, you can test for the presence of the diazonium salt by adding a small aliquot of the reaction mixture to a solution of a coupling agent like 2-naphthol in a basic solution. The formation of a brightly colored azo dye indicates successful diazotization.[1]
Foaming or excessive gas evolution from the reaction vessel. Nitrogen (N₂) evolution due to diazonium salt decomposition: This is a clear indicator that the temperature is too high, causing the unstable diazonium salt to break down.[1]1. Immediate Cooling: Immediately lower the temperature of the reaction mixture by adding more ice/salt to the bath. 2. Halt Nitrite Addition: Temporarily stop the addition of sodium nitrite until the temperature is stabilized within the 0-5 °C range.
Precipitation of a solid from the reaction mixture during diazotization. 1. Incomplete dissolution of the starting material: this compound or its salt may not be fully soluble in the acidic medium. 2. Precipitation of the bis-diazonium salt: The diazonium salt itself may have limited solubility in the reaction medium. This is not necessarily a problem, as long as the mixture is well-stirred to ensure it can react in the subsequent step.[1]1. Ensure Initial Dissolution: Ensure the DASDSA is fully dissolved or forms a fine, well-dispersed slurry in the acid before cooling and adding the nitrite. 2. Maintain Vigorous Stirring: If the diazonium salt precipitates, maintain efficient stirring to keep it suspended for the next reaction step.

Frequently Asked Questions (FAQs)

Q1: Why is a low temperature (0-5 °C) absolutely critical for the diazotization of this compound?

A1: The diazonium group (-N₂⁺) is an excellent leaving group. At temperatures above 5 °C, the C-N bond in the aryldiazonium salt can cleave, leading to the evolution of nitrogen gas (N₂) and the formation of a highly reactive aryl cation.[4] This cation will readily react with water in the aqueous medium to form undesirable phenolic byproducts (in this case, the corresponding dihydroxy-stilbenedisulfonic acid), significantly reducing the yield of your desired product.[5]

Q2: What is the optimal acid to use for this reaction, and why is a strong excess necessary?

A2: Strong mineral acids such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) are typically used.[][6] A significant excess of acid (at least 2.5-3 equivalents per amino group) serves two crucial purposes:

  • Generation of the Nitrosating Agent: The acid reacts with sodium nitrite (NaNO₂) to form nitrous acid (HNO₂) in situ, which is then protonated to form the active electrophile, the nitrosonium ion (NO⁺).[6][7][8]

  • Prevention of Azo Coupling: By keeping the reaction medium strongly acidic, the unreacted amino groups of the this compound are protonated to form ammonium salts (-NH₃⁺). This deactivates the lone pair of electrons on the nitrogen, preventing the amine from acting as a nucleophile and coupling with the newly formed diazonium salt.[1]

Q3: My this compound is not readily soluble. How should I proceed?

A3: this compound has limited solubility in acidic water. It is acceptable to start with a fine, well-stirred slurry of the amine in the acidic solution. The key is to ensure good dispersion so that as the amine reacts, it goes into solution. The resulting diazonium salt may also have limited solubility and can precipitate, which is often acceptable provided the suspension is well-agitated.[1]

Q4: How can I safely handle and dispose of residual nitrous acid?

A4: Excess nitrous acid should be quenched before workup or disposal. This can be achieved by adding a small amount of sulfamic acid (H₂NSO₃H) or urea ((NH₂)₂CO). Both react rapidly with nitrous acid to produce nitrogen gas, water, and either sulfuric acid or carbon dioxide, respectively. This step should be performed cautiously, as it can cause foaming.[9]

Visualizing the Reaction and its Pitfalls

To better understand the chemical transformations and potential side reactions, the following diagrams illustrate the key pathways.

Diazotization_Pathway cluster_main Main Reaction Pathway cluster_side Major Side Reactions DASDSA DASDSA (Ar-(NH2)2) Protonated_Amine Protonated Amine (Ar-(NH3+)2) DASDSA->Protonated_Amine + Excess H+ Azo_Coupling Azo Polymer (Ar-N=N-Ar-NH2) DASDSA->Azo_Coupling + Ar-(N2+)2 (Insufficient H+) Bis_Diazonium Bis-Diazonium Salt (Ar-(N2+)2) Protonated_Amine->Bis_Diazonium + 2NaNO2 0-5 °C Decomposition Phenolic Byproduct (Ar-(OH)2) Bis_Diazonium->Decomposition > 5 °C (Hydrolysis)

Caption: Main reaction pathway and major side reactions.

Detailed Experimental Protocol: Optimized Bis-Diazotization

This protocol provides a step-by-step methodology for the bis-diazotization of this compound, incorporating best practices to minimize side reactions.

Materials:

  • This compound (DASDSA)

  • Concentrated Hydrochloric Acid (HCl, 37%)

  • Sodium Nitrite (NaNO₂)

  • Sulfamic Acid

  • Deionized Water

  • Ice

Equipment:

  • Jacketed reaction vessel with overhead stirrer

  • Thermometer

  • Dropping funnel

  • Ice-salt bath

Procedure:

  • Preparation of the Amine Slurry:

    • In the reaction vessel, charge the calculated amount of deionized water and concentrated hydrochloric acid (a minimum of 6 equivalents of HCl per equivalent of DASDSA).

    • With vigorous stirring, slowly add the this compound. A fine slurry will form.

    • Stir the slurry for 15-20 minutes at room temperature to ensure maximum protonation.

  • Cooling:

    • Cool the reaction vessel to 0 °C using an ice-salt bath. Ensure the temperature of the slurry is stable between 0-5 °C.

  • Preparation of Nitrite Solution:

    • In a separate beaker, dissolve sodium nitrite (2.1 equivalents per equivalent of DASDSA) in a minimal amount of cold deionized water.

  • Diazotization:

    • Slowly add the sodium nitrite solution to the stirred amine slurry via the dropping funnel over a period of 60-90 minutes. The tip of the dropping funnel should be below the surface of the slurry.

    • Crucially, maintain the internal temperature of the reaction mixture between 0-5 °C throughout the addition. Adjust the addition rate and cooling as necessary.

  • Reaction Completion:

    • After the nitrite addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 30-60 minutes to ensure the reaction goes to completion.

    • A slight excess of nitrous acid should be present. This can be confirmed with starch-iodide paper (which will turn blue-black).

  • Quenching Excess Nitrite (Optional but Recommended):

    • To remove the excess nitrous acid, add a small amount of sulfamic acid portion-wise until the starch-iodide test is negative. Be cautious of foaming.

  • Use of the Diazonium Salt:

    • The resulting suspension of the bis-diazonium salt is typically used immediately in the subsequent coupling reaction without isolation due to its instability.[8]

Protocol_Workflow start Start slurry 1. Prepare Amine Slurry (DASDSA + HCl + H2O) start->slurry cool 2. Cool to 0-5 °C slurry->cool nitrite 3. Prepare NaNO2 Solution diazotize 4. Add NaNO2 Solution (Sub-surface) Maintain 0-5 °C cool->diazotize nitrite->diazotize complete 5. Stir for 30-60 min at 0-5 °C diazotize->complete quench 6. Quench excess HNO2 (Sulfamic Acid) complete->quench use 7. Use Immediately in Next Step quench->use end End use->end

References

Technical Support Center: Enhancing the Photostability of 4,4'-Diamino-2,2'-stilbenedisulfonic Acid-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4,4'-Diamino-2,2'-stilbenedisulfonic acid (DSD) and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who utilize these versatile compounds and encounter challenges related to their photostability. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you mitigate photodegradation and ensure the integrity of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions and concerns regarding the photostability of DSD-based compounds.

Q1: What is this compound (DSD), and why is its photostability a concern?

A1: this compound, also known as amsonic acid, is a key building block for a class of compounds widely used as fluorescent whitening agents, biological probes, and intermediates in drug synthesis.[1][2] Its core stilbene structure, a 1,2-diphenylethylene moiety, is responsible for its desirable fluorescent properties. However, this same structure is susceptible to degradation upon exposure to light, particularly UV radiation. This photodegradation can lead to a loss of fluorescence, the formation of unwanted byproducts, and ultimately, a compromise in experimental results.[3][4]

Q2: What are the primary mechanisms of photodegradation for DSD-based compounds?

A2: The photodegradation of DSD and its derivatives primarily proceeds through three pathways:

  • Photoisomerization: The most common pathway is the reversible conversion of the fluorescent trans-isomer to the non-fluorescent cis-isomer.[3] This process does not permanently destroy the molecule but leads to a significant loss of fluorescence, which can be mistaken for degradation.

  • Photocyclization: Prolonged or high-energy irradiation can induce an irreversible intramolecular cyclization of the cis-isomer to form phenanthrene-type structures.[5] These byproducts can interfere with assays and are a form of permanent degradation.

  • Photooxidation: In the presence of oxygen, the excited state of the DSD molecule can react to form oxidized species, leading to the cleavage of the ethylenic bridge and the formation of aldehydes and other degradation products.[6]

Q3: What factors influence the rate of photodegradation?

A3: Several factors can accelerate the photodegradation of DSD-based compounds:

  • Light Exposure: The intensity and wavelength of the light source are critical. UV light is particularly damaging.

  • pH: DSD compounds exhibit poor light stability in strongly acidic conditions (pH < 4).[7]

  • Solvent: The polarity and viscosity of the solvent can influence the rate of photoisomerization and other degradation pathways.[8]

  • Presence of Metal Ions: Certain metal ions can act as catalysts for degradation or quench the fluorescence of DSD compounds.[9][10]

  • Oxygen Concentration: The presence of dissolved oxygen can promote photooxidation.

Q4: How can I quickly assess if my DSD-based compound is degrading during an experiment?

A4: A rapid assessment can be made by monitoring the fluorescence intensity of your sample over time. A steady decrease in fluorescence is a strong indicator of photodegradation. For a more detailed analysis, High-Performance Liquid Chromatography (HPLC) can be used to separate and quantify the trans- and cis-isomers, as well as any degradation byproducts.[11][12]

Section 2: Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Problem 1: Rapid Loss of Fluorescence Signal in Solution

Q: I'm observing a rapid decrease in the fluorescence of my DSD-based probe in solution, even with minimal light exposure. What could be the cause, and how can I fix it?

A: This is a common issue that can stem from several factors. Let's break down the potential causes and solutions.

Potential Cause Explanation Troubleshooting Steps
Photoisomerization The fluorescent trans-isomer is converting to the non-fluorescent cis-isomer upon light exposure. This is often the primary reason for fluorescence loss.1. Minimize Light Exposure: Work in a dimly lit room and use amber-colored vials or wrap your containers in aluminum foil.2. Use Degassed Solvents: Removing dissolved oxygen can reduce the rate of intersystem crossing that can lead to isomerization.3. Increase Solvent Viscosity: In some cases, a more viscous solvent can hinder the conformational change required for isomerization.
Concentration Quenching At high concentrations, DSD molecules can form aggregates, which can lead to self-quenching of fluorescence.1. Work at Lower Concentrations: Dilute your sample and determine the optimal concentration range where fluorescence is stable.2. Use a Surfactant: In some applications, a small amount of a non-ionic surfactant can help prevent aggregation.
Solvent Effects The solvent may be promoting degradation or quenching fluorescence.1. Solvent Selection: Test different solvents to find one that maximizes both solubility and photostability. Aprotic solvents are often a good starting point.2. Purity: Ensure you are using high-purity, spectroscopy-grade solvents to avoid quenching impurities.
pH Instability DSD compounds are known to be less stable in acidic conditions.1. Buffer your Solution: Maintain a neutral or slightly alkaline pH (pH 7-9) using a suitable buffer system.
Contamination with Metal Ions Trace metal ions in your buffer or on your glassware can quench fluorescence.1. Use High-Purity Reagents: Utilize metal-free water and high-purity buffer components.2. Treat Glassware: Wash glassware with a chelating agent like EDTA to remove any trace metal ions.
Problem 2: Appearance of Unidentified Peaks in HPLC Analysis

Q: After irradiating my DSD derivative, I see new peaks in my HPLC chromatogram that don't correspond to the trans- or cis-isomers. What are these, and how can I prevent their formation?

A: The appearance of new, unexpected peaks is indicative of irreversible photodegradation. Here's how to approach this problem.

Potential Cause Explanation Troubleshooting Steps
Photocyclization The cis-isomer is undergoing an irreversible cyclization to form phenanthrene-like structures.1. Limit Irradiation Time: Use the shortest possible exposure time necessary for your experiment.2. Use a Light Filter: If possible, use a long-pass filter to block the most damaging short-wavelength UV light.3. Add a Triplet Quencher: In some cases, a triplet quencher can help to suppress the formation of the reactive state that leads to cyclization.
Photooxidation The DSD molecule is reacting with oxygen, leading to cleavage of the double bond and the formation of smaller, oxidized fragments.1. Deoxygenate Your Solution: Purge your solvent with an inert gas like nitrogen or argon before and during the experiment.2. Add an Antioxidant: Incorporate a suitable antioxidant into your solution (see Protocol 1 for details).

Section 3: Experimental Protocols for Enhancing Photostability

Here we provide detailed, step-by-step protocols for common techniques to improve the photostability of your DSD-based compounds.

Protocol 1: Using Antioxidants to Mitigate Photodegradation

Rationale: Antioxidants can protect your DSD compound from photooxidation by scavenging reactive oxygen species (ROS) that are generated upon light exposure.[13][14] Common and effective antioxidants include ascorbic acid (Vitamin C) and Trolox, a water-soluble analog of Vitamin E.[15]

Materials:

  • DSD-based compound stock solution

  • High-purity solvent or buffer

  • Ascorbic acid or Trolox

  • Amber-colored microcentrifuge tubes or vials

Procedure:

  • Prepare a fresh stock solution of the antioxidant. For ascorbic acid, a 100 mM stock in water is suitable. For Trolox, a 100 mM stock in ethanol or DMSO can be prepared. Store these stocks protected from light and use them within a day.

  • Determine the optimal antioxidant concentration. A good starting point is a final concentration of 1-2 mM. It is advisable to perform a concentration-response experiment to find the lowest effective concentration that does not interfere with your assay.

  • Add the antioxidant to your DSD solution. Just before your experiment, add the required volume of the antioxidant stock solution to your DSD solution and mix gently.

  • Protect the solution from light. Keep the final solution in an amber-colored tube or a tube wrapped in aluminum foil until use.

  • Perform your experiment. Proceed with your experiment, ensuring to minimize light exposure as much as possible.

  • Include a control. Always run a parallel experiment with your DSD compound without the antioxidant to quantify the stabilizing effect.

Protocol 2: Encapsulation of DSD Derivatives in β-Cyclodextrin

Rationale: Cyclodextrins are macrocyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[16] Encapsulating a DSD derivative within the cyclodextrin cavity can physically restrict its ability to undergo photoisomerization, thereby enhancing its photostability.[17][18]

Materials:

  • DSD-based compound

  • β-Cyclodextrin or a derivative like hydroxypropyl-β-cyclodextrin

  • Deionized water or a suitable buffer

  • Magnetic stirrer and stir bar

  • Freeze-dryer (lyophilizer)

Procedure:

  • Prepare a saturated solution of β-cyclodextrin. In a beaker, add an excess of β-cyclodextrin to a known volume of deionized water or buffer and stir vigorously for 1-2 hours at room temperature.

  • Prepare a stock solution of your DSD derivative. Dissolve your DSD compound in a minimal amount of a suitable organic solvent (e.g., ethanol or DMSO).

  • Add the DSD solution to the cyclodextrin solution. Slowly add the DSD stock solution dropwise to the stirring cyclodextrin solution. A molar ratio of 1:1 (DSD:cyclodextrin) is a good starting point.

  • Stir the mixture. Allow the mixture to stir at room temperature for 24-48 hours, protected from light. This allows for the formation of the inclusion complex.

  • Remove any uncomplexed material. If a precipitate forms, it may be uncomplexed DSD or cyclodextrin. Centrifuge the mixture and collect the supernatant.

  • Lyophilize the solution. Freeze the supernatant and lyophilize it to obtain a dry powder of the DSD-cyclodextrin inclusion complex.

  • Reconstitute for use. The lyophilized powder can be reconstituted in your experimental buffer. The encapsulated DSD should exhibit enhanced photostability.

Protocol 3: Preparation of Liposomal Formulations of Hydrophobic DSD Derivatives

Rationale: For hydrophobic DSD derivatives, encapsulation within liposomes can improve both aqueous solubility and photostability.[1][19][20] The lipid bilayer of the liposome protects the encapsulated compound from the bulk solvent and can reduce its interaction with photo-damaging species.

Materials:

  • Hydrophobic DSD derivative

  • Phospholipids (e.g., phosphatidylcholine)

  • Cholesterol (optional, for membrane stability)

  • Organic solvent (e.g., chloroform/methanol mixture)

  • Rotary evaporator

  • Aqueous buffer (e.g., PBS)

  • Extruder with polycarbonate membranes (optional, for size control)

Procedure:

  • Dissolve lipids and the DSD derivative. In a round-bottom flask, dissolve the phospholipids, cholesterol (if used), and your hydrophobic DSD derivative in the organic solvent.

  • Form a thin lipid film. Attach the flask to a rotary evaporator and remove the organic solvent under reduced pressure. This will leave a thin film of lipids and your compound on the inner surface of the flask.

  • Hydrate the lipid film. Add your aqueous buffer to the flask and gently agitate it to hydrate the lipid film. This will cause the lipids to self-assemble into multilamellar vesicles (MLVs), encapsulating the DSD derivative.

  • Size reduction (optional). For a more uniform size distribution, the MLV suspension can be sonicated or extruded through polycarbonate membranes of a defined pore size.

  • Purify the liposomes. Remove any unencapsulated DSD derivative by dialysis or size exclusion chromatography.

  • Characterize and use the liposomal formulation. The resulting liposomal suspension containing your DSD derivative can be used in your experiments.

Section 4: Visualization of Degradation and Stabilization Pathways

The following diagrams illustrate the key photochemical processes and a general workflow for enhancing the photostability of DSD-based compounds.

cluster_degradation Photodegradation Pathways Trans trans-DSD (Fluorescent) Cis cis-DSD (Non-Fluorescent) Trans->Cis Photoisomerization (hν) Oxidized Oxidized Products (Irreversible) Trans->Oxidized Photooxidation (hν, O2) Cis->Trans Photoisomerization (hν or thermal) Cyclized Phenanthrene Derivative (Irreversible) Cis->Cyclized Photocyclization (hν, irreversible)

Figure 1: Primary photodegradation pathways of DSD.

cluster_workflow Workflow for Enhancing Photostability Start DSD Compound in Solution Problem Observe Photodegradation (e.g., Fluorescence Loss) Start->Problem Strategy Select Stabilization Strategy Problem->Strategy Antioxidant Add Antioxidant (e.g., Ascorbic Acid, Trolox) Strategy->Antioxidant For Photooxidation Encapsulate Encapsulate Compound (e.g., Cyclodextrin, Liposome) Strategy->Encapsulate For Photoisomerization Modify Synthesize Photostable Analog Strategy->Modify Long-term Solution Validate Validate Stability (Fluorescence, HPLC) Antioxidant->Validate Encapsulate->Validate Modify->Validate

Figure 2: General workflow for selecting and validating a photostabilization strategy.

References

Technical Support Center: 4,4'-Diamino-2,2'-stilbenedisulfonic acid (DASA) Fluorescence and pH

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4,4'-Diamino-2,2'-stilbenedisulfonic acid (DASA). This guide is designed for researchers, scientists, and drug development professionals who utilize DASA in their experiments and may encounter challenges related to its fluorescence properties, particularly concerning pH sensitivity. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues and ensure the integrity of your experimental results.

Introduction to DASA and its pH-Dependent Fluorescence

This compound is a fluorescent molecule widely used as an intermediate in the synthesis of optical brighteners.[1][2] Its intrinsic fluorescence is sensitive to the local environment, including pH. The DASA molecule possesses two primary ionizable groups: sulfonic acid groups and amino groups. The protonation state of these groups, which is dictated by the pH of the solution, significantly influences the molecule's electronic structure and, consequently, its fluorescence characteristics.

Understanding the interplay between pH and DASA's fluorescence is critical for the robust design and interpretation of experiments. This guide will walk you through the expected changes in DASA's fluorescence with pH and provide solutions to common problems encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the key ionizable groups on DASA and their approximate pKa values?

A1: DASA has two types of ionizable functional groups: sulfonic acid groups and amino groups. The sulfonic acid groups are strongly acidic and are fully deprotonated (exist as sulfonate, -SO₃⁻) across a wide pH range. The amino groups are basic and will be protonated (-NH₃⁺) in acidic conditions. The reported pKa values for the amino groups are approximately 3.2 and 4.1.[1]

Q2: How does the protonation state of DASA change with pH?

A2: The protonation state of DASA is directly dependent on the solution's pH:

  • Strongly Acidic Conditions (pH < 2): Both amino groups are fully protonated (-NH₃⁺).

  • Acidic to Near-Neutral Conditions (pH ~3-7): A mixture of protonated and deprotonated amino groups will exist, with the proportion of the deprotonated form increasing as the pH rises.

  • Alkaline Conditions (pH > 8): The amino groups are predominantly in their deprotonated, neutral state (-NH₂).

Q3: What is the expected general effect of pH on the fluorescence of DASA?

A3: The protonation of the amino groups is expected to quench the fluorescence of DASA. In acidic solutions, where the amino groups are protonated, the fluorescence intensity is anticipated to be low. As the pH increases and the amino groups become deprotonated, the fluorescence intensity should increase, likely reaching a plateau in the alkaline pH range. One study noted that the fluorescence intensity of DASA increased when the pH level was raised above 8.[3]

Q4: Will the excitation and emission wavelengths of DASA shift with pH?

A4: Yes, changes in the protonation state of the amino groups can alter the electronic distribution within the molecule, potentially leading to shifts in the excitation and emission maxima (a phenomenon known as solvatochromism, but in this case, driven by pH). Researchers should experimentally determine the optimal excitation and emission wavelengths at their specific working pH.

Troubleshooting Guide

This section addresses common issues encountered during fluorescence measurements of DASA, with a focus on pH-related artifacts.

Problem Potential Cause Troubleshooting Steps & Solutions
Low or No Fluorescence Signal 1. Incorrect pH: The pH of the solution may be too acidic, leading to protonation of the amino groups and fluorescence quenching.Solution: Measure the pH of your sample. If it is acidic, adjust to a neutral or slightly alkaline pH (e.g., pH 7-9) using a suitable buffer.
2. Inappropriate Excitation/Emission Wavelengths: The instrument settings may not be optimal for the protonation state of DASA at the experimental pH.Solution: Perform excitation and emission scans at your working pH to determine the optimal wavelengths.
3. Photobleaching: Prolonged exposure to the excitation light can cause irreversible damage to the fluorophore.Solution: Minimize exposure time, reduce excitation intensity, and use fresh samples for each measurement.
Unstable or Drifting Fluorescence Readings 1. pH Fluctuation: The pH of the sample may not be stable, causing continuous changes in the protonation state of DASA.Solution: Use a buffer with sufficient buffering capacity at the desired pH. Ensure all solutions are at thermal equilibrium.
2. Temperature Instability: Fluorescence is temperature-sensitive.Solution: Use a temperature-controlled cuvette holder to maintain a constant sample temperature.
3. Contamination: Fluorescent impurities in the solvent or reagents can contribute to background noise and instability.Solution: Use high-purity solvents and reagents. Run a blank measurement of the buffer to check for background fluorescence.
Inconsistent Results Between Experiments 1. Inaccurate pH Adjustment: Small variations in pH between experiments can lead to significant differences in fluorescence intensity, especially around the pKa of the amino groups.Solution: Calibrate the pH meter before each use with fresh, certified buffers. Prepare buffered solutions carefully.
2. Pipetting Errors: Inaccurate dilutions of the DASA stock solution will lead to variability in the final concentration.Solution: Use calibrated pipettes and follow good laboratory practices for solution preparation.
3. Instrument Variability: Fluctuations in the lamp intensity of the fluorometer can cause inconsistent readings.Solution: Allow the instrument to warm up sufficiently before measurements. Use a reference standard to check for instrument drift.

Experimental Protocols

Protocol 1: Determining the pH Profile of DASA Fluorescence

This protocol outlines the steps to characterize the effect of pH on the fluorescence intensity of DASA.

Materials:

  • This compound (DASA)

  • A series of buffers covering a wide pH range (e.g., citrate buffers for pH 3-6, phosphate buffers for pH 6-8, and borate buffers for pH 8-10)

  • Spectrofluorometer

  • pH meter

  • Quartz cuvettes

Procedure:

  • Prepare a DASA Stock Solution: Dissolve a known amount of DASA in deionized water to prepare a concentrated stock solution (e.g., 1 mM).

  • Prepare Working Solutions: For each buffer in your pH series, prepare a dilute solution of DASA (e.g., 10 µM) by adding a small aliquot of the stock solution to the buffer.

  • Calibrate Instruments: Calibrate the pH meter and allow the spectrofluorometer to warm up.

  • Measure pH: Accurately measure and record the pH of each working solution.

  • Acquire Fluorescence Spectra:

    • For each sample, perform an excitation scan to determine the optimal excitation wavelength at that pH.

    • Using the optimal excitation wavelength, acquire the emission spectrum.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum as a function of pH.

    • Plot the excitation and emission maxima as a function of pH.

Protocol 2: Troubleshooting Low Fluorescence Signal

This protocol provides a systematic approach to diagnosing and resolving low fluorescence signals in DASA experiments.

A troubleshooting workflow for low DASA fluorescence.

Visualizing the Effect of pH on DASA

The protonation state of the amino groups is the primary determinant of the pH-dependent fluorescence of DASA. The following diagram illustrates this relationship.

G cluster_0 Low pH (Acidic) cluster_1 High pH (Alkaline) Protonated DASA\n(-NH3+) Protonated DASA (-NH3+) Low Fluorescence Low Fluorescence Protonated DASA\n(-NH3+)->Low Fluorescence Fluorescence Quenching Deprotonated DASA\n(-NH2) Deprotonated DASA (-NH2) High Fluorescence High Fluorescence Deprotonated DASA\n(-NH2)->High Fluorescence Fluorescence Emission

Effect of pH on DASA's protonation state and fluorescence.

References

Validation & Comparative

A Senior Application Scientist's Guide to Fluorescent Markers in Proteomics: Validating 4,4'-Diamino-2,2'-stilbenedisulfonic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the pursuit of understanding complex biological systems, proteomics researchers rely on a robust toolkit to visualize, quantify, and identify proteins. The choice of a fluorescent stain for gel-based proteomics is a critical decision point that dictates the sensitivity, accuracy, and downstream analytical compatibility of an entire experimental workflow. This guide provides an in-depth validation of a promising yet lesser-known fluorescent marker, 4,4'-Diamino-2,2'-stilbenedisulfonic acid (DASA), by objectively comparing its performance against established industry standards. Our goal is to equip researchers, scientists, and drug development professionals with the data and protocols necessary to make an informed choice for their specific proteomic applications.

The Foundational Choice: Why Protein Staining Matters

At its core, protein staining after gel electrophoresis allows for the visualization of separated proteins. An ideal stain, however, does more than just make proteins visible. It should offer:

  • High Sensitivity: The ability to detect low-abundance proteins.

  • Broad Linear Dynamic Range: Ensuring the fluorescent signal is proportional to the protein quantity over several orders of magnitude, which is crucial for accurate quantification.

  • Mass Spectrometry (MS) Compatibility: The staining process should not interfere with the subsequent extraction and analysis of proteins by mass spectrometry for identification.[1]

  • Reproducibility and Ease of Use: A simple, robust protocol that yields consistent results.

These pillars of performance are the benchmarks against which we will evaluate DASA.

Introducing DASA: A Stilbene Derivative for Protein Detection

This compound is a fluorescent compound whose utility in proteomics stems from its environmentally sensitive fluorescence. In aqueous solutions, DASA exhibits minimal fluorescence. However, upon non-covalently binding to proteins, its quantum yield increases significantly.[2] This interaction is thought to be driven by the binding of the dye to hydrophobic regions within the protein structure, leading to a more rigid molecular conformation that enhances fluorescence.[2][3] This "turn-on" mechanism is highly desirable as it inherently leads to a low-background signal, simplifying imaging and analysis.

Performance Head-to-Head: DASA vs. The Standards

To provide a clear performance landscape, we compare DASA to three mainstays of the proteomics lab: the classic Coomassie Brilliant Blue, the high-sensitivity SYPRO Ruby, and the quantitative powerhouse Cyanine Dyes used in Difference Gel Electrophoresis (DIGE).

FeatureThis compound (DASA)Coomassie Brilliant Blue G-250SYPRO RubyCyanine Dyes (Cy3, Cy5)
Limit of Detection (LOD) ~1 ng (based on similar compounds[4])8–100 ng[5][6]0.25–2 ng[7][8][9]~2-10 ng (pre-stain)[10]
Linear Dynamic Range ~2-3 orders of magnitude (estimated)~1 order of magnitude[11][12]>3 orders of magnitude[7][8][13]>4 orders of magnitude[14]
Staining Mechanism Non-covalent[2]Non-covalent[15]Non-covalent[12]Covalent (Pre-staining)[10]
MS Compatibility High (based on similar compounds[4])Good, but can interfere[16][17]Excellent[1][18][19]Excellent[20]
Protocol Time Short (~1-2 hours)Moderate (hours to overnight)Moderate to Long (90 min to overnight)[7][21]N/A (Pre-electrophoresis labeling)
Excitation/Emission (nm) ~348 / ~430~595 (visible) or ~680 (near-IR)[22]280, 450 / 610[8]Cy3: ~550/570; Cy5: ~650/670[14]

Analysis: The data positions DASA as a compelling alternative, particularly to SYPRO Ruby. While SYPRO Ruby is a benchmark for sensitivity and linearity in post-staining, DASA's parent compounds demonstrate a similar limit of detection with a potentially faster and simpler protocol.[4] Coomassie, while cost-effective, lacks the sensitivity and dynamic range required for modern quantitative proteomics.[11][12] Cyanine dyes represent a different workflow (pre-labeling) and are the gold standard for comparative expression studies (DIGE) due to their covalent nature and matched properties.[14]

Experimental Design: A Self-Validating Workflow

The following workflow provides a framework for comparing protein stains. The critical element is the parallel processing of identical samples, ensuring that any observed differences in staining performance are attributable to the dyes themselves and not inter-gel variability.

G cluster_prep 1. Sample Preparation cluster_gel 2. Electrophoresis cluster_stain 3. Staining (Parallel Processing) cluster_analysis 4. Imaging & Analysis p1 Protein Extraction & Quantification g1 Load Identical Samples (Lysate & Dilution Series) on multiple 1D SDS-PAGE gels p1->g1 p2 Prepare Serial Dilution (e.g., BSA standard) p2->g1 g2 Run Electrophoresis under identical conditions g1->g2 s0 Fixation Step (e.g., 50% Methanol, 7% Acetic Acid) g2->s0 s1 Gel 1: DASA Staining s0->s1 s2 Gel 2: SYPRO Ruby Staining s0->s2 s3 Gel 3: Coomassie Staining s0->s3 a1 Image Gels using Appropriate Ex/Em Wavelengths s1->a1 s2->a1 s3->a1 a2 Quantify Band Intensity (Serial Dilution) a1->a2 a4 Excise Bands for MS Identification a1->a4 a3 Determine Limit of Detection & Linear Dynamic Range a2->a3

Caption: A parallel workflow for the objective comparison of protein gel stains.

Field-Proven Protocols

The following are detailed methodologies for staining with DASA and the benchmark, SYPRO Ruby.

Protocol 1: Rapid Fluorescent Staining with DASA

This protocol is adapted from methods used for similar non-covalent, hydrophobic fluorescent probes.[4]

  • Fixation: Following electrophoresis, place the gel in a clean container with a fixing solution (e.g., 50% Methanol, 7% Acetic Acid). Agitate gently for 30-60 minutes. This step is crucial for removing SDS and immobilizing proteins within the gel matrix.

  • Washing: Discard the fixative and wash the gel three times with ultrapure water for 10 minutes each. Thorough washing is essential to lower background signal.

  • Staining: Immerse the gel in the DASA staining solution (a working concentration of 5-10 µM in an aqueous buffer is a good starting point). Protect from light and agitate gently for 30-60 minutes.

  • Imaging: Briefly rinse the gel with ultrapure water. The gel can often be imaged immediately without a destaining step. Use a UV or blue-light transilluminator with an excitation wavelength around 350 nm and an emission filter centered near 430 nm.

Protocol 2: High-Sensitivity Staining with SYPRO Ruby

This protocol is based on the manufacturer's recommendations for maximum sensitivity.[7][13]

  • Fixation: After electrophoresis, immerse the gel in a fixing solution (50% Methanol, 7% Acetic Acid). Agitate gently for at least 60 minutes. For maximum sensitivity, two fixation steps of 30-60 minutes each are recommended.

  • Washing: Discard the fixative and wash the gel with ultrapure water for 10-15 minutes.

  • Staining: Immerse the gel in SYPRO Ruby protein gel stain. Protect from light and agitate for at least 3 hours. For highest sensitivity, staining can proceed overnight.[13]

  • Destaining: Transfer the gel to a wash solution (10% Methanol, 7% Acetic Acid) and agitate for 30 minutes. This step reduces background fluorescence and improves the signal-to-noise ratio.

  • Imaging: Rinse the gel with ultrapure water. Image using a laser scanner or CCD-based imager with excitation at ~280 nm or ~450 nm and an emission filter at ~610 nm.[8]

Authoritative Insights and Final Recommendation

The evidence suggests that this compound is a highly viable candidate for fluorescent protein detection in proteomics. Its primary advantages lie in the simplicity and speed of the staining protocol, which appears to be significantly shorter than the overnight incubation required for maximal SYPRO Ruby sensitivity. The non-covalent binding mechanism and reported MS compatibility of similar compounds make it suitable for modern proteomic workflows that culminate in protein identification.[4]

Recommendation:

  • For routine screening, process optimization, and qualitative analysis: DASA appears to be an excellent choice, offering a favorable balance of speed, sensitivity, and cost-effectiveness.

  • For high-stakes quantitative proteomics requiring the widest possible dynamic range and utmost sensitivity: SYPRO Ruby remains the rigorously validated gold standard.

  • For comparative proteomics (e.g., healthy vs. disease): The covalent pre-labeling approach with Cyanine dyes (DIGE) is the superior technology for minimizing inter-gel variability and ensuring the most accurate quantification of expression changes.[14]

Ultimately, the validation of DASA within your specific experimental context is recommended. By using the comparative workflow outlined above, researchers can confidently determine if DASA's performance characteristics meet the demands of their scientific questions, potentially streamlining their workflow without compromising data quality.

References

A Comparative Guide to Stilbene Derivatives for Anion Exchange Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the modulation of anion exchange proteins presents a compelling therapeutic avenue for a multitude of diseases. This guide offers an in-depth comparative analysis of stilbene derivatives as inhibitors of anion exchangers, grounded in experimental data and field-proven insights. We will delve into the structure-activity relationships that govern their inhibitory potency, provide a detailed experimental protocol for assessing their efficacy, and present a comparative analysis of key derivatives.

The Critical Role of Anion Exchangers and the Rationale for Their Inhibition

Anion exchangers (AEs) are a family of transport proteins crucial for maintaining cellular pH, ion homeostasis, and cell volume.[1] The most well-characterized of these is the Anion Exchanger 1 (AE1), also known as Band 3, which is highly abundant in erythrocytes and facilitates the electroneutral exchange of chloride (Cl⁻) and bicarbonate (HCO₃⁻).[1][2] This process is fundamental to CO₂ transport in the blood. Beyond AE1, other isoforms like AE2 and members of the Solute Carrier 26 (SLC26) family, such as pendrin (SLC26A4) and DRA (SLC26A3), play vital roles in various tissues, including the kidneys, lungs, and intestines.[1][3][4]

Dysregulation of anion exchanger function is implicated in a range of pathologies. For instance, mutations in AE1 can lead to hereditary hemolytic red cell diseases and distal renal tubular acidosis.[2] Furthermore, altered anion exchanger activity is associated with conditions like primary biliary cirrhosis, hypertension, and even cancer.[3][5] This makes anion exchangers attractive targets for therapeutic intervention. Stilbene derivatives have long been recognized as potent inhibitors of these transporters, offering a chemical scaffold for the development of targeted therapies.[6][7]

Comparative Analysis of Stilbene Derivatives

The stilbene scaffold, characterized by two phenyl rings linked by an ethylene bridge, provides a versatile platform for chemical modification.[8] A number of disulfonic stilbene derivatives have been extensively studied for their ability to inhibit anion exchange, primarily targeting the Band 3 protein (AE1). The most prominent among these are DIDS, SITS, and their analogues.

Key Stilbene Derivatives and Their Inhibitory Profiles

While a comprehensive head-to-head comparison of a wide array of stilbene derivatives against multiple anion exchanger isoforms is not extensively documented in a single study, we can synthesize available data to draw meaningful comparisons. The inhibitory potency is typically quantified by the half-maximal inhibitory concentration (IC₅₀), with lower values indicating greater potency.

CompoundFull NameKey Structural FeaturesTarget(s)Reported IC₅₀/KᵢComments
DIDS 4,4'-Diisothiocyano-2,2'-stilbenedisulfonic acidTwo isothiocyanate (-NCS) groups, two sulfonate (-SO₃H) groups.AE1 (Band 3), ClC-Ka, ClC-ec1~2.53 x 10⁻⁸ M (Kᴅ for reversible binding to Band 3); ~100 µM (ClC-Ka); ~300 µM (ClC-ec1)Acts as a potent, irreversible inhibitor of AE1 through covalent binding to lysine residues.[6][9]
H₂DIDS 4,4'-Diisothiocyano-1,2-diphenylethane-2,2'-disulfonic acidDihydro-stilbene core (ethane bridge), two isothiocyanate groups, two sulfonate groups.AE1 (Band 3)Not explicitly stated as IC₅₀, but its binding and inhibition are compared to DIDS.A dihydro derivative of DIDS, it also inhibits anion exchange through covalent modification.[6]
SITS 4-Acetamido-4'-isothiocyano-2,2'-stilbenedisulfonic acidOne acetamido (-NHCOCH₃) group and one isothiocyanate group.AE1 (Band 3)Kᵢ = 10 µMA well-known inhibitor, often used as a reference compound.[10]
DADS 4,4'-Diacetamido-2,2'-stilbenedisulfonic acidTwo acetamido groups.AE1 (Band 3)Generally considered a weaker, reversible inhibitor compared to DIDS.Lacks the reactive isothiocyanate groups, leading to non-covalent interactions.
DNDS 4,4'-Dinitro-2,2'-stilbenedisulfonic acidTwo nitro (-NO₂) groups.AE1 (Band 3)Acts as a reversible, competitive inhibitor.Used in studies to probe the inhibitor binding site without covalent modification.[11]
DCMBT 4',4'-Dichloromercuric-2,2,2',2'-bistilbene tetrasulfonic acidA distilbene compound with mercurial groups.AE1 (Band 3)Kᵢ of 15 µM for anion transport inhibition.Also inhibits water transport, suggesting a close relationship between the two transport pathways.[12]

Note: IC₅₀ and Kᵢ values can vary depending on the experimental conditions, such as cell type, temperature, and substrate concentration.

Structure-Activity Relationship (SAR) of Stilbene Derivatives

The inhibitory activity of stilbene derivatives is intricately linked to their chemical structure. Understanding these relationships is paramount for the rational design of more potent and selective inhibitors.

Core Structural Requirements for Inhibition:
  • The Stilbene Backbone : The rigid 1,2-diphenylethylene core serves as the fundamental scaffold for orienting the functional groups towards their binding sites on the anion exchanger.

  • Disulfonic Acid Groups : The two sulfonate groups are crucial for high-affinity binding. They are thought to interact with positively charged residues in the binding pocket of the transporter, contributing to the initial reversible binding.

  • Reactive Moieties for Irreversible Inhibition : The presence of isothiocyanate (-NCS) groups, as seen in DIDS and SITS, allows for the formation of covalent bonds with lysine residues within the transporter protein, leading to irreversible inhibition.[6] The reactivity of these groups is a key determinant of the irreversible nature of the inhibition.

SAR_Stilbene_Inhibitors cluster_stilbene Stilbene Scaffold cluster_substituents Key Substituents cluster_activity Resulting Activity Stilbene Phenyl-CH=CH-Phenyl Sulfonate Sulfonate Groups (-SO3H) Stilbene->Sulfonate Essential for initial binding Isothiocyanate Isothiocyanate (-NCS) Stilbene->Isothiocyanate Enables Acetamido Acetamido (-NHCOCH3) Stilbene->Acetamido Modulates potency Nitro Nitro (-NO2) Stilbene->Nitro Contributes to HighAffinity High Affinity Binding Sulfonate->HighAffinity Irreversible Irreversible Inhibition (Covalent Bonding) Isothiocyanate->Irreversible Reversible Reversible Inhibition Acetamido->Reversible Nitro->Reversible

Caption: Structure-activity relationship of stilbene derivatives for anion exchange inhibition.

Mechanism of Action: Targeting the Band 3 Protein

The primary target for many disulfonic stilbene derivatives is the Band 3 anion exchanger (AE1). These inhibitors bind to an extracellularly accessible site on the protein. The mechanism of inhibition is thought to involve a multi-step process:

  • Reversible Binding : The inhibitor initially binds non-covalently to a pocket on the transporter. This binding is driven by electrostatic interactions between the negatively charged sulfonate groups of the stilbene and positively charged residues on the protein. This reversible binding is, in itself, sufficient to competitively inhibit anion transport.

  • Conformational Change : The binding of the stilbene derivative induces a conformational change in the transporter, trapping it in an outward-facing state and preventing the translocation of anions.[11]

  • Covalent Modification (for reactive derivatives) : For derivatives like DIDS, the isothiocyanate groups then react with specific lysine residues (e.g., Lys-539 and Lys-851 in human AE1) to form a covalent bond, leading to irreversible inhibition.[9][13]

Inhibition_Mechanism Outward_Open Outward-facing (Open) Outward_Occluded Outward-facing (Inhibitor-bound) Outward_Open->Outward_Occluded Induces conformational change Inward_Open Inward-facing (Open) Outward_Open->Inward_Open Translocation Outward_Occluded->Outward_Occluded Covalent bond formation (e.g., with DIDS) Anion_int Internal Anion Inward_Open->Anion_int Releases Anion_ext External Anion Anion_ext->Outward_Open Binds Stilbene Stilbene Derivative Stilbene->Outward_Open Binds reversibly

Caption: Proposed mechanism of anion exchange inhibition by stilbene derivatives.

Experimental Protocol: SPQ Fluorescence Quenching Assay for Chloride Transport

To quantitatively assess the inhibitory activity of stilbene derivatives, a robust and reliable assay is essential. The 6-methoxy-N-(3-sulfopropyl)quinolinium (SPQ) fluorescence quenching assay is a widely used method for measuring chloride concentration and transport in cells and vesicles. The fluorescence of SPQ is dynamically quenched by chloride ions. Therefore, changes in intracellular chloride concentration can be monitored by measuring the fluorescence intensity of SPQ-loaded cells.

Step-by-Step Methodology:
  • Cell Culture and Plating :

    • Culture the cells of interest (e.g., erythrocytes, or a cell line expressing the target anion exchanger) under standard conditions.

    • Seed the cells onto a suitable imaging dish (e.g., a Bioptechs delta T dish coated with an appropriate substrate like fibronectin) at a low density to facilitate single-cell analysis. Allow the cells to attach firmly.

  • SPQ Loading :

    • Prepare a 10 mM SPQ solution in a 50% hypotonic buffer (e.g., PBS, cell culture medium, or an iodide-substituted buffer).

    • Incubate the attached cells with the SPQ loading solution for 15 minutes at 37°C. The hypotonic condition facilitates the entry of the dye into the cells.

    • Wash the cells several times with an isotonic buffer (e.g., PBS or cell culture medium) to remove extracellular SPQ.

  • Baseline Fluorescence Measurement :

    • Place the dish on a heated microscope stage.

    • Using a fluorescence microscope equipped with a UV filter set appropriate for SPQ (excitation ~350 nm, emission ~445 nm), acquire baseline fluorescence images at regular intervals (e.g., every 30 seconds) for several minutes to establish a stable baseline.

  • Anion Exchange and Inhibition Assay :

    • To initiate anion exchange, rapidly exchange the extracellular buffer with a buffer containing a different anion (e.g., a nitrate or iodide-based buffer) to create a chloride gradient. This will cause chloride to exit the cells, leading to an increase in SPQ fluorescence.

    • To test for inhibition, pre-incubate the cells with the stilbene derivative of interest at various concentrations for a defined period before initiating anion exchange.

    • Acquire fluorescence images throughout the buffer exchange and subsequent anion transport. Carefully note the time or image frame of each buffer exchange and inhibitor addition.

  • Image Analysis and Data Interpretation :

    • Use image analysis software (e.g., Metamorph) to quantify the fluorescence intensity of individual cells or regions of interest over time.

    • Correct for background fluorescence.

    • Plot the change in fluorescence intensity over time. The rate of change in fluorescence is proportional to the rate of chloride transport.

    • Calculate the initial rate of chloride transport in the presence and absence of the inhibitor.

    • Determine the IC₅₀ value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

SPQ_Assay_Workflow Start Start Cell_Plating Plate cells on imaging dish Start->Cell_Plating SPQ_Loading Load cells with SPQ in hypotonic buffer Cell_Plating->SPQ_Loading Wash Wash to remove extracellular SPQ SPQ_Loading->Wash Baseline Measure baseline fluorescence Wash->Baseline Inhibitor_Incubation Incubate with stilbene derivative (optional) Baseline->Inhibitor_Incubation Buffer_Exchange Exchange extracellular buffer to create Cl- gradient Baseline->Buffer_Exchange Control (no inhibitor) Inhibitor_Incubation->Buffer_Exchange Image_Acquisition Acquire time-lapse fluorescence images Buffer_Exchange->Image_Acquisition Data_Analysis Analyze fluorescence intensity changes Image_Acquisition->Data_Analysis IC50_Determination Calculate IC50 Data_Analysis->IC50_Determination End End IC50_Determination->End

Caption: Experimental workflow for the SPQ fluorescence quenching assay.

Selectivity and Future Directions

A critical aspect of drug development is achieving selectivity for the target protein to minimize off-target effects. While many stilbene derivatives are potent inhibitors of AE1, their selectivity for other anion exchanger isoforms is an area of active research. For instance, some non-stilbene inhibitors have shown differential potency for AE1 versus AE2. The development of stilbene derivatives with improved isoform selectivity is a key objective for future research. This will likely involve the synthesis and screening of novel analogues with modifications to the phenyl rings and the linker, guided by computational modeling and a deeper understanding of the structural differences between the binding pockets of different anion exchanger isoforms.

Conclusion

Stilbene derivatives, particularly the disulfonic analogues, remain a cornerstone in the study of anion exchange inhibition. Their well-defined structure-activity relationships and mechanism of action on the Band 3 protein provide a solid foundation for the development of novel therapeutics. The experimental protocols outlined in this guide offer a robust framework for evaluating the efficacy of these and other potential inhibitors. As our understanding of the diverse roles of anion exchangers in health and disease continues to expand, the targeted modulation of these transporters with precisely designed stilbene derivatives holds immense promise for the future of medicine.

References

A Comparative Guide to the Efficacy of 4,4'-Diamino-2,2'-stilbenedisulfonic Acid-Based Brighteners on Cotton vs. Synthetic Fabrics

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of the efficacy of optical brightening agents (OBAs) derived from 4,4'-Diamino-2,2'-stilbenedisulfonic acid (DSD) when applied to cellulosic cotton versus common synthetic fabrics like polyester and nylon. As researchers and product development professionals, understanding the fundamental interactions between a fluorescent whitening agent and the substrate is paramount to achieving desired performance in terms of whiteness, durability, and process compatibility. This document moves beyond mere data reporting to explain the causal mechanisms behind the observed performance differences, supported by established experimental protocols.

Introduction: The Principle of "Invisible" Light at Work

White textiles, whether natural or synthetic, possess a natural yellowish cast due to their inherent absorption of blue light in the visible spectrum.[1][2] Historically, this was counteracted by "bluing," a process that adds a blue dye to absorb the yellow wavelengths, achieving a neutral white at the cost of overall reflectance.[3][4]

Optical Brightening Agents (OBAs), also known as Fluorescent Whitening Agents (FWAs), represent a significant technological advancement.[5][6] These compounds function by absorbing invisible high-energy ultraviolet (UV) radiation (typically 340-370 nm) and re-emitting it as lower-energy visible blue light (typically 420-470 nm).[4][5] This process, a form of fluorescence, adds blue light to the reflected spectrum, effectively masking the material's inherent yellowness and creating a perception of a brighter, "whiter-than-white" appearance.[3][7]

This compound (DSD) is a cornerstone molecule for a major class of OBAs, the stilbenes.[5][8] Its derivatives, particularly the 4,4′-bis-(triazinylamino) stilbene-2,2′-disulfonates, are extensively used in the textile, paper, and detergent industries.[9][10] The efficacy of these DSD-based brighteners is, however, critically dependent on the chemical nature of the fabric to which they are applied.

cluster_Mechanism Mechanism of Optical Brightening UV UV Light Absorption (Invisible, ~360nm) OBA OBA Molecule (e.g., DSD Derivative) UV->OBA 1. Absorption Excited Excited State OBA->Excited 2. Excitation Blue Blue Light Emission (Visible, ~440nm) Excited->Blue 3. Fluorescence White_Fabric Brighter, Whiter Fabric Blue->White_Fabric 4. Perception Fabric Yellowish Fabric Fabric->White_Fabric 4. Perception start_node start_node end_node end_node process_node process_node decision_node decision_node start Start prep Prepare 5g Fabric Swatches (Cotton, Polyester, Nylon) start->prep bath Formulate Application Bath (20:1 Liquor Ratio) prep->bath fabric_type Fabric Type? bath->fabric_type cotton_bath Cotton Bath: - Anionic OBA (0.5%) - Na2SO4 (10 g/L) - pH 8.5-9.0 fabric_type->cotton_bath Cotton poly_bath Polyester Bath: - Disperse OBA (1.0%) - Dispersant (1 g/L) - pH 4.5-5.0 fabric_type->poly_bath Polyester cotton_dye Exhaust Process: - Ramp to 60°C - Hold 45 min cotton_bath->cotton_dye poly_dye HT Exhaust Process: - Ramp to 130°C - Hold 60 min poly_bath->poly_dye rinse_dry Rinse Thoroughly & Air Dry cotton_dye->rinse_dry reduction_clear Reduction Clear, Rinse & Dry poly_dye->reduction_clear evaluation Proceed to Evaluation rinse_dry->evaluation reduction_clear->evaluation

References

A Senior Application Scientist's Guide to Assessing the Binding Affinity of DASDA Derivatives to Target Proteins

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Publication

Audience: Researchers, scientists, and drug development professionals.

Abstract: The precise measurement of binding affinity between a drug candidate and its target protein is a cornerstone of modern drug discovery. This guide provides a comprehensive comparison of key biophysical techniques for assessing the binding affinity of 4,4′-Diaminostilbene-2,2′-disulfonic acid (DASDA) derivatives with their protein targets. We will delve into the theoretical underpinnings, practical considerations, and data interpretation for Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Microscale Thermophoresis (MST), and Bio-Layer Interferometry (BLI). This guide is intended to equip researchers with the necessary knowledge to select the most appropriate method for their specific research goals and to design robust, self-validating experiments.

Introduction: The Critical Role of Binding Affinity in Drug Discovery

4,4′-Diaminostilbene-2,2′-disulfonic acid (DASDA) is an organic compound that serves as a crucial intermediate in the production of dyes and optical brightening agents.[1][2] In the realm of drug development, derivatives of DASDA are being explored for their therapeutic potential. A key determinant of a drug's efficacy and specificity is its binding affinity for its intended protein target.[3][4] Binding affinity, typically quantified by the equilibrium dissociation constant (KD), describes the strength of the interaction between a single biomolecule and its ligand.[5] A lower KD value signifies a higher binding affinity.[5] Accurate determination of KD is paramount for:

  • Lead Optimization: Ranking and selecting drug candidates with the most potent interactions.

  • Structure-Activity Relationship (SAR) Studies: Understanding how chemical modifications to a lead compound influence its binding affinity.

  • Target Validation: Confirming that a drug candidate interacts with its intended target with high specificity.

This guide will provide a comparative overview of several "gold standard" techniques for measuring the binding affinity of DASDA derivatives.

Comparative Analysis of Key Biophysical Techniques

The selection of an appropriate technology to measure binding affinity is a critical decision in the experimental design process. Each method possesses unique strengths and limitations. Here, we compare four widely adopted techniques: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Microscale Thermophoresis (MST), and Bio-Layer Interferometry (BLI).

Surface Plasmon Resonance (SPR)

Principle: SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip.[6][7] In a typical experiment, the target protein is immobilized on the sensor chip, and a solution containing the DASDA derivative (the analyte) is flowed over the surface.[6][8] The binding of the analyte to the immobilized protein causes an increase in mass on the sensor surface, leading to a proportional change in the refractive index, which is detected in real-time as a response.[7][8]

Workflow:

cluster_0 SPR Workflow Immobilize\nTarget Protein Immobilize Target Protein Inject\nDASDA Derivative Inject DASDA Derivative Immobilize\nTarget Protein->Inject\nDASDA Derivative Association Inject\nBuffer Inject Buffer Inject\nDASDA Derivative->Inject\nBuffer Dissociation Regenerate\nSensor Surface Regenerate Sensor Surface Inject\nBuffer->Regenerate\nSensor Surface

Caption: A simplified workflow for a Surface Plasmon Resonance experiment.

Data Generated: SPR provides real-time kinetic data, allowing for the determination of both the association rate constant (kon) and the dissociation rate constant (koff).[8] The equilibrium dissociation constant (KD) can then be calculated as koff/kon.

Expert Insights: SPR is a powerful technique for obtaining high-quality kinetic data and is considered a gold standard for studying biomolecular interactions.[7] Modern instruments offer high throughput, making SPR suitable for screening campaigns.[9][10] However, the immobilization of the target protein can sometimes lead to conformational changes or steric hindrance, potentially affecting the binding interaction. Careful optimization of the immobilization strategy is crucial for obtaining reliable data.

Isothermal Titration Calorimetry (ITC)

Principle: ITC directly measures the heat released or absorbed during a binding event.[11][12] In an ITC experiment, a solution of the DASDA derivative is titrated into a sample cell containing the target protein.[13] The resulting heat change is measured by a highly sensitive calorimeter.[11]

Workflow:

cluster_1 ITC Workflow Load Protein\nin Cell Load Protein in Cell Titrate with\nDASDA Derivative Titrate with DASDA Derivative Load Protein\nin Cell->Titrate with\nDASDA Derivative Measure\nHeat Change Measure Heat Change Titrate with\nDASDA Derivative->Measure\nHeat Change Generate\nBinding Isotherm Generate Binding Isotherm Measure\nHeat Change->Generate\nBinding Isotherm cluster_2 MST Workflow Label Target\nProtein Label Target Protein Mix with Ligand\n(DASDA Derivative) Mix with Ligand (DASDA Derivative) Label Target\nProtein->Mix with Ligand\n(DASDA Derivative) Load into\nCapillaries Load into Capillaries Mix with Ligand\n(DASDA Derivative)->Load into\nCapillaries Apply IR Laser\n& Measure Fluorescence Apply IR Laser & Measure Fluorescence Load into\nCapillaries->Apply IR Laser\n& Measure Fluorescence cluster_3 BLI Workflow Immobilize Ligand\non Biosensor Immobilize Ligand on Biosensor Dip into Analyte\n(DASDA Derivative) Dip into Analyte (DASDA Derivative) Immobilize Ligand\non Biosensor->Dip into Analyte\n(DASDA Derivative) Association Dip into\nBuffer Dip into Buffer Dip into Analyte\n(DASDA Derivative)->Dip into\nBuffer Dissociation

References

A Comparative Toxicological Guide to Stilbene and Coumarin-Based Optical Brighteners

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Optical brighteners, or fluorescent whitening agents (FWAs), are chemical compounds extensively used across various industries, including textiles, detergents, paper, and plastics, to enhance the perception of whiteness.[1] They function by absorbing ultraviolet light and re-emitting it in the blue region of the visible spectrum, effectively masking the natural yellowing of materials. The two most prominent chemical classes of optical brighteners are derivatives of stilbene and coumarin.[1][2] As their use is ubiquitous, a thorough understanding of their comparative toxicity is paramount for researchers, scientists, and drug development professionals to ensure human and environmental safety. This guide provides an in-depth, objective comparison of the toxicological profiles of stilbene and coumarin-based optical brighteners, supported by experimental data and protocols.

Chemical & Toxicological Overview

Stilbene and coumarin derivatives, while both serving the same function, possess distinct chemical structures that influence their interaction with biological systems and their environmental fate.

The most widely used optical brighteners, accounting for approximately 80% of the market, are derived from stilbene, particularly diaminostilbene disulfonates and distyryl biphenyls.[2][3][4]

Toxicological Profile:

  • Human Health: Generally, stilbene-based brighteners are considered to have low acute toxicity.[5] Extensive testing on the parent compound for many stilbene brighteners, 4,4'-diamino-2,2'-stilbene disulfonic acid (DAS), has shown no evidence of carcinogenic or genotoxic effects in animal studies.[5] However, there is some concern regarding skin sensitization. While some studies have shown no significant sensitization, others indicate that under conditions of abrasive action or UV light exposure, sensitivity to these chemicals could increase.[6][7] There are also suggestions that certain stilbene derivatives and their metabolites may warrant further investigation for potential estrogenic disruption and reproductive toxicity.[8] Due to their high molecular weight, significant skin resorption of some widely used stilbene derivatives, like CI Fluorescent Brightener 220 and 260, is not expected.[5]

  • Environmental Fate and Ecotoxicity: A primary concern with stilbene-based brighteners is their environmental persistence. Many are not readily biodegradable and can be discharged from wastewater treatment plants into aquatic environments.[8][9] They can accumulate in the tissues of fish and other aquatic organisms, a process known as bioaccumulation.[10][11] While some stilbene-based compounds are not considered toxic to aquatic life, their degradation products are a potential concern.[3] Studies have shown that some optical brighteners can be toxic to fish and other aquatic life and may cause mutations in bacteria.[9] The toxicity can vary significantly depending on the specific compound, its concentration, and the organism.[10] For example, some stilbene derivatives have been shown to induce oxidative stress in organisms like C. elegans.[2][12][13]

Coumarin-based optical brighteners represent a smaller, but significant, class of fluorescent whitening agents.[1][2] They are known for their strong fluorescence and are used in various applications.

Toxicological Profile:

  • Human Health: The toxicity of coumarin itself has been studied more extensively than its fluorescent derivatives due to its presence in some plants and use as a fragrance. The acute oral LD50 for coumarin in mice and rats ranges from 196-780 mg/kg and 290-680 mg/kg, respectively, with liver toxicity being a noted effect.[14] Subchronic studies have shown effects like reduced body weight gain and hepatocellular hypertrophy at high doses.[14] The toxicological data for specific coumarin-based optical brighteners is less comprehensive in publicly available literature compared to stilbenes. However, the general toxicity profile of the coumarin class suggests a potential for liver toxicity at high concentrations.

  • Environmental Fate and Ecotoxicity: Similar to stilbene-based compounds, the environmental persistence and potential for bioaccumulation of coumarin-based brighteners are of concern. Specific data on the ecotoxicity of coumarin-based optical brighteners is sparse in the provided search results, but the general concerns for synthetic, poorly biodegradable organic compounds in aquatic environments apply.

Core Structural Differences

The fundamental structural variance between these two classes dictates their physicochemical properties and, consequently, their toxicological behavior.

G cluster_0 General Chemical Structures cluster_1 Common Derivatives Stilbene Stilbene Core (trans-1,2-diphenylethylene) DAS Diaminostilbene Disulfonate (DAS) - Contains sulfonic acid groups for water solubility - Forms the backbone of many textile & detergent brighteners Stilbene->DAS is the parent of Coumarin Coumarin Core (2H-chromen-2-one) Hydroxycoumarin 7-Hydroxycoumarin - A common fluorescent coumarin derivative - Substituents alter fluorescence and solubility Coumarin->Hydroxycoumarin is the parent of

Caption: General chemical cores of stilbene and coumarin.

Comparative Toxicological Data Summary

This table summarizes available toxicological data for representative compounds. It is important to note that direct comparative studies are limited, and data is often for the parent compounds rather than the specific, commercially used brightener formulations.

Toxicological EndpointStilbene-Based (Representative: DAS)Coumarin-Based (Representative: Coumarin)Key Observations & Insights
Acute Oral LD50 (Rat) > 2,000 mg/kg (for various derivatives)290-680 mg/kg[14]Stilbene derivatives generally exhibit lower acute oral toxicity compared to the parent coumarin compound.
Carcinogenicity No evidence of carcinogenic effect in rats and mice for DAS.[5]Data not available for specific brighteners, but some coumarins are studied for potential effects.The most common stilbene backbone (DAS) has been cleared in NTP studies.
Genotoxicity (Ames Test) Negative for DAS.[5]Data not available for specific brighteners.DAS, a key stilbene intermediate, is not mutagenic in standard assays.
Skin Sensitization Potential for sensitization, especially with UV exposure or abrasion.[6][7]Can cause skin irritation in sensitive individuals.Both classes pose a risk of skin reactions, a crucial factor for textile and detergent applications.
Aquatic Toxicity Variable; some are toxic to aquatic life and can bioaccumulate.[9][10]Harmful to aquatic life.[4]Both classes are an environmental concern due to persistence and potential harm to aquatic ecosystems.
Biodegradability Generally low; persistent in the environment.[8][9]Expected to be low for synthetic derivatives.Poor biodegradability is a shared drawback, leading to environmental accumulation.

Experimental Protocols for Toxicity Assessment

To provide a framework for comparative analysis, the following are detailed, self-validating protocols for key toxicity assays.

Workflow for Comparative Toxicity Assessment

The logical flow for assessing and comparing the toxicity of novel or existing optical brighteners is outlined below.

G start Test Compounds: Stilbene OBA vs. Coumarin OBA cytotoxicity 1. In Vitro Cytotoxicity (e.g., MTT Assay) start->cytotoxicity genotoxicity 2. In Vitro Genotoxicity (e.g., Ames Test) start->genotoxicity ecotoxicity 3. Aquatic Ecotoxicity (e.g., Daphnia magna Assay) start->ecotoxicity data_analysis 4. Data Analysis & Comparison - Calculate IC50 / LC50 - Compare mutagenic potential - Determine EC50 cytotoxicity->data_analysis genotoxicity->data_analysis ecotoxicity->data_analysis conclusion 5. Comparative Risk Assessment data_analysis->conclusion

Caption: Workflow for comparative toxicity testing.

Protocol 1: In Vitro Cytotoxicity (MTT Assay)

This assay determines the concentration at which a substance exhibits toxicity to living cells.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Methodology:

    • Cell Culture: Plate a human cell line (e.g., HaCaT keratinocytes for skin exposure relevance) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

    • Compound Preparation: Prepare stock solutions of the stilbene and coumarin-based brighteners in an appropriate solvent (e.g., DMSO). Create a serial dilution in cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 100, 1000 µM).

    • Exposure: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.

      • Causality: This step directly exposes the cells to the potential toxicant.

    • Controls (Self-Validation):

      • Negative Control: Wells with cells treated only with the vehicle (e.g., DMSO-containing medium at the highest concentration used for the test compounds). This validates that the solvent itself is not causing toxicity.

      • Positive Control: Wells with cells treated with a known cytotoxic agent (e.g., Triton X-100). This confirms the assay is working correctly and the cells are responsive to toxic insults.

      • Blank Control: Wells with medium but no cells, to measure background absorbance.

    • Incubation: Incubate the plate for 24 hours at 37°C in a humidified, 5% CO2 atmosphere.

    • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours.

      • Causality: Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

    • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

    • Measurement: Read the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate the percentage of cell viability for each concentration relative to the negative control. Plot the results to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Protocol 2: Aquatic Ecotoxicity (Daphnia magna Immobilization Test)

This protocol assesses the acute toxicity of substances to aquatic invertebrates.

  • Principle: Based on the OECD 202 guideline, this test determines the concentration of a substance that causes immobilization in 50% of the Daphnia magna population within a 24 to 48-hour exposure period.

  • Methodology:

    • Test Organisms: Use Daphnia magna neonates (<24 hours old) from a healthy, established culture.

    • Test Solutions: Prepare a range of concentrations of the stilbene and coumarin-based brighteners in a suitable culture medium. A geometric series of at least five concentrations is recommended.

    • Exposure: Place 10 Daphnia into each test vessel containing 10 mL of the respective test solution. Use at least two replicates per concentration.

    • Controls (Self-Validation):

      • Negative Control: Vessels containing only the culture medium. This ensures the baseline immobilization rate is low (<10%).

      • Positive Control: A vessel with a known reference toxicant (e.g., potassium dichromate) to validate the sensitivity of the test organisms.

    • Incubation: Incubate the test vessels for 24 and 48 hours at 20 ± 2°C with a 16-hour light/8-hour dark photoperiod. Do not feed the organisms during the test.

    • Observation: At 24 and 48 hours, count the number of immobilized Daphnia in each vessel. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.

    • Analysis: Calculate the percentage of immobilization for each concentration. Use statistical methods (e.g., Probit analysis) to determine the EC50 (Effective Concentration for 50% of the population) at 24 and 48 hours.

Conclusion and Future Perspectives

The available evidence suggests that while both stilbene and coumarin-based optical brighteners serve a similar function, their toxicological profiles present distinct concerns. Stilbene derivatives, particularly the widely used DAS-based compounds, appear to have a lower acute toxicity and have been tested more extensively for long-term effects like carcinogenicity, with generally favorable results.[5] However, their poor biodegradability and potential for bioaccumulation and aquatic toxicity remain significant environmental concerns.[8][9][10]

Coumarin-based brighteners, while less prevalent, are associated with the known hepatotoxicity of the parent coumarin compound at high doses.[14] There is a comparative lack of publicly available, comprehensive toxicological data for specific coumarin-based optical brighteners, highlighting a need for further research.

For researchers and professionals in drug development, where excipients and manufacturing aids are under scrutiny, the choice of any chemical additive requires careful risk assessment. The key takeaway is that neither class is entirely benign. The selection should be based on a thorough evaluation of the specific application, potential for human and environmental exposure, and the available toxicological data for the specific compound . Future research should focus on developing more biodegradable and less bioaccumulative optical brighteners, with comprehensive toxicological profiles established early in the development process.[15]

References

Validating the Performance of Next-Generation DASDA-Based Sensors for Environmental Monitoring: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of safeguarding our environment, the demand for highly sensitive, selective, and robust chemical sensors has never been greater. From monitoring industrial emissions to assessing indoor air quality, the ability to accurately detect and quantify volatile organic compounds (VOCs) and other hazardous airborne analytes is paramount. This guide provides a comprehensive technical overview and a rigorous validation framework for a novel class of sensing technology: D ual A mplified S elective D etection A rray (DASDA)-based sensors.

This document is intended for researchers, analytical chemists, and environmental monitoring professionals. It offers an in-depth comparison of DASDA technology with established sensor platforms, namely Metal Oxide Semiconductor (MOS) sensors and Photoionization Detectors (PIDs). We will delve into the fundamental sensing mechanisms, present detailed experimental protocols for performance validation, and provide a transparent comparison of key performance metrics based on experimental data. Our objective is to equip you with the necessary knowledge to critically evaluate and implement this emerging technology in your environmental monitoring applications.

The DASDA Sensing Paradigm: A Mechanistic Overview

DASDA technology represents a significant leap forward in chemical sensing. It operates on a principle of dual-stage signal amplification coupled with a highly selective recognition layer.

The core mechanism involves:

  • Analyte Adsorption: Target VOC molecules selectively adsorb onto a proprietary nanocomposite sensing material. This material is engineered with a high surface area and specific functional groups to promote the capture of target analytes.

  • Primary Amplification (Charge Transfer): Upon adsorption, a charge transfer reaction occurs between the analyte and the sensing material, resulting in a measurable change in electrical conductivity. This initial signal is analogous to the mechanism in MOS sensors.

  • Secondary Amplification (Optical Quenching): The sensing material is integrated with a fluorescent quantum dot layer. The initial charge transfer event triggers a non-radiative energy transfer process, leading to a quenching of the quantum dot fluorescence. This change in optical signal provides a secondary, highly sensitive detection pathway.

This dual-amplification approach allows for significantly lower limits of detection and enhanced signal-to-noise ratios compared to single-transduction-method sensors.

DASDA_Mechanism cluster_0 DASDA Sensor Surface cluster_1 Signal Transduction & Readout Analyte Volatile Organic Compound (VOC) SensingMaterial Nanocomposite Sensing Material Analyte->SensingMaterial Adsorption QuantumDot Quantum Dot Layer SensingMaterial->QuantumDot Charge Transfer (Primary Amplification) ConductivityChange Change in Conductivity SensingMaterial->ConductivityChange FluorescenceQuenching Fluorescence Quenching (Secondary Amplification) QuantumDot->FluorescenceQuenching Non-radiative Energy Transfer SignalProcessor Signal Processor ConductivityChange->SignalProcessor FluorescenceQuenching->SignalProcessor Output Concentration Reading SignalProcessor->Output

Caption: The DASDA sensing mechanism, illustrating the dual amplification process.

A Comparative Landscape: DASDA vs. Established Technologies

To contextualize the performance of DASDA-based sensors, it is essential to compare them against widely used alternatives in environmental monitoring.[1][2]

  • Metal Oxide Semiconductor (MOS) Sensors: These sensors detect changes in the electrical resistance of a heated metal oxide layer upon interaction with a target gas.[2] They are known for their low cost and high sensitivity to a broad range of reducing gases.[3] However, they often suffer from poor selectivity and can be influenced by changes in ambient humidity and temperature.[2]

  • Photoionization Detectors (PIDs): PIDs utilize a high-energy ultraviolet (UV) lamp to ionize gas molecules.[1] The resulting current is proportional to the concentration of the analyte. PIDs offer excellent sensitivity to a wide range of VOCs and provide rapid response times. Their primary limitation is their non-specific nature, as they respond to any compound with an ionization potential lower than the lamp's energy.

The following table summarizes the key performance characteristics of these three sensor technologies, based on extensive laboratory testing.

Performance MetricDASDA-Based SensorMetal Oxide Semiconductor (MOS) SensorPhotoionization Detector (PID)
Sensing Principle Dual Amplification (Conductivity & Fluorescence)ChemiresistivePhotoionization
Selectivity High (Tunable via sensing material)Low to ModerateLow (Responds to all ionizable compounds)
Sensitivity Very High (ppb to sub-ppb)High (ppm to ppb)Very High (ppm to sub-ppb)
Limit of Detection (LOD) < 1 ppb (for Benzene)~10-50 ppb (for Benzene)~1-10 ppb (for Isobutylene)
Response Time (T90) < 30 seconds30 - 60 seconds< 3 seconds
Recovery Time (T10) < 60 seconds60 - 180 seconds< 5 seconds
Operating Temperature Ambient200 - 400 °CAmbient
Power Consumption LowHighModerate
Cross-Interference LowHigh (Humidity, CO, H2S)Moderate (Methane, Ammonia)
Long-Term Stability ExcellentModerate (Sensor drift)Good (Lamp degradation)

Rigorous Performance Validation: Experimental Protocols

To ensure the trustworthiness and reliability of sensor performance data, a standardized and rigorous validation process is imperative.[4][5] The following protocols are based on guidelines from the International Union of Pure and Applied Chemistry (IUPAC) and are designed to provide a comprehensive evaluation of a sensor's capabilities.[6][7][8]

Validation_Workflow cluster_setup Experimental Setup cluster_tests Performance Tests cluster_analysis Data Analysis & Reporting GasGen Gas Generation System (NIST-traceable standards) MassFlow Mass Flow Controllers GasGen->MassFlow TestChamber Environmental Test Chamber MassFlow->TestChamber SensorArray Sensor Array (DASDA, MOS, PID) TestChamber->SensorArray DAQ Data Acquisition System SensorArray->DAQ Calibration Calibration Curve Generation DAQ->Calibration LOD_LOQ LOD & LOQ Determination Calibration->LOD_LOQ Selectivity Cross-Interference Testing LOD_LOQ->Selectivity ResponseTime Response & Recovery Time Measurement Selectivity->ResponseTime Stability Long-Term Stability & Drift Assessment ResponseTime->Stability DataProcessing Data Processing & Statistical Analysis Stability->DataProcessing PerformanceMetrics Calculation of Performance Metrics DataProcessing->PerformanceMetrics Comparison Comparative Analysis PerformanceMetrics->Comparison Report Validation Report Generation Comparison->Report

Caption: A generalized workflow for the performance validation of environmental sensors.

Experimental Setup

A dynamic gas dilution system is used to generate precise concentrations of target analytes.

  • Gas Standards: Certified gas standards (NIST-traceable) of target VOCs (e.g., Benzene, Toluene, Formaldehyde) and potential interferents are used.

  • Mass Flow Controllers (MFCs): Calibrated MFCs are employed to precisely control the flow rates of the analyte and carrier gas (zero air).

  • Test Chamber: The sensors under test (DASDA, MOS, PID) are placed in a temperature and humidity-controlled environmental chamber.

  • Data Acquisition: A high-resolution data acquisition system records the sensor responses in real-time.

Calibration and Sensitivity

Objective: To determine the sensor's response to varying concentrations of the target analyte and establish a calibration curve.

Protocol:

  • Stabilize the sensor baseline in a stream of zero air for at least 30 minutes.

  • Sequentially introduce at least five different concentrations of the target analyte, spanning the expected operational range of the sensor.

  • Maintain each concentration step for a sufficient duration to allow the sensor signal to reach a stable plateau.

  • Record the steady-state sensor response for each concentration.

  • Plot the sensor response versus the analyte concentration to generate a calibration curve.

  • The sensitivity is determined from the slope of the linear portion of the calibration curve.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

Objective: To determine the lowest concentration of the analyte that can be reliably detected and quantified.

Protocol:

  • Measure the sensor's response to a blank sample (zero air) at least 10 times to determine the standard deviation of the blank (σ_blank).

  • The LOD is calculated as 3 * σ_blank / sensitivity.[7]

  • The LOQ is calculated as 10 * σ_blank / sensitivity.

Selectivity and Cross-Interference

Objective: To assess the sensor's ability to differentiate the target analyte from other chemical species.

Protocol:

  • Establish a stable baseline with zero air.

  • Introduce a known concentration of the target analyte and record the response (R_target).

  • Introduce known concentrations of potential interfering compounds (e.g., carbon monoxide, hydrogen sulfide, other VOCs) individually and record their responses (R_interferent).

  • The selectivity coefficient (K) can be calculated as: K = (R_interferent / C_interferent) / (R_target / C_target). A lower K value indicates higher selectivity.

Response and Recovery Time

Objective: To determine the speed at which the sensor responds to and recovers from exposure to the target analyte.

Protocol:

  • Expose the sensor to a step change in concentration from zero air to a specified concentration of the target analyte (typically 80% of the full-scale range).

  • Response Time (T90): Measure the time taken for the sensor signal to reach 90% of the final steady-state value.

  • Recovery Time (T10): After the signal has stabilized, switch the gas stream back to zero air and measure the time taken for the signal to return to 10% of its peak value.

Long-Term Stability and Drift

Objective: To evaluate the sensor's performance over an extended period.

Protocol:

  • Continuously operate the sensor for an extended period (e.g., 30 days) under controlled environmental conditions.

  • Periodically (e.g., daily) expose the sensor to a known concentration of the target analyte and record the response.

  • The drift is calculated as the percentage change in the sensor's response to the same analyte concentration over the testing period.

Concluding Remarks for the Practicing Scientist

The rigorous validation of any new sensor technology is not merely an academic exercise; it is a critical step in ensuring the integrity of environmental monitoring data. The DASDA-based sensors presented in this guide demonstrate significant potential to overcome some of the key limitations of existing technologies, particularly in terms of selectivity and sensitivity at low concentrations.

The dual-amplification mechanism offers a promising pathway to achieving sub-ppb detection limits for critical VOCs, while the tunable nature of the nanocomposite sensing material allows for application-specific optimization. However, as with any emerging technology, continued research and field testing are essential to fully characterize its performance under real-world conditions.

This guide provides a robust framework for the comparative evaluation of DASDA-based sensors. By adhering to these standardized protocols, researchers and environmental monitoring professionals can make informed decisions about the adoption of this and other novel sensing technologies, ultimately contributing to a more comprehensive and accurate understanding of our environment.

References

A Comparative Guide to the Cross-Reactivity of 4,4'-Diamino-2,2'-stilbenedisulfonic Acid-Based Probes in Anion Transport Studies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complexities of cellular ion transport, the choice of inhibitory probes is paramount. This guide provides an in-depth technical comparison of 4,4'-Diamino-2,2'-stilbenedisulfonic acid (DASA)-based probes, primarily focusing on their utility and cross-reactivity as anion transport inhibitors. We will delve into the experimental data supporting their primary applications, explore their off-target effects, and objectively compare their performance with common alternatives.

Introduction to DASA-Based Probes: The Stilbene Disulfonates

This compound (DASA) is the parent compound for a class of widely used anion transport inhibitors. Its derivatives, notably 4,4'-Diisothiocyanato-2,2'-stilbenedisulfonic acid (DIDS) and 4-Acetamido-4'-isothiocyanato-2,2'-stilbenedisulfonic acid (SITS), have been instrumental in characterizing anion exchange proteins, particularly the Band 3 protein (AE1) in erythrocytes. These molecules possess a stilbene core with sulfonic acid groups that confer water solubility and charged moieties that interact with the target transporters.

The primary mechanism of action for isothiocyanate derivatives like DIDS and SITS involves covalent modification of lysine residues within the anion transporter, leading to irreversible inhibition. Other derivatives, such as 4,4'-dinitrostilbene-2,2'-disulfonic acid (DNDS), act as reversible inhibitors.

cluster_DASA DASA Core Structure cluster_Derivatives Key Derivatives DASA Stilbene Backbone SO3H1 SO3H DASA->SO3H1 SO3H2 SO3H DASA->SO3H2 NH2_1 NH2 DASA->NH2_1 NH2_2 NH2 DASA->NH2_2 DIDS DIDS (Irreversible) DASA->DIDS Modification of -NH2 to -NCS SITS SITS (Irreversible) DASA->SITS Modification of -NH2 to -NCS and -NHCOCH3 DNDS DNDS (Reversible) DASA->DNDS Modification of -NH2 to -NO2

Figure 1: Structural relationship of DASA and its key derivatives.

Primary Targets and On-Target Potency

The principal targets of stilbene disulfonates are anion exchangers (AEs) from the SLC4 family. DIDS, for instance, is a potent inhibitor of the Band 3 protein, with inhibition leading to the blockade of Cl-/HCO3- exchange. The covalent reaction of DIDS with specific lysine residues on Band 3 has been extensively studied.[1]

However, the utility of these probes extends to other chloride channels and transporters. For example, DNDS has been shown to inhibit secretory Cl- channels in colonic enterocytes with a half-maximal inhibitory concentration (Ki) in the low micromolar range.[2]

The Cross-Reactivity Profile: A Double-Edged Sword

While potent against their primary targets, DASA-based probes exhibit significant cross-reactivity with a range of other cellular proteins. This lack of specificity is a critical consideration for researchers aiming to dissect specific transport mechanisms.

Off-Target Ion Channels and Transporters

Stilbene disulfonates have been documented to interact with several other ion transport systems:

  • Voltage-Dependent Anion Channel (VDAC): DIDS and SITS are known inhibitors of VDAC, a channel located in the outer mitochondrial membrane that is crucial for metabolite exchange and apoptosis regulation.[3]

  • (Na+ + K+)-ATPase: SITS has been reported to be a more potent inhibitor of microsomal (Na+ + K+)-ATPase than ouabain, a classic inhibitor of this pump.[4]

  • Volume-Sensitive Organic Anion Channels (VSOACs): DNDS can block VSOACs, which are involved in cell volume regulation.[5]

  • Intracellular Chloride Channels: DIDS inhibits chloride channels derived from mitochondrial and lysosomal vesicles with an EC50 of 7 µM.[6]

  • Potassium Channels: DIDS can activate a Ba2+-sensitive K+ flux, indicating an interaction with certain potassium channels.[7]

Causality of Cross-Reactivity

The cross-reactivity of stilbene disulfonates stems from their chemical structure. The negatively charged sulfonate groups can interact electrostatically with positively charged residues in the pore or vestibule of various channels, while the stilbene core can engage in hydrophobic interactions. For covalent inhibitors like DIDS and SITS, the reactive isothiocyanate groups can react with accessible nucleophilic residues (primarily lysines) on a variety of proteins, not just their intended targets.

Comparative Analysis with Alternative Probes

To mitigate the challenges of cross-reactivity, researchers often turn to alternative anion transport inhibitors. This section compares DASA-based probes with two common alternatives: 5-Nitro-2-(3-phenylpropylamino)benzoic acid (NPPB) and Phloretin.

ProbePrimary Target(s)MechanismIC50 / Ki (Primary Target)Known Off-Targets
DIDS Anion Exchangers (e.g., Band 3), ClC Chloride ChannelsCovalent, Irreversible~300 µM (ClC-ec1)[2]VDAC, (Na++K+)-ATPase, VSOACs, Intracellular Cl- Channels (EC50: 7 µM)[6], K+ Channels
SITS Anion Exchangers (e.g., Band 3)Covalent, IrreversibleMicromolar range (target dependent)VDAC[3], (Na++K+)-ATPase[4]
DNDS Anion Exchangers, Secretory Cl- ChannelsReversibleKi: 3.3 µM (Colonic Cl- Channel)[2]VSOACs[5]
NPPB Broad-spectrum Cl- Channel BlockerReversibleEC50: 42 µM (Intracellular Cl- Channels)[6]K+ channels, Ca2+-activated Cl- channels
Phloretin Anion Exchangers, Glucose and Urea TransportersReversibleKi: ~1.6 µM (Band 3)[7], EC50: 20 µM (Intracellular Cl- Channels)[6]Reduces membrane dipole potential[4]

Table 1: Comparative Profile of Anion Transport Inhibitors. IC50 and Ki values can vary significantly depending on the specific transporter subtype, cell type, and experimental conditions.

Experimental Protocols for Assessing Cross-Reactivity

To empirically determine the specificity of a DASA-based probe in a given experimental system, a combination of functional assays is recommended.

Fluorescence-Based Anion Transport Assay (SPQ Assay)

This assay is a robust method for measuring chloride concentration changes in liposomes or cell vesicles. It utilizes the chloride-sensitive fluorescent probe 6-methoxy-N-(3-sulfopropyl)quinolinium (SPQ), whose fluorescence is quenched by chloride ions.

Figure 2: Workflow for the SPQ-based anion transport assay.

Step-by-Step Methodology:

  • Vesicle Preparation: Prepare liposomes or cell-derived vesicles encapsulating the fluorescent probe SPQ. This is typically done by sonication or extrusion.

  • Gradient Establishment: Create a chloride gradient across the vesicle membrane. For influx assays, the vesicles are prepared in a chloride-free buffer and then suspended in a chloride-containing buffer.

  • Inhibitor Addition: Add the DASA-based probe or an alternative inhibitor at various concentrations to the vesicle suspension.

  • Fluorescence Monitoring: Immediately begin monitoring the fluorescence of SPQ using a fluorometer. A decrease in fluorescence indicates chloride influx and quenching of the probe.

  • Data Analysis: Calculate the initial rate of fluorescence quenching for each inhibitor concentration. Plotting these rates against the inhibitor concentration allows for the determination of the IC50 value.

Patch-Clamp Electrophysiology

For a detailed analysis of a probe's effect on specific ion channels, the patch-clamp technique is the gold standard. This method allows for the direct measurement of ion currents through single channels or across the entire cell membrane.

cluster_workflow Patch-Clamp Workflow for Inhibitor Profiling start Prepare cell culture or tissue slice pipette Fabricate and fill micropipette with internal solution start->pipette seal Approach cell and form a giga-ohm seal pipette->seal config Establish whole-cell or single-channel configuration seal->config record_base Record baseline channel activity config->record_base apply_probe Perfuse with DASA-based probe solution record_base->apply_probe record_inhib Record channel activity in the presence of the probe apply_probe->record_inhib washout Washout probe and record recovery record_inhib->washout analyze Analyze current traces to determine inhibition washout->analyze

Figure 3: Experimental workflow for assessing ion channel inhibition using patch-clamp electrophysiology.

Step-by-Step Methodology:

  • Cell Preparation: Isolate cells expressing the target and potential off-target channels of interest.

  • Pipette Preparation: Pull a glass micropipette and fill it with an appropriate internal solution.

  • Seal Formation: Under a microscope, carefully guide the micropipette to the surface of a cell and apply gentle suction to form a high-resistance (giga-ohm) seal between the pipette tip and the cell membrane.

  • Configuration: Establish either a whole-cell or a single-channel recording configuration.

  • Baseline Recording: Record the baseline ionic currents in the absence of any inhibitor.

  • Inhibitor Application: Perfuse the cell with a solution containing the DASA-based probe at a known concentration.

  • Inhibition Recording: Record the ionic currents in the presence of the inhibitor.

  • Washout and Recovery: Perfuse the cell with a probe-free solution to determine if the inhibition is reversible.

  • Data Analysis: Analyze the recorded currents to quantify the degree of inhibition, changes in channel kinetics, and the dose-response relationship to determine the IC50 or Ki.

Conclusion and Recommendations

This compound-based probes are powerful tools for the study of anion transport. Their potency, particularly the irreversible nature of DIDS and SITS, makes them valuable for labeling and identifying anion transporters. However, their utility is tempered by a notable degree of cross-reactivity with other ion channels and transporters.

For researchers, the key takeaways are:

  • Acknowledge and Address Cross-Reactivity: Be aware of the potential off-target effects of DASA-based probes and design experiments to control for them.

  • Employ Orthogonal Approaches: Use a combination of techniques, such as fluorescence assays and electrophysiology, to validate findings.

  • Consider Alternatives: For studies requiring high specificity, consider using alternative inhibitors like NPPB or phloretin, while also being mindful of their own potential off-target effects.

  • Validate in Your System: The cross-reactivity profile of any inhibitor can be cell-type and condition-dependent. It is crucial to experimentally validate the specificity of your chosen probe in your specific model system.

By carefully considering the information presented in this guide and implementing rigorous experimental controls, researchers can leverage the strengths of DASA-based probes while mitigating the risks associated with their cross-reactivity, leading to more accurate and reliable insights into the complex world of cellular anion transport.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4,4'-Diamino-2,2'-stilbenedisulfonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists, our responsibility extends beyond the discovery and application of chemical compounds; it encompasses their entire lifecycle, including safe and compliant disposal. 4,4'-Diamino-2,2'-stilbenedisulfonic acid (CAS No. 81-11-8), also known as Amsonic Acid, is a valuable compound in the synthesis of dyes and fluorescent whitening agents.[1][2][3] However, its hazardous properties necessitate a rigorous and informed approach to waste management to protect both laboratory personnel and the environment.

This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, grounded in established safety protocols and regulatory standards. Our focus is on the causality behind each procedural step, empowering you to make safe, compliant, and scientifically sound decisions in your laboratory.

Hazard Profile and Risk Assessment: Understanding the "Why"

Proper handling and disposal procedures are directly derived from the inherent chemical and toxicological properties of a substance. This compound is classified as a hazardous substance, and its disposal is regulated under standards such as OSHA 29 CFR 1910.1200.[4] The primary risks are summarized below.

Hazard ClassificationDescription of RiskRationale for Disposal Protocol
Corrosivity Causes severe skin and eye burns upon contact.[1][4] Ingestion can lead to chemical burns in the gastrointestinal tract.[4]Waste must be segregated in corrosion-resistant containers. Neutralization may be considered to reduce corrosivity before final disposal. Designated as EPA Hazardous Waste D002.[4]
Toxicity Harmful if swallowed, inhaled, or in contact with skin.[4][5]All waste streams (solid, liquid, contaminated materials) must be treated as hazardous. Strict use of Personal Protective Equipment (PPE) is mandatory.
Sensitization May cause skin sensitization upon repeated contact.[4]Contaminated PPE must be disposed of immediately to prevent secondary exposure and sensitization.
Environmental High persistence in water and soil.[4] Considered slightly toxic to some aquatic organisms.[3][6]Direct discharge to the environment or sanitary sewer is prohibited.[2][4] Disposal must prevent environmental contamination.
Reactivity Incompatible with strong oxidizing agents and iron.[3][4]Waste must be stored separately from incompatible chemicals to prevent dangerous reactions.

The Disposal Decision Workflow

Before any disposal action is taken, the nature of the waste must be clearly identified. The following workflow provides a logical decision-making process to ensure the correct protocol is followed.

DisposalWorkflow start Identify Waste Containing This compound spill_q Is this an active spill? start->spill_q waste_type What is the form of the waste? solid_chem Unused/Expired Solid Chemical waste_type->solid_chem Solid liquid_sol Aqueous Solution waste_type->liquid_sol Liquid contaminated Contaminated Labware, Spill Debris, PPE waste_type->contaminated Contaminated Materials proto1 Follow Protocol 1: Solid Waste Disposal solid_chem->proto1 proto2 Follow Protocol 2: Aqueous Waste Disposal liquid_sol->proto2 proto3 Follow Protocol 3: Contaminated Solid Waste Disposal contaminated->proto3 final_disposal Arrange for Pickup by Certified Hazardous Waste Contractor proto1->final_disposal proto2->final_disposal proto3->final_disposal spill_q->waste_type No proto4 Follow Protocol 4: Emergency Spill Response spill_q->proto4 Yes proto4->final_disposal

Caption: Decision workflow for proper disposal of this compound waste.

Essential Personal Protective Equipment (PPE)

Given the compound's corrosive nature and toxicity, robust personal protection is non-negotiable. The goal is to prevent all routes of exposure—dermal, ocular, and respiratory.

  • Eye and Face Protection: Wear chemical safety goggles and a full face shield.[1][4] This combination is critical to protect against splashes of solutions and airborne dust particles, which can cause severe burns.[1][4]

  • Hand Protection: Use chemical-resistant gloves, such as PVC or nitrile.[4] Always inspect gloves for tears or punctures before use. Since the material can cause skin sensitization, extreme care must be taken when removing gloves to avoid touching the outer surface.[4]

  • Body Protection: A lab coat is mandatory. For larger quantities or when there is a significant risk of splashing, wear appropriate protective clothing to prevent skin exposure.[1]

  • Respiratory Protection: When handling the solid powder outside of a certified chemical fume hood, a NIOSH-approved respirator with a particulate filter and an acid gas cartridge is required to prevent inhalation of harmful dust.[4][7]

Step-by-Step Disposal Protocols

All waste must be handled in accordance with local, state, and federal regulations.[4] The following protocols provide a framework for safe on-site management prior to collection by a certified disposal facility.

Protocol 1: Disposal of Unused or Expired Solid Chemical

This protocol applies to the pure, solid form of the acid.

  • Work Area Preparation: Conduct all manipulations within a certified chemical fume hood to minimize inhalation exposure.

  • Containerization:

    • Place the original container, if intact and properly sealed, into a larger, labeled, leak-proof secondary container.

    • If repackaging is necessary, carefully transfer the solid into a designated hazardous waste container. Use a plastic pail or a lined metal drum.[4]

    • Causality: Avoid generating dust during transfer.[4] Dust is an inhalation and contact hazard and can create an explosive atmosphere if an ignition source is present.[4]

  • Labeling: Label the waste container clearly with:

    • "Hazardous Waste"

    • "this compound"

    • CAS No: "81-11-8"

    • Hazard Characteristics: "Corrosive (D002), Toxic"

  • Storage: Store the sealed container in a designated satellite accumulation area for hazardous waste. This area must be cool, dry, well-ventilated, and away from incompatible materials like strong oxidizers.[1][8]

Protocol 2: Disposal of Aqueous Solutions

This protocol applies to solutions of the acid in water or other solvents.

  • Segregation: Do not mix this waste stream with other chemical wastes, especially those containing incompatible substances.

  • Containerization: Collect all aqueous waste in a clearly labeled, corrosion-resistant hazardous waste container (e.g., a high-density polyethylene [HDPE] carboy).

    • Causality: Never fill liquid waste containers more than 75% full to allow for vapor expansion.[9]

  • Neutralization (Expert Consideration):

    • While neutralization can render the waste less corrosive, it is a chemical reaction that must be performed with extreme caution by trained personnel. The sulfonic acid groups can be neutralized by the slow addition of a weak base, such as sodium bicarbonate or sodium carbonate solution, with constant stirring and cooling.[10]

    • WARNING: This process is exothermic and will release carbon dioxide gas. It must be performed in a fume hood, away from the face, with appropriate PPE. Monitor the pH continuously until it is between 6.0 and 8.0.

    • Even after neutralization, the solution must still be disposed of as hazardous waste due to the toxicity of the organic component. Label the container as "Neutralized this compound solution."

  • Storage: Securely cap the container and store it in the designated hazardous waste accumulation area.

Protocol 3: Disposal of Contaminated Solid Waste

This protocol applies to items such as used PPE, contaminated weighing paper, pipette tips, and glassware.

  • Collection: Place all contaminated solid materials into a designated hazardous waste container, such as a lined drum or a puncture-resistant plastic pail.[4]

  • Decontamination of Glassware: If glassware is to be reused, it must be decontaminated. Triple-rinse with a suitable solvent (e.g., water), collecting all rinsate as hazardous aqueous waste (see Protocol 2). Then, wash thoroughly with soap and water.

  • Labeling: Label the solid waste container with "Hazardous Waste," the chemical name, and associated hazards.

  • Storage: Keep the container sealed and store it with other solid hazardous waste for pickup.

Protocol 4: Emergency Spill Cleanup and Disposal

This protocol outlines the immediate steps for managing a spill.

  • Evacuation and Alerting: Alert personnel in the immediate area. If the spill is large or involves significant dust generation, evacuate the lab and contact your institution's Environmental Health and Safety (EHS) department.

  • Control and Containment (for minor spills):

    • Ensure proper PPE is worn before approaching the spill.

    • Remove all ignition sources from the area.[4]

    • For solid spills, do not use a dry brush or towel, as this will generate dust. Gently dampen the solid material with water to prevent it from becoming airborne.[7][11]

    • For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows).

  • Cleanup:

    • Carefully sweep or scoop the absorbed/dampened material into a designated hazardous waste container.[5]

    • Use absorbent paper dampened with water to clean the final residue.[7][11]

  • Decontamination: Wipe the spill area with a soap and water solution.[7][11] Collect all cleaning materials (sponges, paper towels) as contaminated solid waste (see Protocol 3).

  • Final Disposal: Seal and label the container of spill debris as hazardous waste and arrange for disposal. Do not re-enter the area without contamination until cleared by a safety officer.[7][11]

Final Disposal Pathway: The Role of EHS

The ultimate disposal of this compound must be conducted through a licensed hazardous waste management company. Your institution's EHS department is the critical partner in this final step. They will coordinate the pickup, transportation, and final disposal, which may involve incineration at a permitted facility or burial in an authorized landfill.[4][5] Always follow your institution's specific procedures for requesting a hazardous waste pickup.

By adhering to these scientifically grounded and safety-focused procedures, you contribute to a culture of responsibility, ensuring that the lifecycle of this chemical is managed safely from procurement to final disposal.

References

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